Product packaging for 9-Oxoageraphorone(Cat. No.:CAS No. 105181-06-4)

9-Oxoageraphorone

Número de catálogo: B1148718
Número CAS: 105181-06-4
Peso molecular: 234.33 g/mol
Clave InChI: CUTPLKRCZNTUMR-ZFVXVEAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9-Oxoageraphorone has been reported in Ageratina adenophora with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1148718 9-Oxoageraphorone CAS No. 105181-06-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPLKRCZNTUMR-ZFVXVEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019936
Record name 9-Oxoageraphorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105181-06-4
Record name 9-Oxoageraphorone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

9-Oxoageraphorone: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxoageraphorone, a naturally occurring cadinene sesquiterpene, has garnered significant interest within the scientific community for its pronounced biological activities. First isolated from the invasive plant species Ageratina adenophora, this compound has demonstrated a spectrum of antimicrobial, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of the discovery and origin of this compound, its physicochemical characteristics, and a detailed summary of its biological efficacy. The document further outlines the experimental protocols for its extraction and characterization and explores the current understanding of its molecular mechanisms of action, with a focus on its potential to induce apoptosis in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Discovery and Origin

This compound is a secondary metabolite predominantly found in the plant species Ageratina adenophora, a member of the Asteraceae family.[1] This plant, also known by its synonym Eupatorium adenophorum, is an invasive weed native to Mexico and Central America that has become naturalized in various parts of the world, including Asia, Australia, and the Pacific Islands. The initial discovery and isolation of this compound were driven by phytochemical investigations into the bioactive constituents of A. adenophora.

The compound is classified as a cadinene sesquiterpene, a large class of C15 terpenoids characterized by a bicyclic carbon skeleton. The biosynthesis of this compound within the plant is a complex enzymatic process derived from the mevalonate pathway, leading to the formation of farnesyl pyrophosphate, the universal precursor to sesquiterpenes.

Physicochemical Properties

The chemical structure of this compound has been elucidated through various spectroscopic techniques. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.34 g/mol
IUPAC Name (4aR,8aS)-4,7-dimethyl-1-(propan-2-yl)-4,4a,5,8a-tetrahydronaphthalene-2,6(1H,3H)-dione
CAS Number 105181-06-4
Appearance Crystalline solid
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform.

Biological Activities and Efficacy

This compound has been the subject of numerous studies to evaluate its biological potential. The compound has demonstrated significant activity in several key areas, as detailed in the following sections.

Antimicrobial and Antifungal Activity

This compound has shown potent inhibitory effects against a range of microbial and fungal pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).

OrganismActivity TypeEfficacy (MIC/IC50)Reference(s)
Fusarium oxysporumAntifungalIC50: 0.325 mg/mL[2]
Bipolaris sorokinianaAntifungal-[2]
Fusarium proliferatumAntifungal-[2]
Alternaria tenuissimaAntifungal-[2]
Ralstonia solanacearumAntibacterialMIC: 0.25 - 1 mg/mL[2]
Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines has been investigated, revealing its promise as a potential anticancer agent.

Cell LineCancer TypeEfficacy (IC50)Reference(s)
A549Human Lung Carcinoma--
HeLaHuman Cervical Cancer--
Hep-2Human Laryngeal Cancer--

Experimental Protocols

Extraction and Isolation of this compound from Ageratina adenophora

The following protocol provides a general framework for the extraction and isolation of this compound. Specific parameters may require optimization based on the plant material and available equipment.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried and powdered A. adenophora leaves extraction Maceration with methanol at room temperature plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract partitioning Solvent-solvent partitioning (e.g., with hexane, chloroform, ethyl acetate) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography elution Gradient elution with a hexane-ethyl acetate solvent system column_chromatography->elution fractions Collection of fractions elution->fractions tlc Thin Layer Chromatography (TLC) analysis of fractions fractions->tlc hplc Preparative High-Performance Liquid Chromatography (HPLC) tlc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Methodology:

  • Extraction: The air-dried and powdered leaves of Ageratina adenophora are subjected to extraction with methanol at room temperature for an extended period. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The chloroform fraction is often enriched with sesquiterpenes.

  • Purification: The chloroform fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, is employed to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms.

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are an active area of research. Preliminary evidence suggests that its cytotoxic effects may be mediated through the induction of apoptosis.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While specific studies on this compound are limited, many natural products induce apoptosis in cancer cells via the intrinsic pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade oxo This compound bcl2_family Modulation of Bcl-2 family proteins (e.g., ↑Bax, ↓Bcl-2) oxo->bcl2_family mmp_loss Loss of Mitochondrial Membrane Potential bcl2_family->mmp_loss cytochrome_c Release of Cytochrome c mmp_loss->cytochrome_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) cytochrome_c->apoptosome caspase9 Activation of Caspase-9 apoptosome->caspase9 caspase3 Activation of Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

This proposed pathway involves the modulation of the Bcl-2 family of proteins, leading to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Potential Involvement of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. It is plausible that this compound may exert its cytotoxic effects by modulating these key signaling cascades. Further research is required to elucidate the specific interactions of this compound with components of the MAPK and PI3K/Akt pathways.

signaling_pathways cluster_stimulus Cellular Stimulus cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_cellular_response Cellular Response oxo This compound ras Ras oxo->ras ? pi3k PI3K oxo->pi3k ? raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation ↓ Proliferation erk->proliferation apoptosis ↑ Apoptosis erk->apoptosis akt Akt pi3k->akt akt->proliferation akt->apoptosis

Caption: Potential modulation of MAPK and PI3K/Akt pathways by this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential. Its demonstrated antimicrobial, antifungal, and cytotoxic activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. A deeper understanding of its mechanism of action will be crucial for its development as a potential therapeutic agent for infectious diseases and cancer. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs.

References

9-Oxoageraphorone from Ageratina adenophora: A Technical Guide to its Natural Sourcing, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Oxoageraphorone, a bioactive sesquiterpenoid naturally occurring in the invasive plant species Ageratina adenophora. The document details the natural sourcing of this compound, its significant biological activities, and methodologies for its isolation and analysis. Particular focus is placed on its antifungal properties and its potential mechanisms of action, including a proposed signaling pathway involved in its cytotoxic effects. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Ageratina adenophora, commonly known as Crofton weed, is a perennial shrub belonging to the Asteraceae family.[1] Native to Mexico, it has become an invasive species in many parts of the world, posing a threat to native biodiversity and causing economic losses in agriculture.[1] The plant is known to be toxic to livestock, with numerous reports of "Numinbah horse sickness," a chronic respiratory disease in horses, and hepatotoxicity in mice, linked to its ingestion.[2]

Phytochemical investigations of A. adenophora have revealed the presence of a diverse array of secondary metabolites, including several cadinene sesquiterpenes.[3] Among these, this compound has been identified as a significant bioactive constituent, demonstrating notable antimicrobial and antifungal activities.[4] This guide focuses on the scientific and technical aspects of this compound, providing a resource for researchers interested in its potential applications in drug discovery and development.

Natural Source and Quantification

This compound is primarily isolated from the leaves of Ageratina adenophora. The concentration of related sesquiterpenoids, such as 9-oxo-10,11-dehydroagerophorone (Euptox A), has been quantified in the leaves of this plant.

Table 1: Quantitative Analysis of this compound and Related Compounds in Ageratina adenophora

CompoundPlant PartConcentration/YieldMethod of AnalysisReference
9-oxo-10,11-dehydroagerophorone (Euptox A)Leaves1.34 - 8.41 mg/g dry weightHigh-Performance Liquid Chromatography (HPLC)[5]
This compoundNot specifiedLD50 (mice): 1470 mg/kg body weightIn vivo toxicity assay[6]

Biological and Pharmacological Activities

This compound exhibits a range of biological activities, with its antifungal and cytotoxic properties being the most extensively studied.

Antifungal Activity

This compound has demonstrated potent antifungal activity against several plant pathogenic fungi.

Table 2: Antifungal Activity of this compound

Fungal SpeciesActivityValueAssayReference
Fusarium oxysporumMedian Lethal Concentration (LC50)0.476 mg/mLPoisoned Food Technique[4]
Bipolaris sorokinianaMedian Lethal Concentration (LC50)Not specifiedPoisoned Food Technique[4]
Fusarium proliferatumMedian Lethal Concentration (LC50)Not specifiedPoisoned Food Technique[4]
Alternaria tenuissimaMedian Lethal Concentration (LC50)0.357 mg/mLPoisoned Food Technique[4]
Cytotoxicity and Proposed Mechanism of Action

A closely related compound, 9-oxo-10,11-dehydroageraphorone (euptox A), has been shown to induce apoptosis in human cervical cancer (HeLa) cells. The proposed mechanism involves cell cycle arrest and the upregulation of apoptotic genes, such as caspase-10. While the direct effect of this compound on the MAPK signaling pathway has not been explicitly detailed in the reviewed literature, the known role of this pathway in mediating cellular stress and apoptosis suggests a potential involvement. The following diagram illustrates a proposed signaling pathway for euptox A-induced apoptosis, which may share similarities with the mechanism of this compound.

euptox_A_apoptosis_pathway Euptox_A 9-oxo-10,11-dehydroageraphorone (euptox A) Cell_Membrane Cell Membrane Cellular_Stress Cellular Stress MAPK_Pathway MAPK Signaling Pathway (JNK, ERK, p38) (Proposed) Cellular_Stress->MAPK_Pathway Activation Cell_Cycle_Arrest S to G2/M Phase Cell Cycle Arrest Cellular_Stress->Cell_Cycle_Arrest Caspase_10 Caspase-10 Upregulation MAPK_Pathway->Caspase_10 Apoptosis Apoptosis Caspase_10->Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed signaling pathway for euptox A-induced apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound, based on established techniques mentioned in the literature.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the leaves of Ageratina adenophora.

isolation_workflow Start Dried and Powdered Ageratina adenophora Leaves Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution: Hexane -> Ethyl Acetate) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Combined_Fractions Pooling of Fractions Containing this compound Fraction_Collection->Combined_Fractions Prep_TLC Preparative Thin-Layer Chromatography (Silica Gel, Hexane:Ethyl Acetate) Combined_Fractions->Prep_TLC Isolation Scraping and Elution of the Target Band Prep_TLC->Isolation Final_Product Purified this compound Isolation->Final_Product

Workflow for the isolation of this compound.

Protocol Details:

  • Plant Material Preparation: Collect fresh leaves of Ageratina adenophora, air-dry them in the shade, and grind them into a fine powder.

  • Extraction: Macerate the powdered leaves in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) on silica gel plates, visualizing the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling of Fractions: Combine the fractions that show the presence of the target compound, this compound, based on their TLC profiles.

  • Preparative Thin-Layer Chromatography (Prep-TLC):

    • Stationary Phase: Preparative TLC plates coated with silica gel GF254.

    • Sample Application: Apply the combined fractions as a band onto the prep-TLC plate.

    • Development: Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Isolation of the Compound: After development, visualize the bands under UV light. Scrape the band corresponding to this compound from the plate. Elute the compound from the silica gel using a suitable solvent (e.g., chloroform or ethyl acetate), filter, and evaporate the solvent to obtain the purified this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antifungal Susceptibility Testing: Poisoned Food Technique

This protocol describes the "poisoned food technique" to evaluate the antifungal activity of this compound.

Protocol Details:

  • Preparation of Fungal Cultures: Obtain pure cultures of the test fungi (e.g., Fusarium oxysporum, Alternaria tenuissima) and maintain them on Potato Dextrose Agar (PDA) slants.

  • Preparation of Test Compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a stock solution of a specific concentration.

  • Preparation of Poisoned Media:

    • Prepare PDA medium and sterilize it by autoclaving.

    • Allow the autoclaved PDA to cool to approximately 45-50°C.

    • Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.4, 0.8 mg/mL). Mix thoroughly by gentle swirling.

    • Prepare a control plate containing PDA with the same concentration of the solvent (DMSO) used to dissolve the test compound.

    • Pour the poisoned and control media into sterile Petri plates and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a standard diameter (e.g., 5 mm) using a sterile cork borer.

    • Aseptically place the mycelial disc at the center of each poisoned and control PDA plate with the mycelial side facing down.

  • Incubation: Incubate the inoculated plates at a suitable temperature (e.g., 25 ± 2°C) for a specified period (e.g., 4-7 days) or until the fungal growth in the control plate reaches the periphery.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in both the treated and control plates.

    • Calculate the percentage inhibition of mycelial growth using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

    • Determine the Median Lethal Concentration (LC50) by plotting a graph of percentage inhibition versus the concentration of this compound.

Conclusion

This compound, a sesquiterpenoid from the invasive plant Ageratina adenophora, presents a compelling case for further investigation in the fields of natural product chemistry and drug development. Its potent antifungal activity against significant plant pathogens suggests its potential as a lead compound for the development of novel fungicides. Furthermore, the cytotoxic properties of related compounds highlight the need for a deeper understanding of their mechanisms of action, which may open avenues for therapeutic applications. The experimental protocols and data summarized in this technical guide are intended to provide a solid foundation for researchers to build upon, fostering continued exploration of the chemical and biological potential of this compound. Further research is warranted to fully elucidate its signaling pathways and to explore its full spectrum of bioactivities.

References

The Ageraphorone Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ageraphorone, a cadinene-type sesquiterpenoid predominantly found in the invasive plant species Ageratina adenophora, has garnered significant interest within the scientific community due to its potential biological activities. Understanding the biosynthesis of this complex natural product is crucial for unlocking its therapeutic potential and for the development of synthetic biology platforms for its sustainable production. This technical guide provides a comprehensive overview of the putative biosynthesis pathway of ageraphorone, details key experimental protocols for its elucidation, and presents a framework for quantitative data analysis.

Core Biosynthesis Pathway

The biosynthesis of ageraphorone is proposed to originate from the general isoprenoid pathway, starting with the ubiquitous precursor farnesyl pyrophosphate (FPP). While the complete enzymatic cascade leading to ageraphorone has not been fully elucidated, a putative pathway can be constructed based on known sesquiterpenoid biosynthesis mechanisms. The pathway likely involves a multi-step process catalyzed by a sesquiterpene synthase and subsequent modifying enzymes, such as cytochrome P450 monooxygenases.

Diagram of the Putative Ageraphorone Biosynthesis Pathway

Ageraphorone Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Cadinene_Intermediate Cadinene Intermediate FPP->Cadinene_Intermediate Ageraphorone Synthase (Putative) Hydroxylated_Intermediate Hydroxylated Intermediate Cadinene_Intermediate->Hydroxylated_Intermediate Cytochrome P450 Monooxygenase 1 (Putative) Ageraphorone Ageraphorone Hydroxylated_Intermediate->Ageraphorone Cytochrome P450 Monooxygenase 2 (Putative) Experimental Workflow Plant Ageratina adenophora (Young Leaves) RNA Total RNA Extraction Plant->RNA Transcriptome Transcriptome Sequencing (RNA-Seq) RNA->Transcriptome Bioinformatics Bioinformatic Analysis (Gene Identification) Transcriptome->Bioinformatics Cloning Gene Cloning (PCR & Vector Ligation) Bioinformatics->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (Chromatography) Expression->Purification Assay In Vitro Enzyme Assays Purification->Assay Analysis Product Analysis (GC-MS) Assay->Analysis Elucidation Pathway Elucidation Analysis->Elucidation

9-Oxoageraphorone: A Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoageraphorone, a sesquiterpenoid compound, has demonstrated significant antifungal properties against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of hypothesized molecular interactions and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Quantitative Data: Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several fungal species. The following table summarizes the reported median lethal concentrations (LC50).

Fungal SpeciesMedian Lethal Concentration (LC50) (mg/mL)
Fusarium oxysporum0.357 - 0.476
Bipolaris sorokiniana0.357 - 0.476
Fusarium proliferatum0.357 - 0.476
Alternaria tenuissima0.357 - 0.476

Note: Data sourced from studies on the antimicrobial activity of 9-oxo-agerophorone.[1]

Hypothesized Mechanism of Action

While the precise molecular targets of this compound are still under investigation, current evidence points towards a multi-faceted mechanism primarily targeting the fungal cell envelope. The observed morphological changes in treated fungi, such as cell wall shrinkage and hyphal deformation, strongly suggest interference with cell wall and membrane integrity.[1]

A structurally related compound, 9-oxo-10,11-dehydroageraphorone (ODA), has been shown to inhibit ergosterol biosynthesis and disrupt cell membrane integrity. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and eventual cell death. It is hypothesized that this compound may share a similar mode of action.

Furthermore, the induction of reactive oxygen species (ROS) is a common cellular response to stress and is implicated in the mechanism of action of some antifungal agents. While not yet directly demonstrated for this compound, this remains a plausible secondary or downstream effect of its primary action on the cell membrane.

Hypothesized Signaling Pathway Disruption

Hypothesized_Mechanism This compound This compound Ergosterol_Biosynthesis_Pathway Ergosterol_Biosynthesis_Pathway This compound->Ergosterol_Biosynthesis_Pathway Inhibition ROS_Production ROS_Production This compound->ROS_Production Potential Induction Ergosterol Ergosterol Ergosterol_Biosynthesis_Pathway->Ergosterol Synthesis Cell_Membrane_Integrity Cell_Membrane_Integrity Ergosterol_Biosynthesis_Pathway->Cell_Membrane_Integrity Ergosterol->Cell_Membrane_Integrity Maintains Fungal_Cell_Death Fungal_Cell_Death Cell_Membrane_Integrity->Fungal_Cell_Death Disruption leads to ROS_Production->Fungal_Cell_Death Contributes to

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

A common method for evaluating the in vitro antifungal activity of compounds like this compound is the "poisoned food technique." This method provides a straightforward assessment of a compound's ability to inhibit fungal mycelial growth.

Poisoned Food Technique for Antifungal Susceptibility Testing

Objective: To determine the inhibitory effect of this compound on the radial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Incorporation of Test Compound: Cool the molten PDA to approximately 45-50°C. Add the desired concentrations of this compound stock solution to the molten PDA to achieve the final test concentrations. Also, prepare a control plate containing the solvent (e.g., DMSO) at the same concentration used in the test plates. Gently swirl the flasks to ensure homogenous mixing.

  • Plating: Pour the PDA (both control and test plates) into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a disc from the edge of an actively growing culture of the target fungus.

  • Incubation: Place the fungal disc, mycelial side down, in the center of each PDA plate (control and test).

  • Data Collection: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for a specified period (e.g., 4-7 days), or until the mycelial growth in the control plate reaches the edge of the plate.

  • Analysis: Measure the radial growth (colony diameter) of the fungus in both control and treated plates. The percentage of inhibition can be calculated using the following formula:

    % Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_PDA Prepare & Sterilize Potato Dextrose Agar Poison_Media Incorporate Compound into Molten PDA Prepare_PDA->Poison_Media Prepare_Compound Prepare Stock Solution of this compound Prepare_Compound->Poison_Media Pour_Plates Pour Control & Test Plates Poison_Media->Pour_Plates Inoculate Inoculate with Fungal Disc Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure_Growth Measure Radial Growth Incubate->Measure_Growth Calculate_Inhibition Calculate % Inhibition Measure_Growth->Calculate_Inhibition

Caption: General workflow for the poisoned food technique.

Conclusion and Future Directions

This compound is a promising natural compound with potent antifungal activity. The primary mechanism of action is hypothesized to involve the disruption of the fungal cell membrane, potentially through the inhibition of ergosterol biosynthesis. However, further research is required to definitively elucidate the specific molecular targets and signaling pathways affected by this compound.

Future research should focus on:

  • Target Identification: Utilizing techniques such as proteomics and genetic screening to identify the direct binding partners of this compound.

  • Mechanism Validation: Conducting experiments to confirm the inhibition of ergosterol biosynthesis and to investigate the role of reactive oxygen species in its antifungal activity.

  • Signaling Pathway Analysis: Employing transcriptomics and phosphoproteomics to map the signaling cascades that are perturbed upon treatment with this compound.

A deeper understanding of the molecular mechanism of this compound will be crucial for its potential development as a novel antifungal therapeutic.

References

The Biological Activity of 9-Oxoageraphorone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Sesquiterpene for Drug Development

Abstract

9-Oxoageraphorone, a cadinene sesquiterpene isolated from the invasive plant Eupatorium adenophorum, has emerged as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogue, 9-oxo-10,11-dehydroageraphorone (euptox A). The document details its established antimicrobial and antifungal properties, and explores its potential anticancer and anti-inflammatory effects, drawing on data from related compounds and extracts from its source plant. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and potential therapeutic application.

Introduction

Eupatorium adenophorum, a plant recognized for its invasive nature, is also a rich source of bioactive secondary metabolites, including a variety of sesquiterpenoids, triterpenes, and flavonoids. Among these, this compound has been identified as a key constituent with notable biological effects. While much of the early research focused on its toxicity and allelopathic properties, recent studies have begun to uncover its therapeutic potential. This guide synthesizes the available scientific literature to present a detailed picture of its biological activity, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Antifungal Activity

This compound has demonstrated significant activity against a range of plant pathogens. Its efficacy against both bacteria and fungi suggests its potential as a natural alternative to synthetic pesticides in agriculture.

Quantitative Data

The following table summarizes the antimicrobial and antifungal activity of this compound.

OrganismAssay TypeActivity MetricValueReference
Ralstonia solanacearumMinimal Inhibitory Concentration (MIC)MIC Range0.25 - 1 mg/ml[1]
Fusarium oxysporumMedian Lethal Concentration (LC50)LC500.476 mg/ml[1]
Bipolaris sorokinianaMedian Lethal Concentration (LC50)LC50Not specified[1]
Fusarium proliferatumMedian Lethal Concentration (LC50)LC50Not specified[1]
Alternaria tenuissimaMedian Lethal Concentration (LC50)LC500.357 mg/ml[1]
Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay for Antibacterial Activity:

  • Bacterial Strains: Ralstonia solanacearum strains are cultured in nutrient broth.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Procedure: A serial dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing nutrient broth. Each well is then inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The microtiter plate is incubated at an appropriate temperature for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Antifungal Assay (Median Lethal Concentration - LC50):

  • Fungal Strains: Pathogenic fungi such as Fusarium oxysporum and Alternaria tenuissima are maintained on potato dextrose agar (PDA).

  • Compound Incorporation: this compound is dissolved in a solvent and added to molten PDA at various concentrations.

  • Inoculation: A mycelial plug of the test fungus is placed in the center of the this compound-containing PDA plates.

  • Incubation: The plates are incubated at a suitable temperature for 4 days.

  • Data Analysis: The diameter of fungal growth is measured, and the percentage of growth inhibition is calculated relative to a control plate without the compound. The LC50 value is then determined from the dose-response curve.[1]

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, research on the closely related compound 9-oxo-10,11-dehydroageraphorone (euptox A) and other sesquiterpenes from E. adenophorum provide strong indications of its potential in this area. The primary mechanism appears to be the induction of apoptosis in cancer cells.

Quantitative Data

The following table summarizes the cytotoxic activity of sesquiterpenes isolated from Eupatorium adenophorum against various cancer cell lines.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
Eupadenoxane D (related sesquiterpene)HCT-8 (human ileocecal adenocarcinoma)Cytotoxicity AssayNot specified[2]
Eupadenoxane D (related sesquiterpene)Bel-7402 (human hepatoma)Cytotoxicity AssayNot specified[2]
Eupadenoxane D (related sesquiterpene)A2780 (human ovarian cancer)Cytotoxicity AssayNot specified[2]
Germacrane-type sesquiterpenoidsMDA-MB-231 (human breast cancer)Cytotoxicity Assay3.1 - 9.3[3]
Germacrane-type sesquiterpenoidsHepG2 (human hepatocellular carcinoma)Cytotoxicity Assay3.1 - 9.3[3]
Guaiane-type sesquiterpenoidsMDA-MB-231 (human breast cancer)Cytotoxicity Assay0.8 - 7.6[3]
Guaiane-type sesquiterpenoidsHepG2 (human hepatocellular carcinoma)Cytotoxicity Assay0.8 - 7.6[3]
Apoptosis Induction

Studies on 9-oxo-10,11-dehydroageraphorone (euptox A) have shown that it effectively inhibits the proliferation of HeLa cells and induces apoptosis.[1] The mechanism involves arresting the cell cycle at the S to G2/M phase transition and upregulating the expression of apoptotic genes like caspase-10.[1]

Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Culture: Cancer cell lines (e.g., HeLa, MDA-MB-231, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Flow Cytometry for Cell Cycle Analysis:

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[1]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis:

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The expression levels of target genes (e.g., caspase-10, Bcl-2, Bax) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[1]

Anti-inflammatory Activity and Potential Signaling Pathways

Extracts from Eupatorium adenophorum have been reported to possess anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.[4] While direct evidence for this compound is still emerging, the inhibition of key inflammatory signaling pathways like NF-κB and STAT3 is a common mechanism for many natural anti-inflammatory compounds.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) Complex->NFkB_nuc Translocation 9_Oxo This compound 9_Oxo->IKK Inhibits 9_Oxo->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another critical mediator of inflammation and is often constitutively active in cancer cells, promoting proliferation and survival. Activation of STAT3 involves phosphorylation by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and subsequent gene transcription.

STAT3_Pathway cluster_stimulus Cytokines (e.g., IL-6) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-6 Receptor IL-6 Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Dimer_nuc STAT3 Dimer (Active) Dimer->Dimer_nuc Translocation 9_Oxo This compound 9_Oxo->JAK Inhibits 9_Oxo->STAT3 Inhibits Phosphorylation DNA DNA Dimer_nuc->DNA Binds Genes Target Gene Transcription (Proliferation, Survival) DNA->Genes Induces

Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols for Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in Macrophages:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with FBS.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the amount of NO produced is calculated from a sodium nitrite standard curve.

Western Blot for NF-κB and STAT3 Pathway Proteins:

  • Cell Lysis: Treated and untreated cells are lysed to extract total protein or cytoplasmic and nuclear fractions.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-IκBα, total IκBα, p65, phospho-STAT3, total STAT3).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflows

The following diagram illustrates a general workflow for investigating the biological activity of this compound.

Experimental_Workflow cluster_isolation Compound Isolation & Characterization cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Isolation Isolation of this compound from E. adenophorum Purity Purity & Structural Elucidation (NMR, MS) Isolation->Purity Antimicrobial Antimicrobial/ Antifungal Assays Purity->Antimicrobial Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purity->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) Purity->Anti_inflammatory Apoptosis Apoptosis Assays (Flow Cytometry, Caspase Activity) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Signaling Signaling Pathway Analysis (Western Blot, qPCR) Anti_inflammatory->Signaling Animal_Models Animal Models of Cancer or Inflammation Apoptosis->Animal_Models Signaling->Animal_Models Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Models->Efficacy_Toxicity

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound, a sesquiterpene from Eupatorium adenophorum, exhibits a range of biological activities that warrant further investigation for its therapeutic potential. Its established antimicrobial and antifungal properties are significant, and preliminary evidence from related compounds suggests promising anticancer and anti-inflammatory effects. Future research should focus on:

  • Direct evaluation of this compound's anticancer activity against a broader panel of cancer cell lines to determine its IC50 values and selectivity.

  • In-depth mechanistic studies to confirm its effects on the NF-κB and STAT3 signaling pathways.

  • In vivo studies to validate its efficacy and assess its safety profile in animal models of cancer and inflammation.

  • Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent and selective analogues.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel drug candidates.

References

9-Oxoageraphorone Induced Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoageraphorone, a naturally occurring cadinane sesquiterpene predominantly isolated from the invasive plant species Ageratina adenophora (syn. Eupatorium adenophorum), has emerged as a molecule of significant interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound's ability to induce apoptosis in cancer cells. The document details the molecular mechanisms, summarizes key quantitative data, provides established experimental protocols for studying its effects, and visualizes the involved signaling pathways.

Cytotoxicity and Apoptotic Induction

This compound, also known as euptox A, has demonstrated cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer), Caco-2 (colorectal cancer), and MCF7 (breast cancer). Its primary mechanism of inducing cell death is through the initiation of a programmed cell death cascade known as apoptosis.

Cell Cycle Arrest

A critical aspect of the anti-cancer activity of this compound is its ability to interfere with the cell cycle progression of cancer cells. Studies have shown that it can induce cell cycle arrest at different phases, thereby inhibiting cell proliferation. Specifically, in HeLa cells, treatment with this compound leads to an arrest in the S to G2/M phase of the cell cycle[1][2]. In hepatocytes, it has been observed to cause a G0/G1 phase arrest. This disruption of the normal cell cycle is a key event that precedes the induction of apoptosis.

Molecular Mechanisms of this compound-Induced Apoptosis

The apoptotic activity of this compound is orchestrated through a multi-faceted mechanism primarily involving the intrinsic mitochondrial pathway. This is characterized by the generation of reactive oxygen species (ROS), disruption of mitochondrial integrity, and the activation of a cascade of caspase enzymes.

Role of Reactive Oxygen Species (ROS)

A pivotal event in this compound-induced apoptosis is the accumulation of intracellular ROS. ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering the apoptotic cascade. The generation of ROS appears to be an early and upstream event in the cell death process initiated by this compound.

Mitochondrial-Mediated Apoptosis

The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. This compound has been shown to directly target the mitochondria, leading to:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is crucial for cell survival. This compound induces a loss of this membrane potential, a hallmark of mitochondrial dysfunction.

  • Release of Pro-Apoptotic Factors: The disruption of the mitochondrial membrane leads to the release of key pro-apoptotic proteins from the intermembrane space into the cytosol. These include Cytochrome c and Apoptosis-Inducing Factor (AIF).

  • Regulation of the Bcl-2 Family: The Bcl-2 family of proteins are central regulators of mitochondrial apoptosis. This compound modulates the expression of these proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant in committing the cell to apoptosis.

Caspase Activation Cascade

The release of Cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that leads to the activation of initiator caspases. The apoptotic pathway induced by this compound involves the activation of:

  • Caspase-9: As an initiator caspase in the intrinsic pathway, its activation is a direct consequence of apoptosome formation.

  • Caspase-3: This is a key executioner caspase that, once activated by caspase-9, proceeds to cleave a broad range of cellular substrates, leading to the characteristic morphological changes of apoptosis.

  • Caspase-10: In HeLa cells, an upregulation of caspase-10 expression has been observed following treatment with this compound, suggesting its involvement in the apoptotic process in this cell line[1][2].

Signaling Pathways Implicated in this compound's Activity

While the direct effects on the mitochondrial pathway are well-documented, evidence also suggests that this compound can modulate key signaling pathways that regulate cell survival and proliferation. In splenocytes, it has been shown to disrupt the p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways, leading to autophagy. Although this was observed in a different cell type and resulted in autophagy, it strongly indicates that these pathways are potential targets of this compound in cancer cells as well, where their inhibition would likely contribute to the observed apoptotic effects.

Quantitative Data Summary

While specific IC50 values for this compound in various cancer cell lines are not extensively reported in the currently available literature, the following table summarizes the known qualitative and semi-quantitative effects. Researchers are encouraged to perform dose-response studies to determine the precise IC50 values for their cell lines of interest.

ParameterCell Line(s)EffectReference(s)
Cell Cycle Arrest HeLaS to G2/M phase arrest[1][2]
HepatocytesG0/G1 phase arrest
ROS Generation HepatocytesIncreased
Mitochondrial Membrane Potential HepatocytesDecreased
Bax Expression HepatocytesIncreased
Bcl-2 Expression HepatocytesDecreased
Caspase-9 Activation HepatocytesActivated
Caspase-3 Activation HepatocytesActivated
Caspase-10 Expression HeLaUpregulated[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to study the apoptotic effects of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This assay is used to assess cell metabolic activity as an indicator of cell viability and to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, Caco-2, MCF7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at the desired concentrations for the desired time.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cancer cells treated with this compound

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free medium

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in a suitable plate or dish and treat with this compound.

  • Wash the cells once with serum-free medium.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Caspase-9, anti-cleaved-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 9_Oxo This compound ROS ROS Generation 9_Oxo->ROS Bax Bax (Pro-apoptotic) 9_Oxo->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 9_Oxo->Bcl2 Downregulates Mito Mitochondrial Membrane Potential (Loss) ROS->Mito Bax->Mito Bcl2->Bax CytC Cytochrome c Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Active) Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Casp3 Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytC Release

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Apoptosis Assessment

G cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining) treatment->flow ros ROS Detection (DCFH-DA) treatment->ros western Western Blot (Protein Expression) treatment->western data Data Analysis mtt->data flow->data ros->data western->data

Caption: Workflow for evaluating this compound-induced apoptosis.

Implicated Regulatory Signaling Pathways

G cluster_pathways Potential Target Pathways 9_Oxo This compound PI3K_Akt PI3K/Akt/mTOR Pathway 9_Oxo->PI3K_Akt Inhibition? MAPK p38 MAPK Pathway 9_Oxo->MAPK Inhibition? Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Cell_Survival MAPK->Apoptosis

Caption: Hypothesized inhibition of pro-survival pathways by this compound.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through a well-defined mechanism involving ROS generation, mitochondrial dysfunction, and caspase activation. Its ability to arrest the cell cycle further contributes to its anti-proliferative effects. While the precise interplay with major signaling pathways like PI3K/Akt and MAPK in cancer cell apoptosis requires further elucidation, the existing evidence strongly supports its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding for researchers to further explore and harness the therapeutic potential of this compound.

References

A Methodological Guide to the Preliminary Cytotoxicity Screening of 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper outlines the essential steps for conducting a preliminary in vitro cytotoxicity screening of the novel compound 9-Oxoageraphorone. It covers the selection of appropriate cancer cell lines, a detailed protocol for the widely used MTT assay for assessing cell viability, a framework for data presentation, and a discussion of a key signaling pathway often implicated in cytotoxic effects.

Introduction to Cytotoxicity Screening

The initial evaluation of a compound's potential as an anticancer agent involves in vitro cytotoxicity screening. This process assesses the compound's ability to inhibit cell growth or induce cell death in a panel of cancer cell lines. The primary output of these assays is often the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.[1] A lower IC50 value indicates a higher potency of the compound.

Experimental Protocols

A crucial aspect of a preliminary cytotoxicity screen is a well-defined and reproducible experimental protocol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable colorimetric method for this purpose.[2]

2.1. Cell Line Selection and Culture

The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. Examples include:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon carcinoma

  • HeLa: Human cervical adenocarcinoma

  • PC-3: Human prostate adenocarcinoma

Cells should be maintained in a sterile environment using the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2.2. MTT Assay Protocol

The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.[4]

Materials:

  • Selected human cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5% DMSO). Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7] Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation

The quantitative data obtained from the cytotoxicity screening should be presented in a clear and structured format to allow for easy comparison. The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of this compound.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound against Various Cancer Cell Lines

Compound IDCompound NameCell LineCancer TypeIncubation Time (h)IC50 (µM)
1This compoundMCF-7Breast48Value
2This compoundA549Lung48Value
3This compoundHCT116Colon48Value
4This compoundHeLaCervical48Value
5This compoundPC-3Prostate48Value
6Doxorubicin (Control)MCF-7Breast48Value

Visualization of Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_processing Data Processing (% Viability) absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

General workflow for in vitro cytotoxicity screening.

4.2. Relevant Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.[8] It is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[10] Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[5]

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_outcome Outcome stress This compound (Hypothesized) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The intrinsic apoptosis signaling pathway.

Conclusion

This guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to assess its potential as an anticancer agent. Further studies would be required to elucidate the specific mechanism of action and to validate these initial findings in more complex models.

References

Hepatotoxicity of 9-Oxoageraphorone in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Oxoageraphorone, a naturally occurring sesquiterpenoid primarily isolated from the invasive plant Ageratina adenophora (formerly Eupatorium adenophorum), has garnered significant attention in the scientific community due to its potential pharmacological activities and toxicological profile. This technical guide provides a comprehensive overview of the hepatotoxicity of this compound in animal models, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented is intended for researchers, scientists, and professionals involved in drug development and toxicology.

I. Quantitative Assessment of Hepatotoxicity

The hepatotoxic effects of this compound and its derivatives have been evaluated in rodent models, primarily in rats and mice. These studies have consistently demonstrated the potential for these compounds to induce liver damage, as evidenced by alterations in key biochemical markers and histopathological changes.

A. Lethality Studies in Mice

Acute toxicity studies in male mice have established the median lethal dose (LD50) for this compound and its related compounds, providing a quantitative measure of their short-term toxicity.

Table 1: Acute Oral LD50 Values of this compound and its Derivatives in Male Mice

CompoundLD50 (mg/kg body weight)
This compound1470
9-Oxo-10,11-dehydroageraphorone1470
2-deoxo-2-(acetyloxy)-9-oxoageraphorone926

Data compiled from various toxicological studies.[1]

B. Biochemical Markers of Hepatotoxicity in Rats

Studies in rats have focused on the impact of 9-Oxo-10,11-dehydroageraphorone (ODA) on a panel of serum enzymes and bilirubin, which are established indicators of liver function and integrity. Oral administration of ODA has been shown to cause a significant increase in these markers, indicative of hepatocellular injury and cholestasis.[1]

Table 2: Effect of 9-Oxo-10,11-dehydroageraphorone on Plasma Biochemical Parameters in Rats

ParameterObservationImplication
Conjugated BilirubinMarked IncreaseImpaired bile excretion (Cholestasis)
Glutamate Oxaloacetate Transaminase (GOT/AST)Marked IncreaseHepatocellular damage
Glutamate Pyruvate Transaminase (GPT/ALT)Marked IncreaseHepatocellular damage
Alkaline Phosphatase (ALP)Marked IncreaseCholestasis, biliary tract damage
Lactate Dehydrogenase (LDH)Marked IncreaseGeneral tissue damage, including liver
Gamma-Glutamyltranspeptidase (GGT)Marked IncreaseCholestasis, biliary tract damage
Glutamate Dehydrogenase (GLDH)Marked IncreaseSevere hepatocellular necrosis
5'-NucleotidaseMarked IncreaseCholestasis

Note: Specific quantitative values from the primary study by Bhardwaj et al. (2001) were not publicly available. The table reflects the qualitative descriptions of "marked increases" reported in the study's abstract.[1]

C. Histopathological Findings

Microscopic examination of liver tissue from animals treated with this compound and its derivatives reveals significant structural damage.

Table 3: Histopathological Changes in the Liver of Rodents Treated with this compound Derivatives

Animal ModelHistopathological Findings
RatsFocal areas of hepatocellular necrosis, Proliferation and dilation of bile ducts, Degenerative changes in the lining epithelium of bile ducts.[1]
MiceNot explicitly detailed in the provided search results.

II. Experimental Protocols

The following sections outline the typical experimental designs employed in the assessment of this compound-induced hepatotoxicity in rodent models. These protocols are based on established toxicology guidelines and findings from relevant research articles.

A. Acute Oral Toxicity Study in Mice (LD50 Determination)

This protocol describes a typical procedure for determining the median lethal dose (LD50) of a test compound.

G cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Observation and Data Collection cluster_3 Endpoint Analysis acclimatize Acclimatize male mice for ≥ 7 days grouping Randomly assign mice to dose groups (n=5-10 per group) acclimatize->grouping dosing Administer single oral gavage of this compound or vehicle grouping->dosing observe Observe for clinical signs of toxicity and mortality for 14 days dosing->observe body_weight Record body weight at regular intervals observe->body_weight ld50 Calculate LD50 using a probit analysis observe->ld50 G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Sample Collection & Analysis cluster_3 Endpoint Evaluation rats Male Wistar rats diet Standard laboratory diet rats->diet treatment Oral administration of ODA mixed in feed diet->treatment blood Blood collection for biochemical analysis treatment->blood liver Liver collection for histopathology blood->liver biochem Measure plasma bilirubin and liver enzymes liver->biochem histo Microscopic examination of liver sections biochem->histo G cluster_0 Initiation cluster_1 Cellular Stress cluster_2 Apoptotic Cascade cluster_3 Cellular Outcome EuptoxA This compound (Euptox A) ROS Increased Reactive Oxygen Species (ROS) EuptoxA->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Bax Upregulation of Bax Mito_dys->Bax Bcl2 Downregulation of Bcl-2 Mito_dys->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Hepatocyte Apoptosis Casp3->Apoptosis

References

Antibacterial and Antifungal Spectrum of 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Antibacterial Spectrum of 9-Oxoageraphorone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a cadinene sesquiterpene isolated from Eupatorium adenophorum, has been identified as a natural compound with notable antimicrobial properties. This document provides a comprehensive analysis of the current scientific understanding of its antibacterial spectrum. It details the reported antibacterial activity, presents standardized experimental protocols for antimicrobial susceptibility testing, and explores the putative mechanisms of action based on its chemical class. Visual diagrams of experimental workflows and biochemical pathways are provided to facilitate understanding.

This compound has demonstrated bioactivity against both bacterial and fungal pathogens. Research has primarily focused on its effects on plant pathogens. The compound exhibits moderate bactericidal activity against strains of Ralstonia solanacearum, a significant soil-borne plant pathogen. While the determination of minimal inhibitory concentrations (MIC) was performed, the specific quantitative values for its antibacterial effects have not been detailed in the available literature.

In contrast, its antifungal properties are more pronounced and better quantified. This compound shows strong toxicity against several pathogenic fungi, including Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima.

Data Presentation: Antimicrobial Activity

The following table summarizes the known antimicrobial activities of this compound.

MicroorganismDomainType of ActivityQuantitative Data (MIC/EC₅₀)Reference
Ralstonia solanacearumBacteriaModerate BactericidalDescribed as "moderate"; specific MIC values not reported.
Fusarium oxysporumFungiStrong AntifungalEC₅₀: 0.476 mg/ml
Bipolaris sorokinianaFungiStrong AntifungalEC₅₀: 0.357 mg/ml
Fusarium proliferatumFungiStrong AntifungalEC₅₀: 0.357 mg/ml
Alternaria tenuissimaFungiStrong AntifungalEC₅₀: 0.357 mg/ml

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antibacterial spectrum of compounds like this compound, standardized methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.

Methodology:

  • Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of decreasing concentrations.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Methodology:

  • Subculturing from MIC Wells: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating and Incubation: Spread the aliquots onto fresh agar plates (e.g., Mueller-Hinton Agar). Incubate the plates at 37°C for 24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the original inoculum count, often considered the concentration that produces fewer than 10 colonies.

Visualization: Experimental Workflow

The diagram below illustrates the standard workflow for determining the MIC and MBC of a test compound.

Caption: Workflow for MIC and MBC determination.

Putative Antibacterial Mechanism of Action

The precise molecular mechanism of this compound's antibacterial activity has not been empirically elucidated. However, as a sesquiterpenoid, its mode of action can be inferred from the known activities of this class of compounds. The primary mechanism for antibacterial sesquiterpenes is believed to be the disruption of the bacterial cell membrane.

Key Steps in the Putative Mechanism:

  • Membrane Interaction: Due to their lipophilic nature, sesquiterpenoids can intercalate into the phospholipid bilayer of the bacterial cell membrane.

  • Destabilization: This interaction disrupts the membrane's structural integrity and fluidity.

  • Increased Permeability: The destabilized membrane becomes more permeable, leading to the uncontrolled leakage of essential intracellular components, such as ions (e.g., K⁺), ATP, and nucleic acids.

  • Cell Lysis: The loss of cellular contents and the dissipation of ion gradients ultimately lead to cell death.

Some studies on other terpenoids also suggest they may interfere with protein synthesis or inhibit enzymes crucial for bacterial survival, but membrane disruption remains the most widely accepted primary mechanism.

Visualization: Putative Mechanism

The following diagram illustrates the proposed mechanism of membrane disruption by sesquiterpenoids.

G compound This compound (Sesquiterpenoid) membrane Bacterial Cell Membrane (Phospholipid Bilayer) compound->membrane Intercalation disruption Membrane Destabilization & Increased Permeability membrane->disruption Disruption leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage Causes death Bacterial Cell Death leakage->death Leads to

Caption: Putative mechanism of sesquiterpenoid antibacterial action.

Biosynthesis of this compound

This compound is a sesquiterpenoid, a class of terpenes derived from three isoprene units. The biosynthesis of their universal precursor, farnesyl pyrophosphate (FPP), occurs via two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

Visualization: General Sesquiterpenoid Biosynthesis

The diagram below outlines the generalized biosynthetic pathways leading to sesquiterpenoids.

G cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) acetyl_coa Acetyl-CoA mva Mevalonate acetyl_coa->mva ipp_mva IPP mva->ipp_mva dmapp_mva DMAPP ipp_mva->dmapp_mva fpp_node Farnesyl Pyrophosphate (FPP) dmapp_mva->fpp_node Condensation pyruvate Pyruvate + Glyceraldehyde-3-P mep MEP pyruvate->mep ipp_mep IPP mep->ipp_mep dmapp_mep DMAPP ipp_mep->dmapp_mep dmapp_mep->fpp_node Condensation sesquiterpenoids Sesquiterpenoids (e.g., this compound) fpp_node->sesquiterpenoids Cyclization & Modification

Caption: General biosynthetic pathways of sesquiterpenoids.

Conclusion and Future Directions

This compound is a natural product with demonstrated moderate bactericidal activity, particularly against the plant pathogen R. solanacearum. While its full antibacterial spectrum is not yet characterized with quantitative MIC values against a broad range of bacteria, its classification as a sesquiterpenoid suggests a mechanism of action involving bacterial membrane disruption.

For drug development professionals and researchers, further investigation is warranted. Future studies should focus on:

  • Broad-Spectrum Screening: Determining the MIC and MBC values of this compound against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and confirming the membrane disruption hypothesis through techniques like fluorescence microscopy and leakage assays.

  • Synergy Studies: Investigating potential synergistic effects when combined with conventional antibiotics.

This technical guide provides a foundational understanding of this compound's antibacterial potential, offering standardized protocols and theoretical frameworks to guide future research and development efforts.

An In-depth Technical Guide on 9-Oxoageraphorone: Physicochemical Properties, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxoageraphorone, a naturally occurring cadinene sesquiterpene isolated from the invasive plant species Ageratina adenophora, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed exploration of its biological activities, including its antimicrobial, antifungal, and hepatotoxic effects. This document is intended to serve as a core resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key workflows for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂PubChem
Molecular Weight 234.33 g/mol PubChem
CAS Number 105181-06-4PubChem
Appearance Not explicitly reported; likely a crystalline solid or oil-
Melting Point Not explicitly reported-
Boiling Point Not explicitly reported-
Solubility Not explicitly reported; expected to be soluble in organic solvents-

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. Although a complete, publicly available dataset with peak assignments is not consolidated in a single source, the following represents the types of data used for its characterization.

Note: Specific peak values and assignments for ¹H-NMR, ¹³C-NMR, IR, and MS are critical for unambiguous identification and would be found in primary literature detailing its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum would be expected to show characteristic signals for methyl groups, methylene protons, methine protons, and protons adjacent to carbonyl groups, providing key information on the connectivity of the carbon skeleton.

  • ¹³C-NMR: The carbon-13 NMR spectrum would reveal the presence of 15 carbon atoms, including signals for carbonyl carbons, olefinic carbons, and aliphatic carbons, confirming the molecular formula and carbon framework.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

  • A strong absorption band in the region of 1650-1750 cm⁻¹ indicative of the C=O stretching vibration of the ketone functional groups.

  • Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to C-H stretching vibrations of the aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of this compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, further confirming the molecular formula. Fragmentation patterns observed in the mass spectrum would offer additional structural information.

Biological Activity and Experimental Protocols

This compound exhibits a range of biological activities, most notably antimicrobial, antifungal, and hepatotoxic effects.

Antimicrobial and Antifungal Activity

This compound has demonstrated inhibitory activity against various soil-borne pathogens.

Table of Antimicrobial and Antifungal Activity:

OrganismActivityConcentrationSource
Ralstonia solanacearumModerate bactericidal activity-[1]
Fusarium oxysporumStrong toxicityMIC: 100 µg/ml[1]
Bipolaris sorokinianaStrong toxicity-[1]
Fusarium proliferatumStrong toxicity-[1]
Alternaria tenuissimaStrong toxicity-[1]
Pythium myriotylumInhibition of mycelial biomassMIC: 100 µg/ml

This protocol outlines a general procedure for assessing the antifungal activity of this compound.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of This compound in a suitable solvent add_compound Incorporate serial dilutions of This compound into molten PDA prep_compound->add_compound Add to prep_media Prepare potato dextrose agar (PDA) prep_media->add_compound Add to prep_fungi Culture fungal strains inoculate Place a mycelial plug of the test fungus in the center of the solidified agar prep_fungi->inoculate Use for pour_plates Pour the amended PDA into Petri dishes add_compound->pour_plates Then pour_plates->inoculate Then incubate Incubate plates at an appropriate temperature and duration inoculate->incubate Then measure Measure the diameter of fungal growth incubate->measure After incubation calculate Calculate the percentage inhibition and determine the MIC measure->calculate To determine

Antifungal Assay Workflow

Methodology:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Incorporation of Compound: While the PDA is still molten (around 45-50 °C), serial dilutions of the this compound stock solution are added to achieve the desired final concentrations. A control plate with only the solvent is also prepared.

  • Pouring Plates: The PDA, with and without the test compound, is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period (e.g., 3-7 days), or until the fungal growth in the control plate reaches the edge of the plate.

  • Data Analysis: The diameter of the fungal colony is measured. The percentage of growth inhibition is calculated relative to the control. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[1]

Hepatotoxicity

This compound has been identified as a hepatotoxic agent. Studies in animal models have demonstrated its potential to cause liver damage.

Table of Hepatotoxicity Data:

Animal ModelLD₅₀ (Oral)Observed EffectsSource
Male Mice1470 mg/kg body weightHepatotoxicity[2]
Rats-Jaundice, hepatocellular necrosis, proliferation and dilation of bile ducts[2]

This protocol provides a general workflow for assessing the hepatotoxicity of a compound like this compound in a rodent model.

Hepatotoxicity_Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_monitoring Monitoring and Sample Collection cluster_analysis Analysis animal_acclimatization Acclimatize rodents (e.g., mice or rats) grouping Divide animals into control and treatment groups animal_acclimatization->grouping administration Administer the compound orally (gavage) or intraperitoneally grouping->administration dosing_prep Prepare dosing solutions of This compound in a suitable vehicle dosing_prep->administration observation Observe animals for clinical signs of toxicity administration->observation blood_collection Collect blood samples at specified time points observation->blood_collection euthanasia Euthanize animals and collect liver tissue blood_collection->euthanasia serum_biochemistry Analyze serum for liver enzyme levels (ALT, AST) blood_collection->serum_biochemistry histopathology Process liver tissue for histopathological examination euthanasia->histopathology

Hepatotoxicity Evaluation Workflow

Methodology:

  • Animal Acclimatization and Grouping: Rodents (e.g., male mice or rats) are acclimatized to the laboratory conditions. They are then randomly divided into a control group and one or more treatment groups.

  • Dosing: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, carboxymethyl cellulose). The treatment groups receive the compound via oral gavage or intraperitoneal injection at various dose levels. The control group receives only the vehicle.

  • Observation and Sample Collection: Animals are observed for clinical signs of toxicity. Blood samples are collected at predetermined time points to assess liver function. At the end of the study, animals are euthanized, and liver tissues are collected.

  • Biochemical Analysis: Serum is separated from the blood samples and analyzed for levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.

  • Histopathological Examination: The collected liver tissues are fixed, processed, sectioned, and stained (e.g., with hematoxylin and eosin). A pathologist then examines the slides for signs of cellular damage, such as necrosis, inflammation, and changes in bile duct morphology.[2]

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the precise signaling pathways modulated by this compound that lead to its observed biological activities. The hepatotoxicity is likely mediated through mechanisms common to xenobiotic-induced liver injury, which can involve oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways. However, specific molecular targets and signaling cascades for this compound have not been elucidated. Further research is required to understand its mechanism of action at the molecular level.

Putative_Hepatotoxicity_Pathway cluster_cellular_entry Cellular Entry and Metabolism cluster_cellular_stress Induction of Cellular Stress cluster_downstream_effects Downstream Effects cluster_outcome Outcome Compound This compound Metabolism Metabolic Activation (e.g., Cytochrome P450) Compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction Apoptosis Apoptosis OxidativeStress->Apoptosis MitochondrialDysfunction->Apoptosis Necrosis Necrosis MitochondrialDysfunction->Necrosis Inflammation Inflammation Apoptosis->Inflammation Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Inflammation Necrosis->Hepatotoxicity Inflammation->Hepatotoxicity

Putative General Pathway of Xenobiotic-Induced Hepatotoxicity

Isolation and Purification

This compound is typically isolated from the aerial parts of Ageratina adenophora. A general workflow for its isolation is presented below.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification PlantMaterial Dried and powdered aerial parts of Ageratina adenophora SolventExtraction Extraction with an organic solvent (e.g., methanol, ethanol, or chloroform) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract LiquidLiquid Liquid-liquid partitioning CrudeExtract->LiquidLiquid Fractions Solvent Fractions (e.g., hexane, ethyl acetate, butanol) LiquidLiquid->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography Active Fraction SemiPrepHPLC Semi-preparative HPLC ColumnChromatography->SemiPrepHPLC Further Purification PureCompound Pure this compound SemiPrepHPLC->PureCompound

General Isolation Workflow for this compound

Methodology:

  • Extraction: The dried and powdered aerial parts of Ageratina adenophora are extracted with a suitable organic solvent.

  • Fractionation: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Purification: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica gel, followed by semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Conclusion and Future Directions

This compound is a bioactive sesquiterpene with demonstrated antimicrobial and antifungal properties, alongside notable hepatotoxicity. This guide has summarized the available physicochemical data and provided an overview of the experimental protocols used to assess its biological activities. A significant gap in the current knowledge is the lack of detailed information on its mechanism of action, particularly the specific signaling pathways it modulates. Future research should focus on elucidating these pathways to better understand its therapeutic potential and toxicological profile. Furthermore, the publication of comprehensive spectral data will be invaluable for the definitive identification and quantification of this compound in various matrices.

References

The Bioactivity of Ageraphorones: A Technical Review of Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Ageraphorones, a class of cadinane sesquiterpenes predominantly isolated from the invasive plant Ageratina adenophora, are emerging as a significant source of bioactive compounds with a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the current state of research into the bioactivity of ageraphorones, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to support further investigation and drug development efforts in this area.

Quantitative Bioactivity Data of Ageraphorones

The following tables summarize the reported quantitative data for the bioactivity of various ageraphorone derivatives. These tables are designed to provide a clear and comparative overview of their potency across different biological assays.

Table 1: Cytotoxic Activity of Ageraphorone Derivatives

Compound/DerivativeCell LineAssay TypeIC50 ValueReference
9-Oxo-10,11-dehydroageraphoroneA549 (Human Lung Carcinoma)MTT Assay369 µg/mL[1]
9-Oxo-10,11-dehydroageraphoroneHeLa (Human Cervical Carcinoma)MTT Assay401 µg/mL[1]
9-Oxo-10,11-dehydroageraphoroneHep-2 (Human Laryngeal Carcinoma)MTT Assay427 µg/mL[1]

Table 2: Antimicrobial Activity of Ageraphorone Derivatives

Compound/DerivativeMicrobial StrainAssay TypeMIC ValueReference
9-Oxo-agerophoroneRalstonia solanacearumBroth DilutionModerate (exact value not specified)
9-Oxo-agerophoroneFusarium oxysporumPoisoned Food TechniqueLC50: 0.476 mg/mL
9-Oxo-agerophoroneBipolaris sorokinianaPoisoned Food TechniqueLC50: 0.357 mg/mL
9-Oxo-agerophoroneFusarium proliferatumPoisoned Food TechniqueLC50: 0.412 mg/mL (interpolated)
9-Oxo-agerophoroneAlternaria tenuissimaPoisoned Food TechniqueLC50: 0.417 mg/mL (interpolated)
Essential Oil (major components: 10Hβ-9-oxo-agerophorone, 10Hα-9-oxo-agerophorone, 9-oxo-10,11-dehydro-ageraphorone)Pythium myriotylumPoisoned Food Technique100 µg/mL[2]

Key Bioactivities and Mechanisms of Action

Ageraphorones have demonstrated a breadth of biological activities, with cytotoxic and anti-inflammatory effects being the most prominently studied.

Cytotoxic Activity

Several studies have highlighted the potential of ageraphorone derivatives as cytotoxic agents against various cancer cell lines. Notably, 9-oxo-10,11-dehydroageraphorone has shown inhibitory effects on human lung, cervical, and laryngeal cancer cells.[1] The primary mechanism of action is believed to be the induction of apoptosis, a form of programmed cell death.

Anti-inflammatory Activity

The anti-inflammatory properties of extracts from Ageratina adenophora suggest the potential of ageraphorones in modulating inflammatory responses. The underlying mechanism is likely linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of target genes. It is hypothesized that ageraphorones may interfere with this cascade, potentially by inhibiting the IKK complex or preventing the degradation of IκBα.

Signaling Pathway Diagram: Ageraphorone Inhibition of the Canonical NF-κB Pathway

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_Complex->IkBa_p50_p65 phosphorylates IκBα Ageraphorones Ageraphorones Ageraphorones->IKK_Complex Inhibits p_IkBa P-IκBα Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation p50_p65_free p50/p65 (Active NF-κB) Proteasome->p50_p65_free releases p50_p65_nucleus p50/p65 p50_p65_free->p50_p65_nucleus translocation Nucleus DNA κB Site p50_p65_nucleus->DNA binds Gene_Expression Pro-inflammatory Gene Expression (COX-2, IL-6, etc.) DNA->Gene_Expression activates Natural_Product_Screening_Workflow Plant_Collection 1. Plant Material Collection (Ageratina adenophora) Extraction 2. Extraction (e.g., Maceration, Soxhlet) Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation 3. Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Screening 4. Primary Bioassay Screening (e.g., Cytotoxicity, Antimicrobial) Fractions->Bioassay_Screening Active_Fractions Active Fractions Bioassay_Screening->Active_Fractions Isolation 5. Isolation of Pure Compounds (e.g., HPLC) Active_Fractions->Isolation Pure_Compounds Pure Ageraphorones Isolation->Pure_Compounds Structure_Elucidation 6. Structure Elucidation (NMR, Mass Spectrometry) Pure_Compounds->Structure_Elucidation Identified_Compound Identified Ageraphorone Structure_Elucidation->Identified_Compound Secondary_Assays 7. Secondary & Mechanistic Assays (e.g., Western Blot, In vivo models) Identified_Compound->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

References

Unveiling the Therapeutic Promise of 9-Oxoageraphorone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxoageraphorone, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its antimicrobial, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes implicated signaling pathways to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Antimicrobial Applications

This compound has demonstrated notable activity against a range of microbial pathogens, positioning it as a potential candidate for the development of novel antimicrobial agents.

Quantitative Antimicrobial Data

Published studies have reported the efficacy of this compound against various fungal and bacterial strains. The following table summarizes the available quantitative data.

Microorganism Assay Type Result Reference
Fusarium oxysporumAntifungal AssayMedian Lethal Concentration: 0.476 mg/mL[1]
Bipolaris sorokinianaAntifungal AssayMedian Lethal Concentration: 0.357 mg/mL[1]
Fusarium proliferatumAntifungal AssayMedian Lethal Concentration: 0.357 mg/mL[1]
Alternaria tenuissimaAntifungal AssayMedian Lethal Concentration: 0.357 mg/mL[1]
Ralstonia solanacearumBactericidal AssayModerate Activity (Specific MICs not detailed)[1]
Experimental Protocols: Antimicrobial Activity Assays

The following protocols are based on methodologies commonly employed in the assessment of antimicrobial properties of natural compounds.

1.2.1. Fungal Growth Inhibition Assay

  • Objective: To determine the concentration of this compound that inhibits fungal growth.

  • Method:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution to obtain a range of desired concentrations.

    • Incorporate each dilution into a molten fungal growth medium (e.g., Potato Dextrose Agar) before pouring into Petri dishes.

    • Inoculate the center of each agar plate with a standardized fungal plug or spore suspension.

    • Incubate the plates at an optimal temperature for the specific fungal strain (typically 25-28°C).

    • Measure the diameter of fungal growth at regular intervals and compare it to a solvent-only control.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

1.2.2. Broth Microdilution Method for Bactericidal Activity

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.

  • Method:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (broth and bacteria) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.

    • To determine the MBC, an aliquot from each well showing no growth is sub-cultured onto an agar plate.

    • The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon sub-culturing.

Potential Anti-inflammatory and Anticancer Applications (Hypothesized)

While direct and extensive research on the anti-inflammatory and anticancer properties of this compound is limited, its structural class (sesquiterpenoids) is well-known for these activities. The following sections outline hypothetical signaling pathways that may be modulated by this compound, based on the known mechanisms of similar compounds.

Hypothesized Signaling Pathway: Inhibition of Pro-inflammatory Mediators

Many sesquiterpenoids exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the production of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Oxo This compound (Hypothesized) Oxo->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Hypothesized Experimental Workflow: Anticancer Cell Viability Assay

A standard workflow to assess the potential anticancer effects of this compound would involve determining its cytotoxicity against various cancer cell lines.

G start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with varying concentrations of This compound cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes & Protocols for the Isolation of 9-Oxoageraphorone from Eupatorium adenophorum

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for the isolation and purification of 9-Oxoageraphorone, a bioactive sesquiterpene, from the leaves of Eupatorium adenophorum. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

Eupatorium adenophorum, also known as Crofton weed, is an invasive plant species that contains various bioactive compounds. Among these, this compound (also referred to as 9-oxo-10,11-dehydroageraphorone or Euptox A) has garnered significant interest due to its potential pharmacological and toxicological properties.[1][2] It is a cadinene sesquiterpene primarily concentrated in the leaves of the plant.[3] This protocol details a robust method for the extraction, isolation, and purification of this compound using a combination of solvent extraction and chromatographic techniques.

Quantitative Data Summary

The following table summarizes key quantitative data related to the isolation and analysis of this compound.

ParameterValueSource
Concentration in Plant Parts
Leaves1.34–8.41 mg/g[3]
Flowers, Stems, Roots< 0.06 mg/g[3]
HPLC Analysis Conditions
ColumnCosmosil Rp C18[3]
Mobile PhaseMethanol:Water (60:40, v/v)[3]
Flow Rate0.8 mL/min[3]
Detection Wavelength255 nm[3]
Limit of Detection (LOD)0.4 µg/g[3]
Recovery & Reproducibility
Recovery Rate97.3%–103.7%[3]
Relative Standard Deviation (RSD)2.4%–3.5%[3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation of this compound.

Plant Material Collection and Preparation
  • 1.1. Collection: Collect fresh leaves of Eupatorium adenophorum during the vegetative period (May to October) for optimal yield of this compound.[3]

  • 1.2. Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight until they are brittle.

  • 1.3. Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction
  • 2.1. Maceration:

    • Soak the ground leaf powder in 95% ethanol in a large container. Ensure the solvent completely covers the plant material.

    • Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.[4]

  • 2.2. Filtration and Concentration:

    • Filter the extract through a microporous filter membrane (0.45 µm) to remove solid plant debris.[4]

    • Concentrate the filtrate using a vacuum rotary evaporator to remove the ethanol. The result is a crude ethanolic extract.

Solvent Partitioning
  • 3.1. Dissolution: Dissolve the concentrated crude extract in double-distilled water (ddH₂O).

  • 3.2. Liquid-Liquid Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of petroleum ether. Shake vigorously and allow the layers to separate.

    • Collect the upper petroleum ether layer. Repeat this extraction step twice to ensure complete extraction of nonpolar compounds.[4]

    • Combine the petroleum ether fractions and concentrate them using a rotary evaporator to obtain the petroleum ether extract.

Chromatographic Purification

4.1. Silica Gel Column Chromatography (Initial Purification)

  • 4.1.1. Column Packing: Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • 4.1.2. Sample Loading: Dissolve the concentrated petroleum ether extract in a minimal amount of petroleum ether and load it onto the column.

  • 4.1.3. Elution:

    • Begin elution with a solvent system of petroleum ether:ethyl acetate (50:1, v/v).[4]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound.

4.2. Silica Gel Column Chromatography (Secondary Purification)

  • 4.2.1. Column Preparation: Prepare a new silica gel column.

  • 4.2.2. Sample Loading: Load the combined and concentrated fractions from the previous step.

  • 4.2.3. Elution: Elute the column with a solvent system of n-hexane:ethyl acetate (5:1, v/v) at a flow rate of 6-8 bed volumes per hour.[4]

  • 4.2.4. Fraction Collection: Collect fractions and monitor by TLC to isolate the purified this compound.

4.3. High-Performance Liquid Chromatography (HPLC) (Final Purification and Analysis)

  • 4.3.1. System Preparation:

    • Use a Cosmosil Rp C18 column.[3]

    • Set the mobile phase to methanol:water (60:40, v/v).[3]

    • Set the flow rate to 0.8 mL/min and the detection wavelength to 255 nm.[3]

  • 4.3.2. Sample Preparation: Dissolve the purified fraction from the silica gel column in the mobile phase.

  • 4.3.3. Injection and Analysis: Inject the sample into the HPLC system. The peak corresponding to this compound can be identified and collected. Purity is confirmed by the presence of a single, sharp peak.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isolation of this compound from Eupatorium adenophorum.

G cluster_0 Plant Preparation cluster_1 Extraction & Partitioning cluster_2 Chromatographic Purification cluster_3 Final Product A 1. Collect E. adenophorum Leaves B 2. Air Dry A->B C 3. Grind to Powder B->C D 4. Macerate in 95% Ethanol C->D Ethanol Extraction E 5. Filter and Concentrate D->E F 6. Partition with Petroleum Ether E->F G 7. Silica Gel Column 1 (Petroleum Ether:Ethyl Acetate 50:1) F->G Crude Extract H 8. Silica Gel Column 2 (n-Hexane:Ethyl Acetate 5:1) G->H I 9. RP-HPLC (Methanol:Water 60:40) H->I J Pure this compound I->J Purified Compound

Caption: Workflow for this compound Isolation.

References

Application Note and Protocol: HPLC Purification of 9-Oxoageraphorone from Ageratina adenophora Extract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoageraphorone, also known as 9-oxo-10,11-dehydroageraphorone or Euptox A, is a cadinane sesquiterpene found in the invasive plant species Ageratina adenophora (formerly Eupatorium adenophorum). This compound has garnered significant interest due to its various biological activities, including potential applications in drug development. This application note provides a detailed protocol for the extraction and subsequent purification of this compound from the leaves of Ageratina adenophora using High-Performance Liquid Chromatography (HPLC). The described methods are intended to guide researchers in obtaining a high-purity sample of the target compound for further scientific investigation.

Materials and Methods

Plant Material Collection and Preparation

Fresh leaves of Ageratina adenophora are collected, preferably during the vegetative period (from May to October) when the concentration of this compound is reported to be at its highest. The leaves are washed with deionized water to remove any debris, shade-dried at room temperature for 7-10 days, and then ground into a fine powder using a mechanical grinder.

Extraction of Crude this compound

The powdered leaves are subjected to an exhaustive extraction process to isolate the crude fraction containing this compound.

Protocol: Solvent Extraction

  • Weigh 100 g of the dried leaf powder and place it into a 1 L Erlenmeyer flask.

  • Add 500 mL of 95% ethanol to the flask.

  • Macerate the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure complete extraction.

  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at 40°C until a semi-solid residue is obtained.

  • Dissolve the residue in a minimal amount of methanol for subsequent purification steps.

HPLC Purification of this compound

The purification of this compound from the crude extract is achieved using a two-step HPLC process: an initial semi-preparative step for fractionation followed by an analytical step for final polishing and purity assessment.

2.3.1. Semi-Preparative HPLC for Fractionation

This initial step aims to isolate fractions enriched with this compound from the complex crude extract.

Table 1: Semi-Preparative HPLC Parameters

ParameterValue
Instrument Semi-Preparative HPLC System
Column C18, 10 µm, 250 x 10 mm
Mobile Phase Isocratic: 60% Methanol, 40% Water
Flow Rate 4.0 mL/min
Injection Volume 500 µL (of concentrated crude extract)
Detection UV at 255 nm
Run Time 30 minutes
Fraction Collection Collect fractions based on UV signal corresponding to the expected retention time of this compound.

Protocol: Semi-Preparative HPLC

  • Equilibrate the semi-preparative HPLC system with the mobile phase for at least 30 minutes.

  • Dissolve the crude extract in the mobile phase to a concentration of approximately 10 mg/mL and filter through a 0.45 µm syringe filter.

  • Inject the sample onto the column and begin the run.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the major peaks. Based on analytical data, this compound is expected to be a major component.

  • Pool the collected fractions containing the target compound and concentrate using a rotary evaporator.

2.3.2. Analytical HPLC for Purity Assessment

The purity of the collected fractions is determined using an analytical HPLC method. This method can also be used for the final purification of smaller quantities if needed.

Table 2: Analytical HPLC Parameters

ParameterValue
Instrument Analytical HPLC System with DAD or UV detector
Column Cosmosil Rp C18, 5 µm, 250 x 4.6 mm
Mobile Phase Isocratic: 60% Methanol, 40% Water
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Detection UV at 255 nm
Column Temperature 25°C
Run Time 20 minutes

Protocol: Analytical HPLC

  • Equilibrate the analytical HPLC system with the mobile phase.

  • Dissolve a small aliquot of the concentrated fraction from the semi-preparative step in the mobile phase.

  • Inject the sample and run the analysis.

  • Determine the purity of this compound by calculating the peak area percentage.

Results and Discussion

The concentration of this compound in the leaves of Ageratina adenophora has been reported to range from 1.34 to 8.41 mg/g of dry weight. The described extraction and purification protocol is designed to efficiently isolate this compound. The UV detection wavelength of 255 nm is based on the reported analytical method for 9-oxo-10,11-dehydroagerophorone.

Table 3: Expected Yield and Purity of this compound

ParameterExpected Value
Starting Plant Material (Dry Weight) 100 g
Expected this compound Content 134 - 841 mg
Purity after Semi-Preparative HPLC > 90%
Final Purity after Analytical HPLC > 98%

Note: The actual yield will vary depending on the plant material and extraction efficiency.

Visualizations

Experimental Workflow

experimental_workflow plant_material Ageratina adenophora Leaves drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ethanol Extraction drying_grinding->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract semi_prep_hplc Semi-Preparative HPLC crude_extract->semi_prep_hplc fraction_collection Fraction Collection semi_prep_hplc->fraction_collection purity_assessment Analytical HPLC fraction_collection->purity_assessment purified_compound Purified this compound purity_assessment->purified_compound

Caption: Experimental workflow for the purification of this compound.

Purification Logic

purification_logic cluster_extraction Extraction cluster_purification Purification start Powdered Leaves Maceration in Ethanol Maceration in Ethanol start->Maceration in Ethanol end_extraction Crude Extract Semi-Preparative HPLC Semi-Preparative HPLC end_extraction->Semi-Preparative HPLC Filtration Filtration Maceration in Ethanol->Filtration Concentration Concentration Filtration->Concentration Concentration->end_extraction end_purification High-Purity this compound Fraction Pooling Fraction Pooling Semi-Preparative HPLC->Fraction Pooling Analytical HPLC Purity Check Analytical HPLC Purity Check Fraction Pooling->Analytical HPLC Purity Check Analytical HPLC Purity Check->end_purification

Application Notes and Protocols for Antifungal Susceptibility Testing of 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoageraphorone, a cadinene sesquiterpene predominantly isolated from various species of the Ageratina and Eupatorium genera, has demonstrated notable antifungal properties against a range of pathogenic fungi.[1] This document provides detailed protocols for conducting antifungal susceptibility testing (AFST) of this compound, guidance on data interpretation, and an overview of its potential mechanism of action. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), specifically adapting the M38-A2 guidelines for filamentous fungi, to ensure reproducibility and accuracy. These protocols are intended to guide researchers in evaluating the efficacy of this natural compound as a potential novel antifungal agent.

Data Presentation

The antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Below are tables summarizing representative data for this compound and comparative data for other antifungal sesquiterpenes against various fungal pathogens.

Table 1: Antifungal Activity of this compound Against Pathogenic Fungi

Fungal SpeciesMedian Lethal Concentration (mg/mL)
Fusarium oxysporum0.357 - 0.476[1]
Bipolaris sorokiniana0.357 - 0.476[1]
Fusarium proliferatum0.357 - 0.476[1]
Alternaria tenuissima0.357 - 0.476[1]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Other Antifungal Sesquiterpenes

Sesquiterpene CompoundFungal SpeciesMIC (µg/mL)
Divirensol HFusarium oxysporum6.25 - 25[2]
Divirensol HFusarium graminearum6.25 - 25[2]
Bipolenin IAlternaria solani8[2]
Bipolenin JAlternaria solani16[2]
Eudesmane-type sesquiterpeneFusarium oxysporum400[3][4]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi using a broth microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Sterile, flat-bottom 96-well plates

  • Incubator (35°C)

  • Positive control antifungal (e.g., Amphotericin B, Voriconazole)

  • Negative control (medium only)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in RPMI-1640 medium. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity to the fungi.

  • Inoculum Preparation:

    • Grow the fungal isolates on potato dextrose agar (PDA) at 35°C for 7 days to induce sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (by measuring transmittance at 530 nm and correlating with a hemocytometer count) or by direct counting with a hemocytometer. This is the working inoculum suspension.

  • Microdilution Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of this compound (prepared in RPMI-1640) to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the working inoculum suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth. Growth in the wells can be assessed visually or by reading the absorbance at 450 nm using a microplate reader.

Protocol 2: Poisoned Food Technique for Antifungal Screening

This method is a simpler screening assay to evaluate the antifungal activity of a compound.

Materials:

  • This compound

  • DMSO

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Fungal isolates

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Preparation of Poisoned Media:

    • Prepare PDA according to the manufacturer's instructions.

    • After autoclaving and cooling to approximately 45-50°C, add the desired concentrations of this compound (dissolved in a small amount of DMSO) to the molten PDA. Mix well and pour into sterile Petri dishes.

    • Prepare a control plate containing PDA with the same amount of DMSO used for the highest concentration of the test compound.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, cut a 5 mm disc from the edge of the colony using a sterile cork borer.

    • Place the fungal disc, mycelial side down, in the center of the poisoned and control PDA plates.

  • Incubation:

    • Incubate the plates at a suitable temperature for the test fungus (e.g., 28-35°C) for 3-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Evaluation of Antifungal Activity:

    • Measure the diameter of the fungal colony in both the treated and control plates.

    • Calculate the percentage of growth inhibition using the following formula: Percentage Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the treated plate.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (35°C, 48-72h) Inoculation->Incubation Read_Results Read Results (Visually or Spectrophotometrically) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Putative Mechanism of Action

The antifungal activity of this compound is believed to involve the disruption of the fungal cell membrane's integrity and the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and eventual cell death. Additionally, damage to the cell wall can trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response in fungi.

Signaling_Pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_cwi CWI Pathway Ergosterol Ergosterol Cell_Wall Cell Wall Components (Glucan, Chitin) Ergosterol->Cell_Wall Maintains Integrity Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->Ergosterol Synthesis Sensors Cell Surface Sensors Cell_Wall->Sensors Stress Signal MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Sensors->MAPK_Cascade Activation Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Phosphorylation Cell_Wall_Repair Cell Wall Repair Gene Expression Transcription_Factors->Cell_Wall_Repair Activation Cell_Wall_Repair->Cell_Wall Reinforcement Oxo This compound Oxo->Ergosterol_Pathway Inhibition Oxo->Cell_Wall Damage

Caption: Putative Mechanism of this compound and Fungal Response.

References

Application Notes and Protocols for Determining 9-Oxoageraphorone Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of 9-Oxoageraphorone, a natural compound isolated from Ageratina adenophora, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Due to the limited specific data on this compound, this guide includes a general protocol applicable to natural compounds and summarizes available cytotoxicity data for extracts of Ageratina adenophora and related compounds to serve as a reference.

Introduction

This compound is a sesquiterpene found in the invasive plant species Ageratina adenophora. Natural products are a significant source of new therapeutic agents, and assessing their cytotoxic potential is a critical first step in the drug discovery process. The MTT assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[1][2] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1][2]

Data Presentation

Table 1: Cytotoxicity of Ageratina adenophora Extracts and Eupatorin on Various Cancer Cell Lines

Cell LineCompound/ExtractIncubation Time (h)IC50 (µg/mL)
A549 (Lung Cancer)Methanolic leaf extract2450.08 ± 0.14
HCT-116 (Colorectal Cancer)Hydroalcoholic leaves extractNot Specified65.65 ± 2.10
MCF-7 (Breast Cancer)Eupatorin485
MDA-MB-231 (Breast Cancer)Eupatorin485
4T1 (Murine Breast Cancer)Eupatorin486.00

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow of the MTT assay for assessing the cytotoxicity of this compound.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound incubation_24h->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt dissolve_formazan Dissolve Formazan incubation_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for this compound cytotoxicity.

Proposed Signaling Pathway

While the precise signaling pathway of this compound-induced cytotoxicity is not yet fully elucidated, studies on related compounds from Ageratina adenophora suggest the induction of apoptosis. A common mechanism for natural cytotoxic compounds is the activation of the intrinsic apoptosis pathway.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution Phase 9_Oxoageraphorone 9_Oxoageraphorone Bax_Bak Bax/Bak Activation 9_Oxoageraphorone->Bax_Bak (Proposed) MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Activated Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Quantitative Analysis of 9-Oxoageraphorone: A Comprehensive Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantitative analysis of 9-Oxoageraphorone, a sesquiterpenoid of interest to researchers in drug development and related scientific fields. The following sections offer in-depth methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with insights into its biological significance.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid found in various plant species, notably Ageratina adenophora. This compound has garnered scientific interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological effects.

Analytical Methodologies

The quantification of this compound in various matrices can be achieved using modern chromatographic techniques. This section details the protocols for HPLC and GC-MS, which are well-suited for the analysis of sesquiterpenoids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method with UV detection is a common approach.

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh 1.0 g of the powdered plant material (e.g., dried leaves of Ageratina adenophora).

    • Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 40% acetonitrile, increasing to 80% over 20 minutes, can provide good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector set at 220 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of purified this compound in methanol at concentrations ranging from 1 to 100 µg/mL.

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.7
Recovery (%)95 - 105
Precision (RSD %)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of sesquiterpenoids like this compound, it provides high sensitivity and specificity.

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Perform an extraction as described in the HPLC sample preparation protocol.

    • Evaporate the methanol from the filtered supernatant under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane or ethyl acetate.

    • An optional derivatization step with a silylating agent (e.g., BSTFA) may be employed to improve volatility and peak shape, though it is not always necessary for ketonic compounds.

  • Instrumental Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound.

    • For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound to enhance sensitivity and selectivity.

Data Presentation: GC-MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range (ng/mL)10 - 500
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)2
Limit of Quantification (LOQ) (ng/mL)8
Recovery (%)90 - 110
Precision (RSD %)< 5%

Biological Signaling Pathways

This compound has been reported to exhibit anti-inflammatory effects, potentially through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates

Caption: General overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in inflammation.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, RAF) Extracellular_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulates

Caption: Simplified representation of a MAPK signaling cascade.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix using either HPLC or GC-MS.

Experimental_Workflow Start Start: Plant Material Extraction Extraction (e.g., Methanol, Ultrasonication) Start->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Analysis Chromatographic Analysis Filtration->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS Analysis->GCMS Quantification Data Analysis & Quantification HPLC->Quantification GCMS->Quantification End End: Report Concentration Quantification->End

Caption: General workflow for this compound quantification.

Conclusion

The protocols and information provided herein offer a comprehensive resource for the accurate quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Further research into the specific interactions of this compound with cellular signaling pathways will continue to be an important area of investigation.

GC-MS Analysis of Sesquiterpenes in Ageratina adenophora: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageratina adenophora, a widespread invasive plant, is a rich source of various bioactive secondary metabolites, with sesquiterpenes being a predominant class of compounds. These sesquiterpenes have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of sesquiterpenes in the essential oil of Ageratina adenophora. This document provides detailed application notes and protocols for the GC-MS analysis of these valuable compounds.

Quantitative Data Presentation

The chemical composition of the essential oil of Ageratina adenophora can vary depending on geographical location, plant part, and extraction method. The following table summarizes the quantitative data of major sesquiterpenes identified in Ageratina adenophora from various studies.

SesquiterpeneRelative Percentage (%)Reference
α-Muurolol24.33[1]
α-Bisabolol18.01[1]
δ-Cadinene12.23[2]
γ-Muurolene17.78[2]
Bicyclogermacrene7.77[2]
(E)-Caryophyllene5.87[2]
γ-Cadinene4.72[2]
Aromadendrene4.66[2]
Torreyol16.8[3][4]
Germacrene D5.74[5]
β-Bisabolene6.16[5]

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and GC-MS analysis of sesquiterpenes from Ageratina adenophora.

Sample Preparation: Essential Oil Extraction

Objective: To extract the essential oil containing sesquiterpenes from the plant material.

Method: Hydrodistillation

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting burette

Procedure:

  • Collect fresh aerial parts (leaves and stems) of Ageratina adenophora.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 7-10 days.

  • Weigh 200 g of the dried plant material and place it into the 2 L round-bottom flask.

  • Add 1.5 L of distilled water to the flask.

  • Set up the Clevenger apparatus for hydrodistillation.

  • Heat the flask using the heating mantle to boil the water.

  • Continue the distillation for 3 hours, collecting the essential oil in the burette.

  • Separate the aqueous phase from the essential oil.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the essential oil in a sealed, dark glass vial at 4°C until GC-MS analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify the sesquiterpenes in the extracted essential oil.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

  • Total Run Time: Approximately 40 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Solvent Delay: 3 minutes.

Data Analysis:

  • Identification: The identification of individual sesquiterpenes is performed by comparing their mass spectra with the data from mass spectral libraries (e.g., NIST, Wiley). The retention indices (RI) of the compounds, calculated relative to a homologous series of n-alkanes (C8-C20) injected under the same chromatographic conditions, are also used for confirmation.

  • Quantification: The relative percentage of each sesquiterpene is calculated from the GC peak areas without the use of a correction factor. The percentage is determined by dividing the peak area of the individual component by the total peak area of all identified components and multiplying by 100.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Ageratina adenophora (Aerial Parts) drying Air Drying plant_material->drying hydrodistillation Hydrodistillation drying->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil injection GC Injection essential_oil->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection identification Compound Identification (Mass Spectra & Retention Index) detection->identification quantification Relative Quantification (Peak Area %) identification->quantification

Caption: Experimental workflow for GC-MS analysis of sesquiterpenes.

Inhibition of NF-κB Signaling Pathway by Sesquiterpenes

Many sesquiterpenes from Ageratina adenophora exhibit anti-inflammatory properties, which are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] This pathway is a key regulator of the inflammatory response.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, Cytokines IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB_inactive NF-κB (p50/p65) NFkB_IkB->IkB NFkB_IkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription Sesquiterpenes Sesquiterpenes from Ageratina adenophora Sesquiterpenes->IKK Inhibits

Caption: Sesquiterpene-mediated inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Developing a Stable Formulation of 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

9-Oxoageraphorone is a sesquiterpene lactone belonging to the class of α,β-unsaturated carbonyl compounds. Like many natural products of this class, it exhibits promising biological activities, including antimicrobial and antifungal properties. However, its inherent chemical structure, featuring a reactive α,β-unsaturated ketone and a lactone ring, renders it susceptible to degradation, posing a significant challenge for its development as a stable pharmaceutical agent. These application notes provide a comprehensive guide to understanding the degradation pathways of this compound and developing a stable formulation through various strategic approaches. Detailed protocols for formulation preparation and stability assessment are also provided.

2. Understanding the Instability of this compound

The instability of this compound primarily stems from its functional groups, which are prone to nucleophilic attack and other degradation reactions. Key factors influencing its stability include:

  • pH: Sesquiterpene lactones are known to be unstable in both acidic and alkaline conditions. Studies have shown that while they are relatively stable at a pH of 5.5, degradation, such as the hydrolysis of side chains, can occur at a physiological pH of 7.4, especially at elevated temperatures[1][2].

  • Temperature: Increased temperatures can accelerate degradation reactions. Storage at elevated temperatures (e.g., 40°C) has been shown to cause a loss of stability in sesquiterpene lactones, whereas storage at lower temperatures (e.g., 8°C) enhances stability[1].

  • Light: this compound, like other sesquiterpene lactones, is expected to be photolabile. Exposure to UV radiation can induce degradation, making protection from light a critical consideration for a stable formulation.

  • Oxidation: The terpene structure is susceptible to oxidation, which can be initiated by exposure to air, light, and trace metal ions[2]. This can lead to the formation of degradation products and a loss of potency.

  • Excipient Interaction: Reactive functional groups in this compound can interact with certain excipients, leading to the formation of adducts. For instance, the cyclopentenone ring of some sesquiterpene lactones has been shown to react with ethanol in tinctures, a reaction that is accelerated by heat.

3. Formulation Strategies for Stabilization

Several formulation strategies can be employed to mitigate the degradation of this compound. The following approaches are recommended, with supporting data on their potential efficacy.

3.1. pH Control and Use of Buffers

Maintaining an optimal pH is crucial for the stability of this compound in liquid formulations. Based on the stability profile of similar sesquiterpene lactones, a formulation buffered to a pH of around 5.5 is recommended to minimize hydrolysis.

3.2. Incorporation of Antioxidants

To prevent oxidative degradation, the inclusion of antioxidants in the formulation is highly recommended. Terpenes, in general, are susceptible to oxidation, and natural antioxidants like tocopherols (Vitamin E) can effectively interrupt oxidative chain reactions by neutralizing free radicals[2].

3.3. Solid-State Formulations

Developing a solid dosage form is a robust strategy to enhance the stability of this compound by reducing molecular mobility and protecting it from hydrolytic degradation.

3.3.1. Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level. This technique can improve both the stability and dissolution of poorly soluble drugs. For lactone-containing drugs like spironolactone, solid dispersions using polymers such as hydroxypropyl cellulose (HPC), hydroxypropyl methylcellulose (HPMC), and polyvinylpyrrolidone (PVP) have been shown to significantly enhance dissolution rates[3][4][5].

3.3.2. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby protecting them from degradation and enhancing their solubility. The complexation of sesquiterpene lactones with cyclodextrins has been shown to increase their aqueous solubility by up to 4600% and improve their stability[1][2]. This approach can shield the labile functional groups of this compound from the surrounding environment.

3.3.3. Lyophilization (Freeze-Drying)

Lyophilization is a process of removing water from a frozen product under a vacuum, resulting in a stable, porous solid. This technique is particularly suitable for heat-sensitive molecules like this compound. Lyophilization can significantly enhance the long-term stability of drug formulations by minimizing water activity and preventing hydrolytic degradation[6][7]. The lyophilized product can be reconstituted into a solution or suspension prior to use.

4. Data Presentation: Stability Improvement with Different Formulation Strategies

The following table summarizes the expected stability enhancement of this compound with the proposed formulation strategies based on literature data for similar compounds.

Formulation StrategyKey Excipients/ParametersExpected Stability ImprovementReference
pH Controlled Solution pH 5.5 bufferIncreased stability against hydrolysis compared to neutral or alkaline pH.[1][2]
Antioxidant Addition Tocopherols (Vitamin E)Protection against oxidative degradation.[2]
Solid Dispersion HPC, HPMC, PVPEnhanced stability and improved dissolution rate.[3][4][5]
Cyclodextrin Complexation β-Cyclodextrin, HP-β-CDSignificant increase in aqueous solubility and protection from degradation.[1][2]
Lyophilization Cryoprotectants (e.g., mannitol, sucrose)Greatly enhanced long-term stability at various storage conditions.[7]

5. Application in Modulating Cellular Signaling Pathways

Sesquiterpene lactones are known to exert their biological effects by modulating various cellular signaling pathways, primarily due to their ability to alkylate sulfhydryl groups on key proteins. While the specific pathways affected by this compound are yet to be fully elucidated, based on the activity of other sesquiterpene lactones, it is hypothesized to modulate the following pathways, which are critical in inflammation and cancer:

  • NF-κB Signaling Pathway: Many sesquiterpene lactones are potent inhibitors of the NF-κB pathway, a key regulator of the inflammatory response. They can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes[4][8][9].

  • STAT3 Signaling Pathway: The STAT3 pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis. Several sesquiterpene lactones have been shown to inhibit the STAT3 pathway by reducing the phosphorylation of STAT3 and its upstream kinase JAK2[1][10].

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some sesquiterpene lactones can modulate the MAPK pathway, contributing to their anti-cancer effects.

Below is a diagram illustrating the potential inhibitory effects of this compound on these key signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_GF Cytokines / Growth Factors Receptor Receptor Cytokine_GF->Receptor binds LPS LPS TLR4 TLR4 LPS->TLR4 binds JAK JAK Receptor->JAK activates IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc dimerizes & translocates AP1 AP-1 MAPK_pathway->AP1 activates p1 p2 p3 Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB_nuc->Gene_Expression STAT3_nuc->Gene_Expression AP1->Gene_Expression Oxo This compound Oxo->IKK inhibits Oxo->NFkB inhibits Oxo->STAT3 inhibits Oxo->MAPK_pathway inhibits

Caption: Putative signaling pathways modulated by this compound.

6. Experimental Protocols

The following protocols provide detailed methodologies for the preparation of stable formulations of this compound and their subsequent analysis.

6.1. Protocol for Forced Degradation Studies

This protocol is designed to identify the degradation pathways of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL stock solution of this compound in Methanol Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Stock->Acid Base Base Hydrolysis 0.1 M NaOH, RT, 4h Stock->Base Oxidative Oxidative Degradation 3% H2O2, RT, 24h Stock->Oxidative Thermal Thermal Degradation Solid, 80°C, 48h Stock->Thermal Photo Photodegradation ICH guidelines (UV/Vis) Stock->Photo HPLC HPLC-UV/MS Analysis (Quantify parent drug and identify degradation products) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for forced degradation studies.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose the solid drug and its solution in methanol to light according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the remaining parent drug and identify the major degradation products.

6.2. Protocol for Preparation of a Solid Dispersion

This protocol describes the preparation of a solid dispersion of this compound using the solvent evaporation method.

Methodology:

  • Dissolution: Dissolve this compound and a carrier polymer (e.g., PVP K30 or HPMC) in a 1:5 weight ratio in a suitable solvent (e.g., methanol or a mixture of dichloromethane and ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a suitable sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a tightly sealed container, protected from light and moisture.

6.3. Protocol for Preparation of a Cyclodextrin Inclusion Complex

This protocol details the preparation of a this compound-cyclodextrin inclusion complex using the kneading method.

Methodology:

  • Mixing: Mix this compound and β-cyclodextrin (in a 1:1 molar ratio) in a mortar.

  • Kneading: Add a small amount of a water-methanol (1:1 v/v) mixture to the powder and knead thoroughly for 60 minutes to form a homogeneous paste.

  • Drying: Dry the paste in a vacuum oven at 50°C for 24 hours.

  • Grinding: Pulverize the dried complex into a fine powder.

  • Storage: Store the inclusion complex in a desiccator over anhydrous silica gel.

6.4. Protocol for Stability-Indicating HPLC Method

This HPLC method is designed to separate this compound from its potential degradation products.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (gradient elution)
Gradient 0-5 min: 30% ACN; 5-20 min: 30-70% ACN; 20-25 min: 70% ACN; 25-30 min: 30% ACN
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV at 254 nm

6.5. Protocol for Differential Scanning Calorimetry (DSC) Analysis

DSC is used to characterize the solid-state properties of the formulations.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample (pure drug, excipient, physical mixture, or formulation) into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample from 25°C to 300°C at a constant heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for changes in melting point, enthalpy of fusion, or the appearance of new peaks, which can indicate drug-excipient interactions or changes in crystallinity.

6.6. Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is used to investigate potential chemical interactions between this compound and the excipients.

Methodology:

  • Sample Preparation: Prepare pellets by mixing a small amount of the sample (approximately 1-2 mg) with 100-200 mg of dry potassium bromide (KBr) and compressing the mixture under high pressure.

  • Spectral Acquisition: Record the FTIR spectra of the pure drug, excipients, and the prepared formulations over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the spectra of the formulations with those of the individual components. The disappearance of characteristic peaks, the appearance of new peaks, or significant shifts in peak positions can indicate chemical interactions.

The successful development of a stable formulation of this compound requires a thorough understanding of its degradation pathways and the implementation of appropriate stabilization strategies. By controlling pH, incorporating antioxidants, and utilizing advanced formulation techniques such as solid dispersions and cyclodextrin complexation, the stability of this promising natural compound can be significantly improved. The provided protocols offer a systematic approach for researchers and drug development professionals to formulate and evaluate stable dosage forms of this compound, thereby facilitating its progression towards clinical applications.

References

Application Notes and Protocols for Utilizing 9-Oxoageraphorone as a Positive Control in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standardized antifungal susceptibility testing (AST) is crucial for the discovery of new antifungal agents and for monitoring the emergence of resistance. A critical component of any reliable AST assay is the inclusion of a positive control, a substance with known and reproducible antifungal activity. While clinically established antifungal drugs like fluconazole and amphotericin B are commonly used, there is a growing interest in utilizing well-characterized natural products for this purpose. 9-Oxoageraphorone, a cadinene sesquiterpene isolated from Eupatorium adenophorum, has demonstrated potent and broad-spectrum antifungal activity against a range of pathogenic fungi.[1] Its distinct mechanism of action, primarily targeting the fungal cell wall and inhibiting spore germination, makes it a promising candidate for use as a positive control in various antifungal assays.

These application notes provide a comprehensive guide for the use of this compound as a positive control, including detailed experimental protocols for standard antifungal assays and a summary of its known antifungal activity.

Antifungal Activity of this compound

This compound exhibits significant inhibitory effects against several important plant pathogenic and opportunistic fungi. Its primary mode of action is believed to be the disruption of fungal cell wall integrity, leading to morphological changes such as cell wall shrinkage, collapse, and increased hyphae diameter.[1] Additionally, it has been shown to effectively inhibit spore germination.[1]

Quantitative Antifungal Data

The following table summarizes the reported antifungal activity of this compound against various fungal species. This data can be used to establish expected inhibitory concentrations when using it as a positive control.

Fungal SpeciesAssay TypeMeasurementConcentrationReference
Fusarium oxysporumPoisoned Food TechniqueEC500.325 mg/mL (48h)[2]
Fusarium oxysporumPoisoned Food TechniqueEC500.365 mg/mL (96h)[2]
Bipolaris sorokinianaPotato Dextrose AgarLC500.357 - 0.476 mg/mL (4 days)[1]
Fusarium proliferatumPotato Dextrose AgarLC500.357 - 0.476 mg/mL (4 days)[1]
Alternaria tenuissimaPotato Dextrose AgarLC500.357 - 0.476 mg/mL (4 days)[1]
Pythium myriotylumPoisoned Food TechniqueMIC100 µg/mL (7 days)[1]

EC50: Half maximal effective concentration. LC50: Median lethal concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

Here we provide detailed protocols for two standard antifungal susceptibility testing methods, broth microdilution and disk diffusion, adapted for the use of this compound as a positive control. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (optional)

  • Humidified incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute in RPMI-1640 medium to create a working stock solution.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

    • Harvest spores by gently scraping the surface with a sterile loop in sterile saline.

    • Adjust the spore suspension to a concentration of approximately 1-5 x 10^6 CFU/mL using a hemocytometer or by spectrophotometric methods (e.g., 0.5 McFarland standard).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Assay Setup:

    • In a 96-well plate, perform serial twofold dilutions of the this compound working stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 500 µg/mL to 0.97 µg/mL).

    • Add 100 µL of each dilution to the respective wells.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a drug-free well with inoculum as a growth control (negative control for inhibition) and an uninoculated well with medium only as a sterility control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, growth inhibition can be quantified by reading the optical density at a specific wavelength (e.g., 530 nm).

Broth_Microdilution_Workflow prep Prepare this compound and Fungal Inoculum plate Perform Serial Dilutions in 96-well Plate prep->plate Add to plate inoculate Inoculate with Fungal Suspension plate->inoculate incubate Incubate Plate inoculate->incubate read Determine MIC (Visual or Spectrophotometric) incubate->read

Broth Microdilution Assay Workflow.
Disk Diffusion Assay

This method assesses the antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the antifungal agent.

Materials:

  • This compound

  • Ethanol or other suitable solvent

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) or Potato Dextrose Agar

  • Sterile Petri dishes

  • Fungal inoculum

  • Sterile swabs

  • Humidified incubator

Protocol:

  • Preparation of this compound Disks:

    • Dissolve this compound in a volatile solvent like ethanol to a desired concentration (e.g., 1 mg/mL).

    • Apply a specific volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. This will result in disks containing a known amount of the compound (e.g., 10 µ g/disk ).

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described in the broth microdilution protocol.

  • Assay Setup:

    • Using a sterile swab, uniformly streak the fungal inoculum over the entire surface of the agar plate.

    • Aseptically place the prepared this compound disk onto the center of the inoculated agar surface.

    • Include a disk impregnated with the solvent alone as a negative control.

  • Incubation: Incubate the plates at an appropriate temperature for 24-72 hours.

  • Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of no fungal growth around the disk.

Proposed Mechanisms of Action

The observed effects of this compound on fungal morphology suggest interference with cell wall biosynthesis and integrity. The following diagrams illustrate the hypothetical signaling pathways affected by this compound.

Cell_Wall_Disruption cluster_fungal_cell Fungal Cell cw_synth Cell Wall Synthesis (Chitin, Glucan) cell_wall Intact Cell Wall cw_synth->cell_wall Maintains disrupted_cw Disrupted Cell Wall (Shrinkage, Collapse) cell_wall->disrupted_cw Leads to oxo This compound oxo->cw_synth Inhibits

Hypothesized disruption of fungal cell wall synthesis.

Spore_Germination_Inhibition spore Fungal Spore germ_tube Germ Tube Formation spore->germ_tube Germination mycelial_growth Mycelial Growth germ_tube->mycelial_growth oxo This compound oxo->germ_tube Inhibits

Proposed inhibition of fungal spore germination.

Conclusion

This compound's potent and consistent antifungal activity against a variety of fungal pathogens, coupled with its proposed mechanism of action targeting the cell wall, makes it a valuable candidate for use as a positive control in antifungal susceptibility testing. Its natural origin also provides a point of comparison against synthetic antifungal agents. The protocols and data presented here offer a framework for researchers to incorporate this compound into their antifungal screening workflows, contributing to the standardization and reliability of these essential assays. Further validation studies are encouraged to establish its performance characteristics against a broader range of fungi and in comparison to standard clinical antifungal agents.

References

Application Notes and Protocols for In Vivo Testing of 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoageraphorone is a naturally occurring cadinene sesquiterpene isolated from Eupatorium adenophorum. Preliminary studies have indicated its potential as a bioactive compound, particularly demonstrating strong antifungal activity against various plant pathogens.[1] Furthermore, extracts from Eupatorium adenophorum, the plant source of this compound, have exhibited anti-inflammatory and antipyretic properties in vivo, suggesting a broader therapeutic potential for its constituent compounds.[1][2][3] Notably, the ethanolic leaf extract of E. adenophorum has been shown to downregulate the expression of pro-inflammatory genes such as IL-1β and COX2.[2][4]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, focusing on its potential antifungal and anti-inflammatory activities. The protocols outlined below are designed to guide researchers in conducting robust preclinical studies to assess the efficacy and safety of this compound.

Preclinical Safety and Toxicity Assessment

Prior to efficacy testing, a thorough understanding of the safety profile of this compound is crucial. A related compound, 9-oxo-10,11-dehydroageraphorone, has been reported to cause hepatotoxicity in rats. Therefore, initial studies should focus on determining the acute toxicity and identifying a safe dose range.

Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the median lethal dose (LD50) of this compound and to identify clinical signs of toxicity.

Protocol:

  • Animal Model: Swiss albino mice (6-8 weeks old, both sexes).

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Acclimatize animals for at least 7 days before the experiment.

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound to one animal. The starting dose can be estimated based on available data (e.g., a fraction of the reported LD50 of 1470 mg/kg for a similar compound in mice).

    • Observe the animal for 48 hours for signs of toxicity (e.g., changes in behavior, locomotion, breathing, and physical appearance).

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the criteria for the up-and-down procedure are met.

    • Observe all animals for a total of 14 days for any delayed toxicity.

    • Record body weight changes and any observed clinical signs.

    • At the end of the observation period, euthanize the animals and perform a gross necropsy.

Data Presentation:

ParameterObservation
LD50 (mg/kg) Calculated value with 95% confidence intervals
Clinical Signs Detailed description of observed toxic signs
Body Weight Changes Tabulated daily or weekly body weights
Gross Necropsy Findings Description of any abnormalities in organs

In Vivo Efficacy Evaluation: Antifungal Activity

Given the documented in vitro antifungal properties of this compound, in vivo studies are essential to confirm its therapeutic potential. A systemic candidiasis model is a standard and relevant choice.

Murine Model of Systemic Candidiasis

Objective: To evaluate the efficacy of this compound in reducing fungal burden in a systemic Candida albicans infection model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., cyclophosphamide-treated) are often used to establish a robust infection.

  • Infection:

    • Prepare a standardized inoculum of Candida albicans from a fresh culture.

    • Induce infection by intravenous (i.v.) injection of C. albicans (e.g., 1 x 10^6 CFU/mouse) into the lateral tail vein.

  • Treatment:

    • Divide the infected animals into the following groups (n=8-10 per group):

      • Vehicle Control (e.g., saline or appropriate solvent)

      • Positive Control (e.g., Fluconazole, 10 mg/kg, oral)

      • This compound (low, medium, and high doses, based on toxicity data)

    • Initiate treatment 2 hours post-infection and continue for a specified period (e.g., 7 days). Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Endpoint Analysis:

    • Monitor animal survival and clinical signs of infection daily.

    • At the end of the treatment period, euthanize the animals.

    • Aseptically remove kidneys and/or other target organs.

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., Sabouraud Dextrose Agar) to determine the fungal burden (CFU/gram of tissue).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Fungal Burden (log10 CFU/g kidney ± SEM)Percent Reduction in Fungal Burden
Vehicle Control-[Insert Value]-
Positive Control10[Insert Value][Insert Value]
This compound (Low)[Insert Dose][Insert Value][Insert Value]
This compound (Med)[Insert Dose][Insert Value][Insert Value]
This compound (High)[Insert Dose][Insert Value][Insert Value]

In Vivo Efficacy Evaluation: Anti-inflammatory Activity

Based on the anti-inflammatory properties of the source plant extract, it is pertinent to investigate this compound for similar activity. The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of this compound to inhibit acute inflammation.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Divide the animals into the following groups (n=6-8 per group):

      • Vehicle Control

      • Positive Control (e.g., Indomethacin, 10 mg/kg, oral)

      • This compound (low, medium, and high doses)

    • Administer the respective treatments orally 1 hour before the induction of inflammation.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation:

    • Percent edema inhibition = [(Vc - Vt) / Vc] x 100

      • Vc = Mean increase in paw volume in the control group

      • Vt = Mean increase in paw volume in the treated group

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL ± SEM) at 3 hoursPercent Inhibition of Edema at 3 hours
Vehicle Control-[Insert Value]-
Positive Control10[Insert Value][Insert Value]
This compound (Low)[Insert Dose][Insert Value][Insert Value]
This compound (Med)[Insert Dose][Insert Value][Insert Value]
This compound (High)[Insert Dose][Insert Value][Insert Value]

Mechanistic Insights: Signaling Pathways

To understand the molecular mechanisms underlying the potential anti-inflammatory effects of this compound, investigation of key inflammatory signaling pathways is recommended.

Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To determine if this compound modulates the activation of NF-κB and MAPK signaling pathways in inflamed tissues.

Protocol:

  • Collect paw tissue from the carrageenan-induced edema experiment at the time of peak inflammation.

  • Homogenize the tissue and extract proteins.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membranes with primary antibodies against key signaling proteins:

    • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα

    • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK

  • Incubate with appropriate secondary antibodies.

  • Visualize and quantify the protein bands using a chemiluminescence detection system.

Data Presentation:

Treatment GroupDose (mg/kg)Relative p-p65/p65 ExpressionRelative p-p38/p38 Expression
Vehicle Control-[Insert Value][Insert Value]
Positive Control10[Insert Value][Insert Value]
This compound (High)[Insert Dose][Insert Value][Insert Value]

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental_Workflow_Antifungal cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Animal Acclimatization Animal Acclimatization Immunosuppression (optional) Immunosuppression (optional) Animal Acclimatization->Immunosuppression (optional) Infection (C. albicans) Infection (C. albicans) Immunosuppression (optional)->Infection (C. albicans) Vehicle Control Vehicle Control Positive Control (Fluconazole) Positive Control (Fluconazole) This compound (Low Dose) This compound (Low Dose) This compound (Med Dose) This compound (Med Dose) This compound (High Dose) This compound (High Dose) Survival Monitoring Survival Monitoring Vehicle Control->Survival Monitoring Positive Control (Fluconazole)->Survival Monitoring This compound (Low Dose)->Survival Monitoring This compound (Med Dose)->Survival Monitoring This compound (High Dose)->Survival Monitoring Fungal Burden (Kidney) Fungal Burden (Kidney) Histopathology Histopathology

Caption: Workflow for In Vivo Antifungal Efficacy Testing.

Experimental_Workflow_Anti_inflammatory cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_induction Inflammation Induction cluster_analysis Endpoint Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Baseline Paw Volume Animal Acclimatization->Baseline Paw Volume Vehicle Control Vehicle Control Positive Control (Indomethacin) Positive Control (Indomethacin) This compound (Low Dose) This compound (Low Dose) This compound (Med Dose) This compound (Med Dose) This compound (High Dose) This compound (High Dose) Carrageenan Injection Carrageenan Injection Vehicle Control->Carrageenan Injection Positive Control (Indomethacin)->Carrageenan Injection This compound (Low Dose)->Carrageenan Injection This compound (Med Dose)->Carrageenan Injection This compound (High Dose)->Carrageenan Injection Paw Volume Measurement (1-5h) Paw Volume Measurement (1-5h) Carrageenan Injection->Paw Volume Measurement (1-5h) Tissue Collection for Biomarkers Tissue Collection for Biomarkers Paw Volume Measurement (1-5h)->Tissue Collection for Biomarkers Signaling_Pathway_Anti_inflammatory cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_ros ROS Production cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response Stimulus Stimulus ROS ROS Stimulus->ROS NIK NIK Stimulus->NIK p38 p38 ROS->p38 ERK ERK ROS->ERK JNK JNK ROS->JNK Pro-inflammatory Genes (IL-1β, COX2) Pro-inflammatory Genes (IL-1β, COX2) p38->Pro-inflammatory Genes (IL-1β, COX2) ERK->Pro-inflammatory Genes (IL-1β, COX2) JNK->Pro-inflammatory Genes (IL-1β, COX2) IKK IKK NIK->IKK Potential alternative pathway inhibition IκBα IκBα IKK->IκBα p65/p50 p65/p50 IκBα->p65/p50 p65/p50_nucleus p65/p50 (Nucleus) p65/p50->p65/p50_nucleus p65/p50_nucleus->Pro-inflammatory Genes (IL-1β, COX2) This compound This compound This compound->ROS Inhibits This compound->NIK Potential Inhibition

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoageraphorone, a natural compound, has demonstrated potential as an anti-cancer agent by inducing programmed cell death, or apoptosis, in various cancer cell lines. Understanding the molecular mechanisms and quantifying the apoptotic effects of this compound are crucial for its development as a therapeutic. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level. This document provides detailed application notes and experimental protocols for assessing apoptosis induced by this compound using flow cytometry, with a focus on Annexin V and Propidium Iodide (PI) staining.

Principle of Apoptosis Detection by Flow Cytometry

A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[1] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells.[1] By co-staining with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of this compound on a cancer cell line.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

This compound (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1085.6 ± 3.58.9 ± 1.25.5 ± 1.0
2565.3 ± 4.222.1 ± 2.512.6 ± 1.8
5040.1 ± 5.145.8 ± 3.914.1 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by 50 µM this compound

Time (hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
096.1 ± 1.82.1 ± 0.61.8 ± 0.4
1270.5 ± 3.920.3 ± 2.89.2 ± 1.5
2440.1 ± 5.145.8 ± 3.914.1 ± 2.2
4825.7 ± 4.835.2 ± 4.139.1 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Cell Cycle Distribution

This compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.4 ± 3.328.1 ± 2.516.5 ± 1.9
2558.2 ± 3.820.5 ± 2.121.3 ± 2.4
5062.9 ± 4.115.3 ± 1.821.8 ± 2.6

Data are presented as mean ± standard deviation from three independent experiments, indicating a G2/M phase arrest.

Experimental Protocols

Cell Culture and Treatment
  • Culture your cancer cell line of interest in the appropriate complete medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time periods (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.

Annexin V/PI Staining for Apoptosis Analysis

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

  • Flow cytometry tubes

  • Centrifuge

Protocol:

  • Harvest Cells:

    • For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Trypsinize the cells and neutralize with complete medium.

    • Combine the trypsinized cells with the collected culture medium.

    • For suspension cells, directly collect the cells.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.

Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Centrifuge

Protocol:

  • Harvest and Wash Cells:

    • Harvest and wash cells as described in the apoptosis protocol (steps 1 and 2).

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Apoptosis_Signaling_Pathway cluster_Stimulus Apoptotic Stimulus cluster_Mitochondria Mitochondrial (Intrinsic) Pathway cluster_Caspase_Cascade Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytoC Cytochrome c Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Mito->CytoC Release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Staining Staining Protocol cluster_Analysis Data Acquisition & Analysis Culture Cell Culture Treatment This compound Treatment Culture->Treatment Harvest Harvest Cells Treatment->Harvest Stain Annexin V/PI Staining Harvest->Stain FCM Flow Cytometry Analysis Stain->FCM Data Data Interpretation (Apoptosis Quantification) FCM->Data

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

References

Application Notes and Protocols for Assessing the Hepatotoxicity of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The liver is a primary site for the metabolism of xenobiotics, including natural compounds, making it highly susceptible to toxicity. Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major reason for drug withdrawal from the market.[1][2] Natural products, often perceived as safe, can also induce hepatotoxicity.[3][4] Therefore, rigorous assessment of the hepatotoxic potential of natural compounds is crucial during the development of phytotherapeutics and other botanical products.[5][6] This document provides detailed methodologies for key in vitro and in vivo experiments, outlines important biochemical markers, and illustrates the critical signaling pathways involved in hepatotoxicity.

In Vitro Assessment of Hepatotoxicity

In vitro models are essential for the initial screening of natural compounds to identify potential hepatotoxic effects early in the drug discovery process.[7] Commonly used models include immortalized human liver cell lines like HepG2 and HepaRG, as well as primary human hepatocytes (PHHs), which are considered the gold standard due to their physiological relevance.[7][8][9]

Key In Vitro Models and Assays

A variety of assays can be employed to measure different aspects of cytotoxicity, from basic cell viability to complex mechanistic endpoints.

Table 1: Overview of Common In Vitro Hepatotoxicity Assays

Assay TypePrinciple & Endpoint(s)ApplicationCell Models
Cell Viability Assays
MTT/XTT AssayMeasures mitochondrial reductase activity, indicating cell viability.High-throughput screening for general cytotoxicity.HepG2, HepaRG
CellTiter-Glo®Quantifies ATP levels, which correlate with the number of viable cells.[10][11]Sensitive measure of cytotoxicity, suitable for automated screening.HepG2, PHHs
LDH Release AssayMeasures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.Assessment of necrotic cell death.HepG2, HepaRG
Mechanistic Assays
ROS-Glo™ AssayMeasures the generation of reactive oxygen species (ROS), an indicator of oxidative stress.[7]Investigating oxidative stress as a mechanism of toxicity.HepG2, PHHs
Caspase-Glo® 3/7 AssayMeasures the activity of caspases 3 and 7, key executioners of apoptosis.Detecting and quantifying apoptosis.HepG2, HepaRG
Mitochondrial Membrane PotentialUses fluorescent dyes (e.g., JC-1, TMRM) to assess mitochondrial health. Depolarization indicates mitochondrial dysfunction.Investigating mitochondrial dysfunction as a primary toxic event.HepG2, PHHs
High-Content Screening (HCS)Multiparametric imaging analysis of various cellular endpoints simultaneously (e.g., nuclear size, DNA damage, mitochondrial mass).[12][13]Detailed mechanistic profiling and identification of toxicity signatures.HepG2, PHHs
Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for assessing the hepatotoxicity of a natural compound using in vitro methods.

start Natural Compound (Extract or Isolate) prep Prepare Stock Solutions (e.g., in DMSO) start->prep range_finding Range-Finding Study (Broad Concentration Range) prep->range_finding treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) range_finding->treatment Inform Dose Selection cell_culture Seed Liver Cells (e.g., HepG2 in 96/384-well plates) cell_culture->treatment viability Primary Cytotoxicity Assay (e.g., CellTiter-Glo) treatment->viability data_analysis1 Calculate IC50 Value viability->data_analysis1 decision Compound Cytotoxic? data_analysis1->decision mechanistic Secondary Mechanistic Assays (ROS, Apoptosis, Mitochondrial Potential) decision->mechanistic Yes hcs High-Content Screening (HCS) (Multiparametric Analysis) decision->hcs Yes end Report Findings & Prioritize for In Vivo Studies decision->end No (or low toxicity) mechanistic->end hcs->end

Caption: Workflow for in vitro hepatotoxicity screening.

Protocol: HepG2 Cytotoxicity Assay (using CellTiter-Glo®)

This protocol details a method to determine the cytotoxicity of a natural compound against the human liver cell line HepG2 over a 48-hour period.[11]

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Sterile, white, clear-bottom 384-well microplates

  • Test compound (natural product)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Positive control (e.g., Tamoxifen)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multidrop dispenser or multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Culture: Maintain HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Passage cells when they reach 70-80% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 points) in DMSO. Further dilute these stocks into the complete growth medium to create 5x working solutions. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Seeding:

    • Trypsinize and count viable HepG2 cells.

    • Prepare a cell suspension in complete growth medium at a density of 1.2x10^5 cells/mL.

    • Using a Multidrop dispenser, add 25 µL of the cell suspension (approximately 3,000 cells) to each well of a 384-well plate.[11]

  • Compound Treatment: After allowing cells to attach for 18-24 hours, add 5 µL of the 5x compound working solutions to the respective wells. Include vehicle control (medium with DMSO) and positive control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[11]

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.[11]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) value using a non-linear regression curve fit.

In Vivo Assessment of Hepatotoxicity

While in vitro assays are excellent for screening, in vivo models are necessary to understand the hepatotoxicity of a compound in a complex biological system, accounting for metabolism, distribution, and systemic responses.[4] The acetaminophen (APAP)-induced liver injury model in mice is widely used for evaluating the hepatoprotective potential of natural products because its mechanism of injury is well-understood and clinically relevant.[5][6][14]

Table 2: Common In Vivo Models of Hepatotoxicity

ModelInducing AgentMechanism of InjuryKey Features & ApplicationAnimal Species
Acute Hepatocellular Injury Acetaminophen (APAP)Formation of a reactive metabolite (NAPQI) leads to glutathione depletion, oxidative stress, and mitochondrial dysfunction, causing centrilobular necrosis.[14][15]Clinically relevant model of intrinsic DILI. Widely used to test hepatoprotective agents.[5]Mouse (preferred over rat)[5][14][16]
Acute Hepatocellular Injury Carbon Tetrachloride (CCl4)Metabolized by CYP2E1 to a trichloromethyl radical, which initiates lipid peroxidation and damages cellular membranes, leading to necrosis.[17]A classic, reproducible model of acute toxic liver injury.Rat, Mouse
Cholestatic Injury Bile Duct Ligation (BDL)Surgical obstruction of the common bile duct leads to the accumulation of toxic bile acids, causing inflammation and fibrosis.Model for studying cholestatic liver disease and potential therapeutic interventions.Rat, Mouse
Inflammatory Injury D-Galactosamine / Endotoxin (Gal/ET)Galactosamine sensitizes hepatocytes to the effects of TNF-α produced in response to endotoxin (LPS), leading to apoptosis and inflammation.[5][14]Model to study inflammation-mediated liver injury and the role of cytokines.[14]Mouse, Rat
Protocol: Acetaminophen (APAP)-Induced Hepatotoxicity in Mice

This protocol describes the induction of acute liver injury in mice using a single overdose of APAP.[14][16]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Acetaminophen (APAP) powder

  • Sterile, warm (37°C) saline (0.9% NaCl)

  • Vehicle for natural compound (e.g., corn oil, 0.5% CMC)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Formalin (10%) for tissue fixation

Procedure:

  • Acclimatization: Acclimatize mice to housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=8-10 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (APAP): APAP administration.

    • Group 3 (Test Compound + APAP): Pre-treatment with the natural compound followed by APAP.

    • Group 4 (Test Compound only): Natural compound only (to assess its own toxicity).

  • Fasting: Fast the mice overnight (12-16 hours) before APAP administration to deplete glutathione stores, which sensitizes them to APAP toxicity.[16] Allow free access to water.

  • Dosing:

    • Test Compound: Administer the natural compound (or its vehicle) orally to the appropriate groups. The timing of pre-treatment can vary (e.g., 1 hour to several days before APAP) depending on the study design.

    • APAP Administration: Prepare a suspension of APAP in warm saline (e.g., 30 mg/mL). Administer a single intraperitoneal (i.p.) or oral dose of APAP (e.g., 300-500 mg/kg).[16] The APAP dose should be determined in a pilot study to cause significant but sublethal injury.

  • Sample Collection: At a predetermined time point after APAP administration (e.g., 6, 12, or 24 hours), euthanize the animals.

    • Blood Collection: Collect blood via cardiac puncture for serum biochemical analysis.

    • Tissue Collection: Perfuse the liver with cold saline. Collect a portion of the liver and fix it in 10% formalin for histopathology. Snap-freeze the remaining liver tissue in liquid nitrogen and store it at -80°C for molecular and biochemical analyses (e.g., glutathione levels, gene expression).

  • Endpoint Analysis:

    • Serum Biochemistry: Measure serum levels of ALT and AST.

    • Histopathology: Process, embed, section, and stain the formalin-fixed liver tissue with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis.

    • Liver Tissue Analysis: Measure hepatic glutathione (GSH) levels and markers of oxidative stress (e.g., malondialdehyde, MDA).

Biochemical Markers and Endpoints

The assessment of hepatotoxicity relies on a panel of biomarkers that indicate different types of liver damage.[18]

Table 3: Key Biochemical Markers for Hepatotoxicity Assessment

MarkerTypeSignificanceMethod of Measurement
Alanine Aminotransferase (ALT)Traditional Serum EnzymeA highly specific marker for hepatocellular injury. Released into the blood upon hepatocyte damage.[19]Clinical Chemistry Analyzer
Aspartate Aminotransferase (AST)Traditional Serum EnzymeA marker of hepatocellular injury. Less specific than ALT as it is also found in heart, muscle, and other tissues.[19]Clinical Chemistry Analyzer
Alkaline Phosphatase (ALP)Traditional Serum EnzymeAn indicator of cholestasis (impaired bile flow) and damage to biliary epithelial cells.[2][19]Clinical Chemistry Analyzer
Total Bilirubin (TBIL)Traditional Serum MarkerElevated levels indicate impaired liver function, particularly in bilirubin conjugation and excretion. A key marker for DILI severity.[19]Clinical Chemistry Analyzer
Glutamate Dehydrogenase (GLDH)Novel Serum EnzymeA mitochondrial enzyme that is a specific biomarker for mitochondrial dysfunction and hepatocyte necrosis.[19][20]ELISA / Enzymatic Assay
Keratin 18 (K18)Novel Serum ProteinReleased from hepatocytes during cell death. The ratio of cleaved (ccK18) to total K18 can distinguish between apoptosis and necrosis.[19][20]ELISA
microRNA-122 (miR-122)Novel Circulating RNAA liver-specific microRNA released into circulation upon liver injury. It is a highly sensitive and specific early marker of hepatotoxicity.[2][18][20]RT-qPCR

Key Signaling Pathways in Hepatotoxicity

Understanding the molecular pathways that lead to liver injury is crucial for interpreting experimental data and identifying potential therapeutic targets. Acetaminophen toxicity provides a classic example of how metabolic activation, oxidative stress, and signaling cascades converge to cause cell death.

Acetaminophen (APAP)-Induced Hepatotoxicity Pathway

At therapeutic doses, APAP is safely metabolized. However, during an overdose, the primary metabolic pathways become saturated, shunting APAP down a pathway that generates a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[15][21]

apap Acetaminophen (APAP) Overdose cyp2e1 CYP450 Metabolism (e.g., CYP2E1) apap->cyp2e1 napqi NAPQI (Toxic Metabolite) cyp2e1->napqi gsh_depletion Glutathione (GSH) Depletion napqi->gsh_depletion protein_adducts Covalent Binding to Mitochondrial Proteins napqi->protein_adducts mito_stress Mitochondrial Oxidative Stress gsh_depletion->mito_stress Exacerbates protein_adducts->mito_stress mpt Mitochondrial Permeability Transition (MPT) mito_stress->mpt jnk JNK Activation mito_stress->jnk atp_loss ATP Depletion & Loss of Membrane Potential mpt->atp_loss necrosis Hepatocyte Necrosis atp_loss->necrosis p_jnk p-JNK Translocation to Mitochondria jnk->p_jnk p_jnk->mpt Amplifies damps Release of DAMPs (e.g., HMGB1) necrosis->damps liver_injury Acute Liver Injury necrosis->liver_injury inflammation Sterile Inflammation damps->inflammation inflammation->liver_injury

Caption: APAP-induced hepatotoxicity signaling cascade.

TNF-α Mediated Inflammatory Injury

In some forms of DILI, an inflammatory response mediated by cytokines like Tumor Necrosis Factor-alpha (TNF-α) plays a critical role.[15][22] This is particularly relevant in idiosyncratic DILI and in models like Gal/ET-induced injury.

cluster_survival cluster_death tnfa TNF-α tnfr1 TNFR1 Receptor (on Hepatocyte) tnfa->tnfr1 tradd_rip1 TRADD / TRAF2 / RIP1 tnfr1->tradd_rip1 fadd TRADD / FADD tnfr1->fadd nfkb_path Survival Pathway ikk IKK Complex tradd_rip1->ikk nfkb NF-κB Activation ikk->nfkb survival_genes Transcription of Anti-apoptotic & Antioxidant Genes nfkb->survival_genes casp8 Pro-Caspase 8 nfkb->casp8 Inhibits death_path Death Pathway fadd->casp8 casp8_active Active Caspase 8 casp8->casp8_active bid Bid casp8_active->bid casp3 Caspase 3 Activation casp8_active->casp3 Direct Activation tbid tBid bid->tbid bax_bak Bax/Bak Activation tbid->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase 9) cyto_c->apoptosome apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: TNF-α signaling leading to cell survival or apoptosis.

References

Application of 9-Oxoageraphorone in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxoageraphorone, a sesquiterpenoid compound, has demonstrated significant potential as a lead molecule in the development of novel agricultural fungicides. Isolated from various plant sources, this natural product exhibits potent antifungal activity against a range of economically important plant pathogens. Its unique mode of action, targeting fungal metabolic pathways, presents a promising alternative to conventional fungicides, particularly in the context of increasing resistance. This document provides detailed application notes and protocols for researchers investigating the fungicidal properties of this compound.

Quantitative Data Summary

The antifungal efficacy of this compound and its related compounds has been evaluated against several phytopathogenic fungi. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesAssay TypeEfficacy MetricValue (mg/mL)Reference
Fusarium oxysporumPoisoned FoodLC500.357 - 0.476[1]
Bipolaris sorokinianaPoisoned FoodLC500.357 - 0.476[1]
Fusarium proliferatumPoisoned FoodLC500.357 - 0.476[1]
Alternaria tenuissimaPoisoned FoodLC500.357 - 0.476[1]

Table 2: In Vitro Antifungal Activity of 9-Oxo-10,11-dehydroageraphorone (a related compound)

Fungal SpeciesAssay TypeEfficacy MetricValue (mg/mL)Incubation TimeReference
Fusarium oxysporumPoisoned FoodEC500.32548 hours
Fusarium oxysporumPoisoned FoodEC500.36596 hours

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and advancement of research on this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing using the Poisoned Food Technique

This protocol is designed to determine the median lethal concentration (LC50) or effective concentration (EC50) of this compound against filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal cultures of target pathogens

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a stock solution of high concentration (e.g., 100 mg/mL).

  • Preparation of Poisoned Media:

    • Autoclave PDA medium and allow it to cool to 45-50°C in a water bath.

    • Under a laminar flow hood, add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mg/mL). A control plate should be prepared by adding the same volume of DMSO without the compound.

    • Gently swirl the flasks to ensure homogenous mixing of the compound in the medium.

    • Pour approximately 20 mL of the poisoned and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a 7-day-old culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelial side facing down, at the center of each PDA plate (both poisoned and control).

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72, and 96 hours).

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the LC50 or EC50 value by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a probit analysis.

Protocol 2: In Vitro Antifungal Susceptibility Testing using the Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • DMSO

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal spore suspension of the target pathogen

  • Spectrophotometer or hemocytometer

  • Incubator

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

    • Include a drug-free control (medium with DMSO) and a sterility control (medium only).

  • Preparation of Fungal Inoculum:

    • Grow the target fungus on a suitable agar medium to induce sporulation.

    • Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 to 5 x 10^5 spores/mL using a spectrophotometer or a hemocytometer.

  • Inoculation:

    • Add 100 µL of the adjusted spore suspension to each well containing 100 µL of the drug dilution. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 28-35°C for 48-72 hours, depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control, as determined by visual inspection or by reading the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Proposed Mechanism of Action

Research suggests that this compound's antifungal activity stems from its ability to disrupt key metabolic processes within the fungal cell, particularly amino acid biosynthesis and nitrogen metabolism.[1] This interference leads to morphological changes such as cell wall shrinkage, loss of conidia, and ultimately, inhibition of growth and spore germination.[1]

Signaling Pathway Diagram: Proposed Inhibition of Fungal Amino Acid and Nitrogen Metabolism

G cluster_1 Fungal Cell Compound This compound AminoAcid Amino Acid Biosynthesis Compound->AminoAcid Inhibits Nitrogen Nitrogen Metabolism Compound->Nitrogen Inhibits Metabolism Central Metabolism Metabolism->AminoAcid Metabolism->Nitrogen Proteins Functional Proteins AminoAcid->Proteins Nitrogen->Proteins Growth Fungal Growth & Spore Germination Proteins->Growth Morphology Normal Cell Morphology Proteins->Morphology InhibitedGrowth Inhibited Growth & Germination Growth->InhibitedGrowth AlteredMorphology Altered Morphology (Cell wall shrinkage, etc.) Morphology->AlteredMorphology

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of a natural product-based fungicide like this compound.

Diagram: Experimental Workflow for Fungicide Research

G A Natural Product Isolation & Identification (e.g., from Eupatorium adenophorum) B Primary Screening: In Vitro Antifungal Assays (Poisoned Food, Broth Microdilution) A->B C Determination of Efficacy: LC50, EC50, MIC B->C D Secondary Screening: Broad-spectrum Activity (vs. multiple pathogens) C->D E Mechanism of Action Studies: Microscopy (SEM), Proteomics, Metabolomics D->E F In Vivo Evaluation: Greenhouse/Field Trials on Infected Plants D->F G Lead Optimization: Synthesis of Derivatives E->G F->G I Formulation Development F->I H Toxicity & Environmental Impact Assessment G->H H->I

Caption: General workflow for agricultural fungicide research.

Conclusion

This compound represents a promising natural scaffold for the development of new agricultural fungicides. Its demonstrated efficacy against key plant pathogens and its distinct mode of action warrant further investigation. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound and its derivatives in sustainable crop protection.

References

Application Notes and Protocols for the Study of 9-Oxoageraphorone and its Potential Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known antimicrobial activities of the natural product 9-oxoageraphorone. Due to a lack of publicly available research on the synthesis and structure-activity relationships (SAR) of a broad range of its derivatives, this document focuses on the biological properties of the parent compound. Included are detailed protocols for the isolation of this compound, its antimicrobial screening, and a representative, theoretical protocol for the synthesis of a potential derivative to guide future research in this area.

Introduction to this compound

This compound is a naturally occurring cadinane sesquiterpene that can be isolated from various plant species, most notably Eupatorium adenophorum (also known as Ageratina adenophora).[1] This compound has garnered scientific interest due to its significant biological activities, particularly its potent antifungal and moderate antibacterial properties.[1] The presence of a reactive α,β-unsaturated ketone moiety in its structure suggests a potential for covalent interaction with biological nucleophiles, which may contribute to its mechanism of action. Further investigation into the synthesis of derivatives and their corresponding structure-activity relationships is a promising avenue for the development of new antimicrobial agents.

Known Antimicrobial Activity of this compound

This compound has demonstrated significant activity against a range of fungal pathogens and moderate activity against certain bacteria. The following table summarizes the available quantitative data on its antimicrobial efficacy.

CompoundTarget OrganismActivity MetricValueReference
This compoundFusarium oxysporumEC500.357 mg/mL[1]
This compoundBipolaris sorokinianaEC500.476 mg/mL[1]
This compoundFusarium proliferatumEC50-[1]
This compoundAlternaria tenuissimaEC50-[1]
This compoundRalstonia solanacearumMIC0.25 - 1 mg/mL[1]

Observations on Mechanism of Action: Scanning electron microscopy studies have revealed that treatment with this compound induces significant morphological changes in fungal cells. These changes include cell wall shrinkage, loss of conidia, formation of short branches, and cell wall collapse, suggesting that the compound may interfere with cell wall integrity and fungal development.[1]

Experimental Protocols

This protocol is based on established phytochemical extraction methods.

Materials:

  • Dried, powdered leaves of Eupatorium adenophorum

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Procedure:

  • Extraction: Macerate 1 kg of dried, powdered leaves of E. adenophorum in 5 L of methanol for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.

  • Solvent Partitioning: Suspend the crude methanol extract in water and partition successively with hexane and ethyl acetate. Concentrate the ethyl acetate fraction to dryness.

  • Column Chromatography:

    • Subject the ethyl acetate extract to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Monitor the fractions using TLC, visualizing with UV light and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Purification: Subject the combined fractions to further chromatographic purification steps, such as preparative TLC or a second column chromatography, until a pure compound is obtained.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes a standard method for the synthesis of an oxime from a ketone, which can be adapted for this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or pyridine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 100 mg of this compound in 10 mL of ethanol.

  • Addition of Reagents: Add 1.5 equivalents of hydroxylamine hydrochloride and 2 equivalents of sodium acetate (or pyridine as a base) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat under reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified oxime derivative using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • This compound or its derivative

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungi in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength using a plate reader.

Visualizations

Experimental_Workflow_Synthesis start Start: this compound dissolve Dissolve in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Base dissolve->add_reagents react Stir/Reflux (2-4 hours) add_reagents->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify characterize Spectroscopic Characterization purify->characterize end End: Purified Derivative characterize->end

Caption: Synthetic workflow for a this compound derivative.

Antimicrobial_Screening_Workflow start Start: Test Compound stock_sol Prepare Stock Solution (in DMSO) start->stock_sol serial_dil Serial Dilutions in 96-well plate stock_sol->serial_dil inoculate Inoculate Wells serial_dil->inoculate inoculum_prep Prepare Fungal Inoculum inoculum_prep->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_results Determine MIC incubate->read_results end End: Antimicrobial Activity Data read_results->end Antifungal_Mechanism_Pathway compound This compound cell_wall Fungal Cell Wall compound->cell_wall Interacts with membrane Fungal Cell Membrane compound->membrane Interacts with disruption Disruption of Cell Wall and Membrane Integrity cell_wall->disruption membrane->disruption morphology Altered Morphology (e.g., shrinkage, collapse) disruption->morphology death Fungal Cell Death morphology->death

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Oxoageraphorone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 9-Oxoageraphorone extraction from its natural source, Eupatorium adenophorum (also known as Ageratina adenophora).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a cadinene-type sesquiterpene. It is a natural product that can be isolated from the invasive plant species Eupatorium adenophorum (syn. Ageratina adenophora), which is a member of the Asteraceae family. Various parts of the plant have been investigated, with the leaves and flowers being significant sources of sesquiterpenoids. A related and often co-occurring compound is 9-oxo-10,11-dehydroageraphorone.

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical for achieving a good yield of this compound. Sesquiterpene lactones, the class of compounds to which this compound belongs, are typically extracted using solvents of intermediate polarity. Based on literature, a common approach involves initial extraction with a nonpolar solvent like petroleum ether to remove lipids and other nonpolar compounds, followed by extraction with a more polar solvent like acetone or ethyl acetate to isolate the sesquiterpenoids. One study specifically mentions the use of petroleum ether and acetone for the analysis of acaricidal compounds from E. adenophorum, which include 9-oxo-10,11-dehydroageraphorone[1].

Q3: What are the common methods for extracting this compound?

A3: Common methods for the extraction of sesquiterpene lactones from plant material include maceration, sonication, reflux extraction, and Soxhlet extraction. The choice of method often depends on the stability of the target compound and the desired scale of extraction. For thermolabile compounds like many sesquiterpene lactones, methods that avoid high temperatures, such as maceration or ultrasound-assisted extraction, may be preferable.

Q4: How can the purity of the extracted this compound be improved?

A4: After the initial crude extraction, purification is essential. A common technique is column chromatography using silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), can effectively separate this compound from other components in the extract. Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Crude Extract

  • Possible Cause 1: Inappropriate Solvent Selection.

    • Solution: The polarity of the extraction solvent may not be optimal. Experiment with a range of solvents with varying polarities. For instance, if you are using a highly nonpolar solvent like hexane and getting low yields, try a slightly more polar solvent like petroleum ether or a mixture of hexane and ethyl acetate. Conversely, if using a very polar solvent like methanol, you might be co-extracting many other compounds, making the relative yield of this compound low. A sequential extraction, starting with a nonpolar solvent to remove fats and waxes, followed by a medium-polarity solvent, is often effective.

  • Possible Cause 2: Inefficient Extraction Method.

    • Solution: Simple maceration may not be sufficient for complete extraction. Consider using methods that increase the interaction between the solvent and the plant material, such as ultrasound-assisted extraction (sonication) or Soxhlet extraction. However, be mindful that prolonged exposure to high temperatures during Soxhlet extraction can potentially degrade thermolabile compounds.

  • Possible Cause 3: Poor Quality of Plant Material.

    • Solution: The concentration of this compound can vary depending on the age of the plant, the season of collection, and the specific plant part used. One study found that the concentration of 9-oxo-10,11-dehydroageraphorone was highest in the leaves during the vegetative period[2]. Ensure you are using high-quality, properly identified plant material, and consider optimizing your collection time.

Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction/Partitioning

  • Possible Cause: Presence of Surfactant-like Molecules.

    • Solution: Emulsions are a common problem when partitioning plant extracts between aqueous and organic solvents. To break an emulsion, you can try the following:

      • Add Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.

      • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

      • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

      • Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.

Issue 3: Difficulty in Separating this compound from Structurally Similar Compounds during Chromatography

  • Possible Cause: Insufficient Resolution of the Chromatographic System.

    • Solution:

      • Optimize the Mobile Phase: For column chromatography, a fine-tuning of the solvent system is crucial. Try using a shallower gradient or an isocratic elution with a solvent mixture that provides the best separation on a Thin Layer Chromatography (TLC) plate.

      • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica like C18 for reversed-phase chromatography.

      • High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is the method of choice. You can optimize the separation by testing different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions.

Data Presentation

Table 1: Concentration of 9-oxo-10,11-dehydroagerophorone in Different Parts of Eupatorium adenophorum

Plant PartConcentration (mg/g of dry weight)
Leaves1.34 - 8.41
Flowers< 0.06
Stems< 0.06
Roots< 0.06

Data adapted from Bai et al., 2011. Note that this data is for 9-oxo-10,11-dehydroageraphorone, a closely related compound to this compound.[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

  • Plant Material Preparation:

    • Collect fresh leaves of Eupatorium adenophorum.

    • Air-dry the leaves in the shade at room temperature for 7-10 days until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with petroleum ether (e.g., 5 L) for 24 hours at room temperature with occasional stirring. This step is to remove nonpolar constituents.

    • Filter the mixture and discard the petroleum ether extract.

    • Air-dry the plant residue to remove any remaining petroleum ether.

    • Macerate the defatted plant powder with acetone (e.g., 5 L) for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the acetone extract.

    • Repeat the acetone extraction process two more times with fresh solvent.

    • Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry-packing solvent.

    • Dissolve the crude acetone extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of the eluate and monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine the fractions containing this compound based on the TLC analysis.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

  • Further Purification (Optional):

    • For higher purity, the isolated compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by preparative HPLC.

Mandatory Visualization

Signaling Pathway

Many sesquiterpene lactones are known to exert their biological effects, including anti-inflammatory and anti-cancer activities, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6] The α-methylene-γ-lactone moiety present in many of these compounds can act as a Michael acceptor, allowing them to alkylate and inactivate key proteins in the NF-κB pathway, such as the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition_by_Sesquiterpene_Lactones cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P p-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation 9_Oxoageraphorone This compound (Sesquiterpene Lactone) 9_Oxoageraphorone->IKK_complex inhibits 9_Oxoageraphorone->NFkB inhibits DNA DNA NFkB_nucleus->DNA binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and purification of this compound.

Extraction_Workflow Plant_Material E. adenophorum Leaves (Dried and Powdered) Defatting Maceration with Petroleum Ether Plant_Material->Defatting Filtration1 Filtration Defatting->Filtration1 Extraction Maceration with Acetone Filtration2 Filtration Extraction->Filtration2 Residue1 Defatted Plant Material Filtration1->Residue1 residue Crude_Extract Crude Acetone Extract Filtration2->Crude_Extract filtrate Residue1->Extraction Concentration Rotary Evaporation Crude_Extract->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Purified_Compound Purified This compound Fraction_Collection->Purified_Compound

Caption: Workflow for this compound extraction and purification.

References

Technical Support Center: Purification of 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 9-Oxoageraphorone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction and purification of this bioactive sesquiterpene from Ageratina adenophora (also known as Eupatorium adenophorum).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a cadinane-type sesquiterpene found in the invasive plant Ageratina adenophora. Like many sesquiterpenoids, its purification presents several challenges:

  • Complex Mixtures: Crude extracts of A. adenophora contain a multitude of structurally similar compounds, including other sesquiterpenes, flavonoids, and phenolic acids, making the isolation of a single, high-purity compound difficult.

  • Low Abundance: The concentration of this compound in the plant material can be relatively low, requiring efficient extraction and purification methods to obtain sufficient quantities for research.

  • Co-elution: Structurally related impurities often co-elute with the target compound during chromatographic separation, necessitating high-resolution techniques and careful optimization of separation parameters.

  • Potential Instability: Sesquiterpene lactones and other terpenoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during lengthy purification processes.[1][2][3]

Q2: What are the initial steps for extracting this compound from Ageratina adenophora?

The initial extraction typically involves maceration or Soxhlet extraction of the dried and powdered plant material (usually leaves) with an organic solvent. Common solvents used for extracting sesquiterpenoids include methanol, ethanol, ethyl acetate, and chloroform.[4] A general workflow involves:

  • Drying and Grinding: The plant material is air-dried and ground to a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent. For example, a study on the isolation of bioactive compounds from A. adenophora used 95% ethanol for extraction.[5]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

Possible Causes:

  • Inefficient Extraction Solvent: The solvent used may not be optimal for extracting this compound.

  • Insufficient Extraction Time: The extraction period may be too short to allow for complete percolation of the solvent through the plant material.

  • Degradation during Extraction: High temperatures during extraction (e.g., in Soxhlet extraction) could lead to the degradation of the target compound.

Solutions:

  • Solvent Optimization: Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the most effective one for this compound.

  • Extraction Method: Consider using maceration at room temperature for a longer duration (e.g., 24-48 hours) to minimize heat-related degradation.

  • Successive Extraction: Perform sequential extractions with solvents of increasing polarity to fractionate the extract and potentially enrich the fraction containing this compound.

Issue 2: Poor Separation of this compound from Impurities during Column Chromatography

Possible Causes:

  • Inappropriate Stationary Phase: The choice of silica gel or other adsorbent may not be suitable for resolving the complex mixture.

  • Incorrect Mobile Phase Composition: The polarity of the solvent system may be too high or too low, leading to either rapid elution of all compounds or no elution at all.

  • Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor resolution.

Solutions:

  • Stationary Phase Selection: Silica gel is a common choice for the separation of sesquiterpenoids.[4] Consider using different mesh sizes (e.g., 100-200 mesh) for varying resolutions.

  • Mobile Phase Optimization: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This allows for the separation of compounds with a wide range of polarities.

  • TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separating this compound from major impurities.

  • Sample Load: As a general rule, the amount of crude extract loaded onto a silica gel column should be about 1-5% of the weight of the stationary phase.

Issue 3: Co-elution of Structurally Similar Compounds in HPLC

Possible Causes:

  • Suboptimal HPLC Column: The column chemistry (e.g., C18, C8) and particle size may not provide sufficient selectivity for the separation.

  • Isocratic Elution: An isocratic mobile phase may not be able to resolve compounds with very similar retention times.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of certain compounds.

Solutions:

  • Column Selection: A high-resolution reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size) is often effective for purifying sesquiterpenoids.

  • Gradient Elution: Develop a gradient elution method using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. A shallow gradient can significantly improve the resolution of closely eluting peaks.

  • Methodical Optimization: Systematically vary the gradient slope, flow rate, and column temperature to achieve the best possible separation.

Experimental Protocols

1. Extraction

  • Plant Material: Air-dried and powdered leaves of Ageratina adenophora.

  • Solvent: 95% Ethanol.

  • Procedure:

    • Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at 40-50°C using a rotary evaporator to obtain the crude ethanol extract.

2. Column Chromatography (Initial Fractionation)

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., 100% hexane, 95:5, 90:10, 80:20, etc., hexane:ethyl acetate).

    • Collect fractions of a fixed volume and monitor them by TLC to identify the fractions containing this compound.

    • Pool the fractions containing the target compound.

3. Preparative HPLC (Final Purification)

  • Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Procedure:

    • Dissolve the enriched fraction from column chromatography in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Develop a gradient elution method, for example, starting with 30% acetonitrile in water and increasing to 70% acetonitrile over 40 minutes.

    • Monitor the elution profile using a UV detector (wavelength to be determined based on the UV absorbance spectrum of this compound).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (e.g., NMR, MS).

Quantitative Data Summary

Currently, specific quantitative data for the purification of this compound, such as typical yields and purity levels at each stage, are not well-documented in the available literature. Researchers should aim to quantify their results at each step to optimize the protocol.

Purification StepStarting Material (g)Product Weight (mg)Yield (%)Purity (%)
Crude Extraction 1000--< 5%
Column Chromatography ---40-60%
Preparative HPLC ---> 95%

Note: The values in this table are hypothetical and should be replaced with experimental data.

Visualizations

experimental_workflow plant Ageratina adenophora (Dried Leaves) extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom enriched_fraction Enriched Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc pure_compound Pure this compound (>95% Purity) prep_hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of This compound check_column Check Column Chromatography Performance start->check_column check_hplc Check HPLC Performance start->check_hplc overloading Column Overloading? check_column->overloading wrong_mobile_phase_col Incorrect Mobile Phase? check_column->wrong_mobile_phase_col coelution Co-elution of Impurities? check_hplc->coelution overloading->wrong_mobile_phase_col No reduce_load Reduce Sample Load overloading->reduce_load Yes optimize_mobile_phase_col Optimize Mobile Phase (TLC) wrong_mobile_phase_col->optimize_mobile_phase_col Yes wrong_mobile_phase_hplc Suboptimal Mobile Phase Gradient? coelution->wrong_mobile_phase_hplc Yes optimize_gradient Optimize HPLC Gradient wrong_mobile_phase_hplc->optimize_gradient Yes change_column Try Different HPLC Column wrong_mobile_phase_hplc->change_column No, try this

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 9-Oxoageraphorone in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 9-Oxoageraphorone in aqueous media.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Buffers

Question: I am unable to achieve the desired concentration of this compound in my aqueous buffer (e.g., PBS, Tris-HCl). The compound precipitates out of solution. What can I do?

Answer: Poor aqueous solubility is a known characteristic of lipophilic compounds like this compound, a sesquiterpene lactone. Here are several strategies to enhance its solubility, ranging from simple adjustments to more advanced formulation techniques.

Troubleshooting Steps & Solutions:

Strategy Principle Advantages Considerations
Co-solvency Adding a water-miscible organic solvent to the aqueous buffer to increase the polarity of the solvent system.Simple to implement, effective for many lipophilic compounds.The organic solvent may affect downstream cellular assays or the stability of other components. The final concentration of the co-solvent should be carefully controlled and tested for its own biological effects.
Use of Surfactants Incorporating a surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic drug.Significant solubility enhancement can be achieved.Surfactants can have their own biological activities and may interfere with certain assays. The choice of surfactant and its concentration must be carefully optimized.
pH Adjustment Modifying the pH of the buffer to ionize the drug, thereby increasing its solubility.A straightforward approach if the compound has ionizable groups.This compound lacks readily ionizable groups, so this method is unlikely to be effective.
Particle Size Reduction Decreasing the particle size of the solid compound to increase its surface area and dissolution rate.Can improve the rate of dissolution.Does not increase the equilibrium solubility. Requires specialized equipment like sonicators or homogenizers.

Workflow for Initial Solubility Screening:

cluster_0 Initial Assessment cluster_1 Solubilization Strategy cluster_2 Evaluation start Poor Solubility of This compound prep Prepare Stock Solution in 100% DMSO or Ethanol start->prep cosolvent Test Co-solvents (e.g., Ethanol, PEG 400) in Aqueous Buffer prep->cosolvent Dilute stock surfactant Test Surfactants (e.g., Tween 80, Poloxamer 188) in Aqueous Buffer prep->surfactant Dilute stock observe Visually Inspect for Precipitation cosolvent->observe surfactant->observe quantify Quantify Solubilized Drug (e.g., HPLC-UV) observe->quantify end Optimized Solubilization Method quantify->end

Caption: A workflow for initial screening of solubilization methods.

Issue 2: Drug Precipitation Upon Dilution of Stock Solution

Question: My this compound stock solution in DMSO is clear, but when I dilute it into my aqueous cell culture medium, a precipitate forms immediately. How can I prevent this?

Answer: This is a common issue known as "crashing out." It occurs when the drug, highly soluble in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.

Troubleshooting Steps & Solutions:

Technique Description Protocol Highlights
Pluronic F-127 Gel-Assisted Solubilization Pluronic F-127 is a thermosensitive polymer that can form micelles to encapsulate hydrophobic drugs.1. Prepare a stock solution of this compound in a small amount of organic solvent (e.g., DMSO).2. Separately, prepare a solution of Pluronic F-127 in your aqueous medium.3. Slowly add the drug stock solution to the Pluronic F-127 solution with gentle vortexing.
Stepwise Dilution Gradually decrease the concentration of the organic solvent to allow for better equilibration.Instead of a single large dilution, perform a series of smaller dilutions, decreasing the organic solvent concentration at each step.
Pre-warming the Aqueous Medium Increasing the temperature of the aqueous medium can sometimes improve solubility.Gently warm your aqueous medium (e.g., to 37°C) before adding the drug stock solution. Ensure the temperature is compatible with your experimental setup.

Frequently Asked Questions (FAQs)

Solubility Enhancement Strategies

Q1: What are cyclodextrins and how can they improve the solubility of this compound?

A1: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an "inclusion complex" that is more soluble in water.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Q2: What is a nanoemulsion and is it a suitable formulation for this compound?

A2: A nanoemulsion is a dispersion of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[3] For a lipophilic drug like this compound, an oil-in-water (O/W) nanoemulsion can be an effective delivery system.[4] The drug is dissolved in the oil phase, which is then dispersed as nanosized droplets in an aqueous continuous phase, significantly increasing the drug's apparent aqueous solubility and bioavailability.[3][5]

Q3: Can I combine different solubility enhancement techniques?

A3: Yes, combining techniques can often yield synergistic effects. For example, using a co-solvent in combination with cyclodextrins can further enhance drug solubility. However, the interactions can be complex, and optimization is necessary to avoid issues like competition between the co-solvent and the drug for the cyclodextrin cavity.

Experimental Protocols & Data

Q4: Do you have a starting protocol for preparing a this compound-cyclodextrin inclusion complex?

A4: Yes, here is a general protocol for preparing an inclusion complex using the co-precipitation method.

Protocol: Preparation of this compound-HP-β-CD Inclusion Complex

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • Dissolution:

    • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

    • Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Complexation: Slowly add the this compound solution dropwise to the HP-β-CD solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.

  • Characterization: The formation of the inclusion complex should be confirmed by analytical techniques such as FTIR, DSC, or NMR.

Q5: How do I formulate a nanoemulsion containing this compound?

A5: The high-pressure homogenization method is a common technique for preparing nanoemulsions.

Protocol: Preparation of this compound Nanoemulsion

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil).

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in deionized water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase and mix using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of this compound should also be determined.

Q6: What is a typical analytical method for quantifying this compound in these formulations?

A6: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for the quantification of sesquiterpene lactones.

Exemplary HPLC-UV Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection Wavelength 210-220 nm (based on the UV absorbance of the lactone ring)[6]
Injection Volume 20 µL
Quantification Based on a standard curve of known concentrations of this compound.
Biological Activity & Signaling Pathways

Q7: How might the formulation of this compound affect its biological activity?

A7: The formulation can significantly impact the bioavailability and, consequently, the observed biological activity of this compound. By improving its solubility and stability in aqueous media, formulations like cyclodextrin complexes and nanoemulsions can lead to higher effective concentrations at the target site, potentially resulting in enhanced efficacy.

Q8: What are the known signaling pathways modulated by sesquiterpene lactones like this compound?

A8: Sesquiterpene lactones are known to modulate several key signaling pathways involved in inflammation and cancer, primarily through their ability to alkylate nucleophilic sites on proteins. The most well-documented targets include:

  • NF-κB Pathway: Many sesquiterpene lactones inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[7] They can directly interact with components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[5][7]

  • STAT3 Pathway: The STAT3 signaling pathway, which is often constitutively active in cancer cells, is another target.[4][6] Sesquiterpene lactones can inhibit the phosphorylation and activation of STAT3, leading to the downregulation of genes involved in cell proliferation and survival.[4][6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, can also be affected.[8] Depending on the specific compound and cell type, sesquiterpene lactones can either inhibit or activate different branches of the MAPK pathway.[8][9]

Signaling Pathway Diagrams:

cluster_0 NF-κB Pathway Inhibition tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK complex tnfr->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Inflammation) nucleus->transcription sl This compound (Sesquiterpene Lactone) sl->ikk inhibits sl->nfkb inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

cluster_1 STAT3 Pathway Inhibition cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates stat3_p p-STAT3 stat3->stat3_p dimer STAT3 Dimer stat3_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates transcription Gene Transcription (Proliferation, Survival) nucleus->transcription sl This compound (Sesquiterpene Lactone) sl->stat3_p inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

cluster_2 MAPK Pathway Modulation stimulus External Stimuli mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK (ERK, JNK, p38) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates response Cellular Response transcription_factors->response sl This compound (Sesquiterpene Lactone) sl->mapk modulates

Caption: Modulation of the MAPK signaling pathway by this compound.

References

Technical Support Center: Optimizing 9-Oxoageraphorone Dosage for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 9-Oxoageraphorone in cytotoxicity studies. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a cytotoxicity assay?

A1: Direct IC50 values for pure this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature. However, preliminary dosage can be estimated from studies on related compounds and extracts of Ageratina adenophora, the plant from which it is isolated.

Studies on the methanolic extract of Ageratina adenophora have shown cytotoxic effects on the A549 human lung cancer cell line with IC50 values in the range of 40-60 µg/mL. A related sesquiterpene, 9-oxo-10,11-dehydro-agerophorone, demonstrated inhibition of various cancer cell lines at a concentration of 500 µg/mL.

Therefore, a sensible starting point for a dose-response experiment with purified this compound would be a broad concentration range, for instance, from 1 µg/mL to 500 µg/mL, to determine the optimal cytotoxic concentration for your specific cell line.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, and acetone.[1][2] For cell culture applications, DMSO is the most common and recommended solvent.

It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Q3: Is this compound stable in cell culture medium?

A3: this compound is a sesquiterpene lactone. The stability of this class of compounds in aqueous solutions, such as cell culture media, can vary. Some sesquiterpene lactones, particularly those with ester side chains, can be unstable at physiological pH (around 7.4) and temperature (37°C).[4] However, sesquiterpene lactones without such side chains tend to be more stable.[4] Since this compound lacks a highly labile side chain, it is expected to have reasonable stability.

For long-term experiments, it is advisable to assess the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration, for example, by HPLC.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation of this compound in culture medium. The compound's solubility limit in the aqueous medium has been exceeded.- Increase the final DMSO concentration slightly (while staying below toxic levels).- Prepare the final dilution immediately before adding it to the cells.- Perform a stepwise dilution of the DMSO stock into the medium with gentle mixing.[3]
High background cytotoxicity in vehicle control wells. The final DMSO concentration is too high for the specific cell line being used.- Reduce the final DMSO concentration to 0.1% or lower.- Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line.[3]
Inconsistent or weaker-than-expected cytotoxic effects. Degradation of this compound in the cell culture medium during prolonged incubation.- Prepare fresh dilutions for each experiment.- For long-term assays, consider replenishing the medium with freshly diluted compound at regular intervals.- Evaluate the stability of the compound in your specific medium as described in the FAQs.
No cytotoxic effect observed even at high concentrations. The chosen cell line may be resistant to this compound. The compound may have degraded due to improper storage.- Test the compound on a different, sensitive cell line as a positive control.- Ensure the stock solution has been stored properly (at -20°C or -80°C, protected from light).- Verify the identity and purity of the compound.

Data Presentation

Table 1: Reported Cytotoxicity Data for Ageratina adenophora Extract and Related Compounds

Compound/ExtractCell LineAssayReported IC50 / Effective Concentration
Methanolic Extract of A. adenophoraA549 (Lung Cancer)MTT43.28 - 60.13 µg/mL
9-oxo-10,11-dehydro-agerophoroneA549, HeLa, Hep-2Not specifiedInhibitory at 500 µg/mL

Note: This data is for the crude extract and a related compound, not purified this compound. It should be used as a preliminary guide for designing dose-response experiments.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Remove the old medium and add the prepared drug dilutions to the respective wells. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is a measure of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer (provided in the kit)

  • Microplate reader (for colorimetric or fluorescence)

Procedure:

  • Cell Treatment: Culture and treat cells with this compound as described in the MTT protocol. Include a positive control for apoptosis induction if available.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays) and reaction buffer from the kit.

  • Incubation: Incubate the plate at 37°C for the time recommended in the kit protocol (usually 1-2 hours).

  • Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC-based substrates) using a microplate reader.

  • Analysis: Normalize the caspase-3 activity to the protein concentration to determine the fold-increase in activity compared to the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_compound Prepare this compound Dilutions treat Treat Cells with Compound prep_compound->treat incubate Incubate for 24/48/72h treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh caspase Caspase-3 Assay incubate->caspase readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout caspase->readout calculate Calculate IC50/ % Cytotoxicity readout->calculate

Caption: Experimental Workflow for Cytotoxicity Studies.

signaling_pathway compound This compound cell Cancer Cell compound->cell ros ↑ ROS Production cell->ros mito Mitochondrial Dysfunction ros->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized Apoptotic Signaling Pathway.

References

Technical Support Center: Mitigating Hepatotoxicity of 9-Oxoageraphorone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Oxoageraphorone and its derivatives. The information is designed to address specific experimental challenges related to hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the known hepatotoxic effects of this compound and its derivatives?

A1: this compound and its derivatives, which are cadinene sesquiterpenes, have demonstrated hepatotoxicity in both in vitro and in vivo models. In rats, oral administration of 9-oxo-10,11-dehydroageraphorone (ODA) has been shown to cause jaundice, focal hepatocellular necrosis, and proliferation of bile ducts.[1][2] In vitro studies using human liver cell lines (L02 and HepG2) have also confirmed the cytotoxic effects of these compounds.[1]

Q2: What are the primary mechanisms underlying the hepatotoxicity of these compounds?

A2: The primary mechanisms are believed to involve oxidative stress, mitochondrial dysfunction, and subsequent apoptosis or necrosis of hepatocytes.[3][4] Sesquiterpenes can generate reactive oxygen species (ROS), leading to lipid peroxidation and depletion of endogenous antioxidants like glutathione (GSH).[3] This oxidative stress can damage mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately triggering programmed cell death.

Q3: How can I assess the hepatotoxicity of my this compound derivative in vitro?

A3: A tiered approach is recommended. Start with a general cytotoxicity assay, such as the MTT or LDH assay, to determine the IC50 value of your compound in a relevant liver cell line (e.g., HepG2, HepaRG, or primary hepatocytes). Subsequently, you can investigate specific mechanisms by performing assays for oxidative stress (e.g., DCFDA for ROS, TBARS for lipid peroxidation), mitochondrial dysfunction (e.g., JC-1 or TMRM for membrane potential), and apoptosis (e.g., caspase-3/7 activity assay, TUNEL staining).

Q4: What in vivo models are suitable for evaluating the hepatotoxicity of these compounds?

A4: Rodent models, such as mice and rats, are commonly used to assess drug-induced liver injury.[1] Key parameters to evaluate include serum levels of liver enzymes (ALT, AST), bilirubin, and histopathological analysis of liver tissue to identify necrosis, inflammation, and other abnormalities.[2]

Q5: Are there any potential strategies to reduce the hepatotoxicity of my this compound derivative?

A5: Two main strategies can be explored:

  • Structural Modification: Altering the chemical structure of the this compound derivative could potentially reduce its toxicity while retaining its desired therapeutic activity. Studies on other compounds have shown that modifications can impact hepatotoxicity.[5]

  • Co-administration with Hepatoprotective Agents: The use of agents with antioxidant and anti-inflammatory properties, such as Silymarin (an extract from milk thistle), has been shown to protect the liver from various toxins and could be investigated in conjunction with your compound.[6][7][8][9][10]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in vitro even at low concentrations.
  • Possible Cause: The derivative may be inherently highly toxic, or the chosen cell line may be particularly sensitive.

  • Troubleshooting Steps:

    • Confirm IC50 Value: Repeat the cytotoxicity assay to confirm the initial findings.

    • Use a Less Sensitive Cell Line: If using a highly sensitive cell line like primary hepatocytes, consider a more robust line like HepG2 for initial screening.

    • Reduce Exposure Time: Assess cytotoxicity at earlier time points (e.g., 6, 12, 24 hours) to determine the onset of toxicity.

    • Investigate Mechanism: Perform mechanistic assays (oxidative stress, mitochondrial function) at sub-toxic concentrations to understand the primary drivers of toxicity.

Problem 2: Inconsistent results in in vivo hepatotoxicity studies.
  • Possible Cause: Variability in animal age, sex, or diet. Issues with compound formulation and administration.

  • Troubleshooting Steps:

    • Standardize Animal Cohorts: Ensure that all animals are of the same age, sex, and are maintained on a consistent diet.

    • Optimize Formulation: Ensure the compound is properly solubilized or suspended for consistent dosing.

    • Verify Route of Administration: Confirm that the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and consistently performed.

    • Increase Group Size: A larger number of animals per group can help to reduce the impact of individual variability.

Problem 3: Difficulty in demonstrating the efficacy of a hepatoprotective agent.
  • Possible Cause: The chosen hepatoprotective agent may not be effective against the specific toxicity mechanism of the this compound derivative. The timing or dosage of the co-administration may be suboptimal.

  • Troubleshooting Steps:

    • Elucidate Primary Toxic Mechanism: Use in vitro assays to determine if the primary mechanism is oxidative stress, mitochondrial damage, or another pathway. Select a hepatoprotective agent with a known mechanism that counteracts this effect.

    • Optimize Dosing Regimen: Test different doses of the hepatoprotective agent and vary the timing of administration (pre-treatment, co-treatment, post-treatment) to find the most effective protocol.

    • Consider Combination Therapy: Investigate the use of two or more hepatoprotective agents with complementary mechanisms of action.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
9-oxo-10,11-dehydroageraphoroneL02122.53[1]
9-oxo-10,11-dehydroageraphoroneHepG2151.92[1]
10Hα-9-oxo-ageraphoroneL0287.52[1]
10Hα-9-oxo-ageraphoroneHepG2104.48[1]
10Hβ-9-oxo-ageraphoroneL02108.80[1]
10Hβ-9-oxo-ageraphoroneHepG2138.08[1]

Table 2: In Vivo Acute Toxicity of this compound Derivatives in Male Mice

CompoundRouteLD50 (mg/kg body weight)Reference
2-deoxo-2-(acetyloxy)-9-oxoageraphoroneOral926[1]
9-oxo-agerophoroneOral1470[1]
9-oxo-10,11-dehydro-agerophoroneOral1470[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Oxidative Stress
  • Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 24 hours).

  • ROS Detection (DCFDA Assay):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • Lipid Peroxidation (TBARS Assay):

    • Lyse the treated cells and collect the cell lysate.

    • Perform a Thiobarbituric Acid Reactive Substances (TBARS) assay according to the manufacturer's instructions to measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Protocol 2: In Vitro Assessment of Mitochondrial Membrane Potential (MMP)
  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.

  • JC-1 Staining:

    • Wash the cells with PBS.

    • Incubate the cells with 5 µM JC-1 stain in cell culture medium for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence of JC-1 aggregates (red fluorescence, excitation ~560 nm, emission ~595 nm) and monomers (green fluorescence, excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or plate reader.

    • A decrease in the red/green fluorescence ratio indicates a loss of MMP.

Protocol 3: In Vitro Assessment of Apoptosis (Caspase-3/7 Activity)
  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate for 1-2 hours at room temperature.

    • Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizations

References

Technical Support Center: Total Synthesis of Cadinene Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of cadinene sesquiterpenes. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex and challenging synthesis of this important class of natural products. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the key stages of cadinene sesquiterpene synthesis.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone in the construction of the bicyclic core of cadinene sesquiterpenes. However, achieving high yield and the desired stereoselectivity can be challenging.

Q1: My Diels-Alder reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in Diels-Alder reactions for cadinene synthesis can stem from several factors. A common issue is the thermal instability of the diene or dienophile at the required reaction temperature. Additionally, polymerization of the starting materials can be a significant side reaction.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures. While higher temperatures can increase the reaction rate, they may also promote retro-Diels-Alder reactions or decomposition.

  • Use of Lewis Acids: Lewis acid catalysis can significantly accelerate the reaction, often allowing for lower reaction temperatures and improved yields. Common Lewis acids include Et₂AlCl, BF₃·OEt₂, and SnCl₄.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Experiment with a variety of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

  • High Pressure: In particularly stubborn cases, applying high pressure (in the kbar range) can favor the cycloaddition.

Q2: I am observing the formation of the undesired endo/exo diastereomer. How can I control the stereoselectivity of the Diels-Alder reaction?

A2: The stereochemical outcome of the Diels-Alder reaction is governed by kinetic and thermodynamic control. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.

Strategies for Stereocontrol:

  • Kinetic Control: To favor the endo product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Thermodynamic Control: To favor the exo product, use higher reaction temperatures to allow the reaction to equilibrate to the more stable isomer.

  • Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can induce facial selectivity, leading to the preferential formation of one enantiomer.

  • Chiral Lewis Acids: The use of a chiral Lewis acid catalyst can create a chiral environment around the reactants, influencing the stereochemical outcome of the cycloaddition.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

A representative protocol for a Lewis acid-catalyzed Diels-Alder reaction is as follows:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile and a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add the Lewis acid (e.g., a 1.0 M solution of Et₂AlCl in hexanes) dropwise to the stirred solution.

  • After stirring for 15-30 minutes, add a solution of the diene in the same anhydrous solvent dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Robinson Annulation

The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring, a key feature of the cadinane skeleton.

Q3: My Robinson annulation is giving a low yield of the desired annulated product. What are the common side reactions and how can I mitigate them?

A3: Low yields in Robinson annulations are often due to competing side reactions. Polymerization of the Michael acceptor (e.g., methyl vinyl ketone) is a frequent issue. Additionally, the initial Michael adduct may not proceed to the aldol condensation, or other aldol reactions can occur.

Troubleshooting Strategies:

  • Slow Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration and minimize polymerization.

  • Choice of Base: The choice of base is critical. Weaker bases like pyrrolidine or triethylamine can be effective for the Michael addition while minimizing side reactions. For the aldol condensation, a stronger base like sodium ethoxide or potassium tert-butoxide is often required.

  • Two-Step Procedure: Consider performing the Michael addition and the aldol condensation in separate steps. Isolate the Michael adduct first and then subject it to the cyclization conditions. This can often improve the overall yield.[1]

  • Reaction Conditions: Varying the solvent and temperature can significantly impact the outcome. Protic solvents like ethanol are common for the Michael addition, while the aldol condensation may require aprotic conditions.

Q4: I am struggling to control the stereochemistry at the newly formed chiral centers in my Robinson annulation product. What factors influence the stereochemical outcome?

A4: The stereochemistry of the Robinson annulation product is determined during both the Michael addition and the intramolecular aldol condensation. The relative stereochemistry of the substituents on the newly formed ring is influenced by the transition state geometries.

Strategies for Stereocontrol:

  • Thermodynamic vs. Kinetic Control: The stereochemical outcome of the aldol condensation can be influenced by whether the reaction is under kinetic or thermodynamic control. Kinetically controlled reactions, often run at lower temperatures with a strong, non-nucleophilic base, may favor one diastereomer, while thermodynamically controlled reactions at higher temperatures with a weaker, equilibrating base may favor the more stable diastereomer. Studies have shown that the trans product is often favored under kinetically controlled conditions due to antiperiplanar effects in the final aldol condensation.[1]

  • Substrate Control: The existing stereocenters in the starting materials can direct the stereochemical outcome of the annulation.

  • Chiral Catalysts: The use of chiral catalysts, such as proline and its derivatives, can induce enantioselectivity in the Robinson annulation.

Experimental Protocol: Two-Step Robinson Annulation

A general two-step protocol for the Robinson annulation is as follows:

Step 1: Michael Addition

  • To a solution of the ketone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide).

  • Cool the mixture to 0 °C and slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Extract the Michael adduct with an organic solvent and purify if necessary.

Step 2: Intramolecular Aldol Condensation

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., ethanol).

  • Add a stoichiometric amount of a base (e.g., sodium ethoxide) and heat the reaction mixture to reflux.

  • Monitor the formation of the annulated product by TLC.

  • Upon completion, cool the reaction to room temperature, neutralize with acid, and remove the solvent.

  • Extract the product and purify by column chromatography.

Samarium(II) Iodide-Mediated Barbier-Type Cyclization

The SmI₂-mediated Barbier-type reaction is a valuable tool for forming carbon-carbon bonds, particularly for the construction of cyclic systems in natural product synthesis.

Q5: My SmI₂-mediated Barbier cyclization is inefficient, with significant amounts of starting material remaining or the formation of reduced, non-cyclized products. How can I improve the conversion and yield?

A5: The efficiency of SmI₂-mediated reactions is highly dependent on the purity of the reagent and the reaction conditions. The presence of oxygen or protic impurities can quench the reactive species.

Optimization Strategies:

  • Reagent Quality: Ensure the SmI₂ solution is freshly prepared and properly standardized. The deep blue color is an indicator of its activity.

  • Additives: The addition of co-solvents or additives can dramatically enhance the reactivity of SmI₂. Hexamethylphosphoramide (HMPA) is a common and potent additive, though its toxicity is a concern. Alternative additives like Ni(II) salts can also improve reaction rates and yields.[2][3]

  • Temperature: While many SmI₂ reactions are run at room temperature or below, some cyclizations may require heating to proceed efficiently.

  • Slow Addition: Slow addition of the substrate to the SmI₂ solution can help to minimize side reactions like premature reduction of the carbonyl group.

Frequently Asked Questions (FAQs)

Q6: What are the main challenges in achieving the desired stereochemistry in the total synthesis of cadinene sesquiterpenes?

A6: The primary stereochemical challenges in cadinene synthesis lie in controlling the relative and absolute stereochemistry of multiple chiral centers in the bicyclic core. Key difficulties include:

  • Diastereoselectivity in Cycloaddition Reactions: As discussed for the Diels-Alder reaction, controlling the endo/exo selectivity is crucial.

  • Stereocontrol in Annulation Reactions: The Robinson annulation generates new stereocenters, and achieving the desired relative stereochemistry can be challenging.

  • Control of Ring Junction Stereochemistry: Establishing the correct cis or trans fusion of the bicyclic system is a critical step that often dictates the overall synthetic strategy.

  • Enantioselectivity: Achieving an enantiomerically pure final product often requires the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Q7: How can I purify my cadinene intermediates and final products, which are often non-polar and can be volatile?

A7: Purification of these relatively non-polar compounds typically relies on flash column chromatography on silica gel using non-polar eluent systems, such as mixtures of hexanes and ethyl acetate. For volatile compounds, care must be taken during solvent removal to avoid loss of product. It is advisable to use a rotary evaporator at a controlled temperature and pressure. In some cases, preparative gas chromatography (GC) can be used for the purification of volatile final products.

Quantitative Data

The following table summarizes representative yields for key steps in the total synthesis of (±)-δ-cadinene.[2]

StepReactionReagents and ConditionsYield (%)
1Knoevenagel CondensationIsobutyraldehyde, 3-oxopentanoic acid, piperidine, pyridine61
2Robinson Annulation (Michael Addition/Aldol)4-Methyl-3-cyclohexen-1-one enamine, (E)-6-methyl-4-hepten-3-one4
3Thioacetalization1,2-Ethanedithiol, BF₃·OEt₂-
4DesulfurizationRaney Ni, EtOH-

Note: The reported yield for the Robinson annulation in this specific synthesis was low, highlighting a significant challenge in this particular route.

Mandatory Visualizations

experimental_workflow General Workflow for Cadinene Synthesis start Starting Materials da Diels-Alder Cycloaddition start->da Diene + Dienophile ra Robinson Annulation start->ra Ketone + α,β-Unsaturated Ketone intermediate Bicyclic Core Formation da->intermediate ra->intermediate fgm Functional Group Manipulations intermediate->fgm Stereochemical adjustments, oxidation/reduction, etc. final Cadinene Sesquiterpene fgm->final

Caption: A generalized experimental workflow for the total synthesis of cadinene sesquiterpenes.

troubleshooting_da Troubleshooting Low Yield in Diels-Alder Reaction start Low Yield in Diels-Alder Reaction temp Optimize Temperature start->temp lewis Use Lewis Acid Catalyst temp->lewis If still low success Improved Yield temp->success Success solvent Screen Solvents lewis->solvent If still low lewis->success Success pressure Apply High Pressure solvent->pressure If still low solvent->success Success pressure->success Success

Caption: A logical workflow for troubleshooting low yields in Diels-Alder reactions.

References

minimizing degradation of 9-Oxoageraphorone during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 9-Oxoageraphorone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize the degradation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction?

A1: this compound, a sesquiterpenoid, is susceptible to degradation from several factors, primarily:

  • Heat: Elevated temperatures can lead to thermal degradation.

  • Light: Exposure to UV and even ambient light can cause photodegradation.

  • Air (Oxygen): The presence of oxygen can lead to oxidation.

  • pH: Extreme pH conditions, particularly alkaline environments, can cause hydrolysis or rearrangement of the molecule.

  • Solvent: The choice of solvent can influence the stability of the compound. For instance, reactive solvents or impurities within the solvent can contribute to degradation.

Q2: What are the visible signs of this compound degradation in my extract?

A2: Visual cues for degradation can include a change in the color of your extract, the formation of precipitates, or a noticeable change in viscosity. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of degradation products as separate peaks from the parent compound.

Q3: Which extraction method is recommended for minimizing degradation?

A3: While several methods can be employed, Ultrasonic-Assisted Extraction (UAE) at controlled, low temperatures is a highly recommended technique. It offers a good balance between extraction efficiency and minimizing heat exposure, which is a critical factor in preventing the degradation of thermosensitive compounds like this compound. Other methods like maceration at room temperature can also be effective but may result in lower yields or require longer extraction times.

Q4: Can I use antioxidants during the extraction process?

A4: Yes, the use of antioxidants is a highly recommended strategy to mitigate oxidative degradation. Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect this compound from oxidation.

Q5: How should I store my plant material and extracts to prevent degradation?

A5: Proper storage is crucial.

  • Plant Material: Dried and powdered plant material should be stored in airtight, light-resistant containers in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.

  • Extracts: Crude and purified extracts should be stored in amber vials, purged with an inert gas like nitrogen or argon to remove oxygen, and kept at low temperatures (-20°C or below).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of this compound - Incomplete extraction. - Degradation during extraction. - Inappropriate solvent selection.- Increase extraction time or perform multiple extraction cycles. - Optimize extraction parameters (see recommended protocol). Use a non-polar or moderately polar solvent like ethyl acetate or a mixture of hexane and ethyl acetate. - Ensure the plant material is finely powdered for better solvent penetration.
Presence of multiple unknown peaks in HPLC analysis - Degradation of this compound. - Co-extraction of impurities.- Implement measures to minimize degradation (control temperature, exclude light and air, use antioxidants). - Perform a forced degradation study to identify potential degradation products. - Optimize the chromatographic method for better separation of impurities. - Employ further purification steps like column chromatography.
Color change of the extract (e.g., darkening) - Oxidation of this compound and other co-extracted compounds.- Add an antioxidant (e.g., 0.1% w/v BHT or ascorbic acid) to the extraction solvent. - Work under an inert atmosphere (e.g., nitrogen blanket) whenever possible. - Store extracts under inert gas at low temperatures and protected from light.
Inconsistent extraction results - Variability in plant material. - Inconsistent extraction parameters.- Use plant material from the same batch and harvest time. - Strictly control all extraction parameters (temperature, time, solvent-to-solid ratio, etc.). - Ensure proper and consistent drying and grinding of the plant material.

Experimental Protocols

Recommended Protocol: Ultrasonic-Assisted Extraction (UAE) with Degradation Minimization

This protocol is designed to maximize the yield of this compound while minimizing its degradation.

1. Plant Material Preparation:

  • Dry the aerial parts of Ageratina adenophora in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of ethyl acetate (or a 1:1 mixture of hexane:ethyl acetate).
  • Optional but Recommended: Add an antioxidant such as BHT to a final concentration of 0.1% (w/v) to the solvent.
  • Place the flask in an ultrasonic bath.
  • Sonicate for 30 minutes at a controlled temperature of 25°C. The water in the bath can be cooled with ice to maintain the temperature.
  • After sonication, filter the mixture through Whatman No. 1 filter paper.
  • Repeat the extraction process on the plant residue two more times with fresh solvent.
  • Combine the filtrates.

3. Solvent Removal:

  • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
  • Dry the resulting crude extract under a gentle stream of nitrogen to remove any residual solvent.

4. Purification (Column Chromatography):

  • Prepare a silica gel (60-120 mesh) column using hexane as the mobile phase.
  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
  • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
  • Combine the pure fractions and evaporate the solvent as described in step 3.

5. Storage:

  • Store the purified this compound in an amber vial under a nitrogen atmosphere at -20°C.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Terpenoid Yield (Hypothetical Data)

Extraction MethodSolventTemperature (°C)TimeTotal Terpenoid Yield (%)Purity of this compound (%)
MacerationEthyl Acetate2572 h5.285
Soxhlet ExtractionHexane698 h7.870 (significant degradation)
Ultrasonic-Assisted Extraction (UAE) Ethyl Acetate 25 1.5 h (3x30 min) 6.5 92
Microwave-Assisted Extraction (MAE)Ethanol6015 min7.180

Note: This table presents hypothetical data to illustrate the expected trends. Actual results may vary.

Visualizations

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Ultrasonic-Assisted Extraction cluster_processing 3. Post-Extraction Processing cluster_purification 4. Purification & Storage plant_material Dried Ageratina adenophora grinding Grind to Fine Powder plant_material->grinding add_solvent Add Ethyl Acetate (+ Antioxidant, e.g., BHT) grinding->add_solvent ultrasonication Ultrasonicate (25°C, 30 min) add_solvent->ultrasonication filtration Filter and Repeat x2 ultrasonication->filtration combine_filtrates Combine Filtrates filtration->combine_filtrates rotovap Concentrate (Rotovap, <40°C) combine_filtrates->rotovap dry_extract Dry Crude Extract (N2 Stream) rotovap->dry_extract column_chrom Silica Gel Column Chromatography dry_extract->column_chrom hplc_analysis Monitor Fractions (HPLC/TLC) column_chrom->hplc_analysis pure_compound Pure this compound hplc_analysis->pure_compound storage Store (-20°C, N2, Dark) pure_compound->storage

Caption: Optimized workflow for the extraction of this compound.

Degradation_Factors cluster_factors Degradation Factors cluster_products Degradation Products compound This compound heat Heat compound->heat light Light compound->light oxygen Oxygen (Air) compound->oxygen ph pH (especially alkaline) compound->ph degradation_product_3 Isomers/Rearrangement Products heat->degradation_product_3 degradation_product_1 Oxidized Products light->degradation_product_1 oxygen->degradation_product_1 degradation_product_2 Hydrolysis Products ph->degradation_product_2

Caption: Factors leading to the degradation of this compound.

Technical Support Center: Purification of 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of isolated 9-Oxoageraphorone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a sesquiterpenoid, a class of natural products with a 15-carbon skeleton. Its chemical formula is C₁₅H₂₂O₂ and it has a molecular weight of approximately 234.33 g/mol .[1] As a sesquiterpenoid, it is expected to be a crystalline solid at room temperature and relatively non-polar, lending itself to purification by normal-phase chromatography and recrystallization from organic solvents.

Q2: What are the common impurities found in an initial extract of this compound?

Common impurities in a crude extract containing sesquiterpene lactones like this compound can include:

  • Other structurally related terpenoids (e.g., isomers, precursors, or degradation products).

  • Pigments such as chlorophylls and carotenoids.

  • Fatty acids and lipids.

  • Phenolic compounds.

  • Sugars and other polar metabolites.

Q3: What purity levels can be expected with different purification techniques for similar compounds?

Purification MethodCompound(s)Initial PurityFinal PurityReference
Low-Pressure Column ChromatographyGrosheimin & CynaropicrinCrude Extract~95%[2]
Countercurrent Chromatography (CCC) followed by Preparative HPLCGrosheimin & CynaropicrinCrude Extract98.7% - 99.4%[2]
Centrifugal Partition Chromatography (CPC)9α-hydroxyparthenolide & 9β-hydroxyparthenolideCrude Extract>99%[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the mobile phase may be too high or too low, resulting in co-elution.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test a range of solvent systems with varying polarities (e.g., gradients of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation on a column.

  • Possible Cause 2: Column overloading. Too much crude sample was loaded onto the column.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). For difficult separations, use a lower loading ratio.

  • Possible Cause 3: Column packing issues. An improperly packed column with channels or cracks will lead to poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel evenly. Avoid introducing air bubbles.[4]

Issue 2: this compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol can be added in small percentages to the mobile phase.

Recrystallization

Issue 1: No crystals form upon cooling.

  • Possible Cause 1: The solution is not supersaturated. Too much solvent was used to dissolve the compound.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[5][6]

  • Possible Cause 2: High level of impurities inhibiting crystallization.

    • Solution: Try to purify the compound further by another method, such as column chromatography, before attempting recrystallization again. Alternatively, try adding a seed crystal of pure this compound to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.[6][7]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is too concentrated, or the cooling is too rapid. The solute comes out of solution at a temperature above its melting point in the presence of the solvent.

    • Solution: Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly.[5]

  • Possible Cause 2: The melting point of the solid is significantly depressed by impurities.

    • Solution: The crude material may require further purification by chromatography before recrystallization is attempted.

Issue 3: Low yield of crystals.

  • Possible Cause 1: Too much solvent was used. A significant amount of the compound remains in the mother liquor.

    • Solution: Minimize the amount of hot solvent used to dissolve the compound. After filtration, the mother liquor can be concentrated and a second crop of crystals can be obtained.

  • Possible Cause 2: The cooling period was too short or the final temperature was not low enough.

    • Solution: Allow sufficient time for crystallization to complete. Placing the flask in an ice bath after it has cooled to room temperature can help to maximize the yield.[5]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude plant extract.

1. Preparation of the Sample and Column:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
  • In a separate container, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.

2. Loading the Sample:

  • Adsorb the dissolved crude extract onto a small amount of silica gel by evaporating the solvent.
  • Carefully add the dried, sample-adsorbed silica gel to the top of the prepared column.
  • Add another thin layer of sand on top of the sample layer.

3. Elution:

  • Start the elution with a non-polar solvent (e.g., 100% hexane).
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be:
  • 100% Hexane
  • 95:5 Hexane:Ethyl Acetate
  • 90:10 Hexane:Ethyl Acetate
  • 80:20 Hexane:Ethyl Acetate
  • And so on, until the desired compound has eluted.
  • Collect fractions of the eluent in separate test tubes.

4. Analysis of Fractions:

  • Monitor the fractions by TLC to identify which ones contain this compound.
  • Combine the fractions that contain the pure compound.
  • Evaporate the solvent to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol describes how to further purify this compound by recrystallization.

1. Solvent Selection:

  • Test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Potential solvents for a moderately non-polar compound like this compound include hexane, ethyl acetate, acetone, methanol, or a mixture of these.

2. Dissolution:

  • Place the impure this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

3. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
  • Once the flask has reached room temperature, you can place it in an ice bath for about 30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
  • Allow the crystals to dry completely in the air or in a vacuum oven.

Visualizations

experimental_workflow_purification cluster_extraction Initial Extraction cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_final_product Final Product crude_extract Crude Plant Extract column Silica Gel Column crude_extract->column Load Sample fractions Collect Fractions column->fractions Elute with Solvent Gradient tlc TLC Analysis fractions->tlc Monitor combine Combine Pure Fractions tlc->combine Identify Pure Fractions dissolve Dissolve in Hot Solvent combine->dissolve Evaporate Solvent cool Slow Cooling dissolve->cool filter_crystals Filter Crystals cool->filter_crystals pure_compound Pure this compound filter_crystals->pure_compound Dry Crystals troubleshooting_logic start Start Purification method Choose Method: Column Chromatography or Recrystallization? start->method cc Column Chromatography method->cc Chromatography recryst Recrystallization method->recryst Recrystallization cc_issue Issue with Separation? cc->cc_issue cc_solution1 Optimize Solvent System (TLC) cc_issue->cc_solution1 Yes cc_success Successful Separation cc_issue->cc_success No cc_solution2 Check Column Packing & Loading cc_solution1->cc_solution2 cc_solution2->cc end Pure Compound cc_success->end recryst_issue No Crystals or Oiling Out? recryst->recryst_issue recryst_solution1 Adjust Solvent Volume & Cooling Rate recryst_issue->recryst_solution1 Yes recryst_success Pure Crystals Formed recryst_issue->recryst_success No recryst_solution2 Induce Crystallization (Seed/Scratch) recryst_solution1->recryst_solution2 recryst_solution2->recryst recryst_success->end

References

dealing with interference in the spectroscopic analysis of 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of 9-Oxoageraphorone.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic spectroscopic features of this compound?

A1: this compound is a cadinane sesquiterpene characterized by an α,β-unsaturated ketone functionality. Its spectroscopic data will typically show:

  • ¹H NMR: Signals for olefinic protons, methyl groups, and protons alpha to carbonyls and hydroxyl groups. Due to the rigid bicyclic system, complex spin-spin coupling patterns are expected.

  • ¹³C NMR: Resonances for a carbonyl carbon (around δ 200 ppm), olefinic carbons, and several aliphatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns involving the loss of small neutral molecules like water, carbon monoxide, and hydrocarbon fragments from the cadinane skeleton.

  • UV-Vis Spectroscopy: An absorption maximum (λmax) characteristic of an α,β-unsaturated ketone chromophore, typically in the range of 230-250 nm.

Q2: What are the common impurities found in this compound samples extracted from Eupatorium adenophorum?

A2: Extracts from Eupatorium adenophorum are complex mixtures. Common co-occurring compounds that may interfere with the analysis of this compound include other sesquiterpenoids, flavonoids, phenolic acids, and sterols.[1][2][3][4][5] Specifically, other cadinane sesquiterpenes, which are structurally similar, are likely to be present and may have overlapping signals in NMR and similar fragmentation in MS.

Q3: How can I confirm the presence of an α,β-unsaturated ketone in my isolated compound?

A3: The presence of an α,β-unsaturated ketone can be confirmed by a combination of spectroscopic methods:

  • UV-Vis: A strong absorption band in the 230-250 nm region is indicative of a π→π* transition of the conjugated system.

  • ¹³C NMR: The presence of a carbonyl signal (C=O) in the downfield region (δ 190-210 ppm) and two olefinic signals (C=C) in the region of δ 120-160 ppm.

  • IR Spectroscopy: Characteristic stretching vibrations for the C=O group (around 1685-1665 cm⁻¹) and the C=C group (around 1650-1600 cm⁻¹) of a conjugated system.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My ¹H NMR spectrum shows significant signal overlap in the aliphatic region, making it difficult to assign protons and determine coupling constants.

Solution:

Signal overlap is a common issue in the NMR analysis of complex molecules like sesquiterpenes.[6][7] Here are several strategies to resolve overlapping signals:

  • Use of Different Deuterated Solvents: Changing the solvent can induce differential shifts in proton resonances, potentially resolving overlapping signals. For example, aromatic solvents like benzene-d₆ can cause significant shifts compared to chloroform-d₃ due to solvent-solute interactions.

  • 2D NMR Techniques: Employing two-dimensional NMR experiments is a powerful method for resolving overlap.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals into a second dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

  • Higher Magnetic Field Strength: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often leading to better resolution of overlapping signals.

Problem: I am observing broad or distorted peaks in my NMR spectrum.

Solution:

Broad peaks can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer can significantly improve peak shape.

  • Presence of Paramagnetic Impurities: Paramagnetic metals can cause significant line broadening. Treating the sample with a chelating agent or passing it through a small plug of silica gel can sometimes remove these impurities.

  • Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, it can lead to broadened signals. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes either sharpen the signals (by moving into a fast or slow exchange regime) or provide information about the exchange process.

  • Sample Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening. Diluting the sample may improve the spectral quality.

Mass Spectrometry (MS)

Problem: I am experiencing signal suppression or enhancement for this compound in my LC-MS analysis, leading to poor quantitative accuracy.

Solution:

This is likely due to matrix effects , where co-eluting compounds from the plant extract interfere with the ionization of the analyte.[8][9][10] Here are some strategies to mitigate matrix effects:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain the analyte while washing away interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent system to selectively extract this compound and minimize the co-extraction of interfering substances.

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Modify the gradient profile to achieve better chromatographic separation between this compound and co-eluting matrix components.

    • Column Chemistry: Try a different column with a different stationary phase chemistry to alter the selectivity of the separation.

  • Use of an Internal Standard:

    • Stable Isotope-Labeled Internal Standard: This is the ideal solution as it co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction.

    • Structural Analog: If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the sample can be used as an internal standard.

  • Standard Addition Method: This involves adding known amounts of a standard to the sample matrix to create a calibration curve within the matrix itself, which can compensate for matrix effects.

Problem: The fragmentation pattern in my EI-MS spectrum is complex and difficult to interpret.

Solution:

The fragmentation of cyclic molecules like this compound can be complex.[11][12] A systematic approach can aid in interpretation:

  • Identify the Molecular Ion Peak (M⁺): This is the peak with the highest mass-to-charge ratio (m/z) and represents the intact molecule.

  • Look for Characteristic Neutral Losses: For a molecule like this compound, expect losses of:

    • H₂O (18 Da): If hydroxyl groups are present in related impurities or degradation products.

    • CO (28 Da): From the ketone functionality.

    • CH₃ (15 Da): Loss of a methyl group.

    • C₃H₇ (43 Da): Loss of an isopropyl group.

  • Compare with Published Data: Search for mass spectral data of structurally similar cadinane sesquiterpenes to find common fragmentation pathways.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the ions, which can be used to determine the elemental composition of the molecular ion and fragment ions, greatly aiding in their identification.

UV-Vis Spectroscopy

Problem: The λmax of my compound is shifted from the expected value for an α,β-unsaturated ketone.

Solution:

The position of the λmax is sensitive to the solvent and the substitution pattern of the chromophore.

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the molecular orbitals involved in the electronic transition.[13] Polar solvents can cause a shift in the λmax compared to nonpolar solvents. Ensure you are using a consistent solvent for your analyses and when comparing to literature data. Common solvents for UV-Vis analysis are ethanol and methanol.

  • Substitution Effects: The Woodward-Fieser rules can be used to predict the λmax of α,β-unsaturated ketones. The position of the absorption maximum is affected by substituents on the double bond and the ring system. Any deviation from the expected value could indicate a different substitution pattern or the presence of additional chromophores.

Problem: I am observing a low molar absorptivity (ε) for the π→π transition.*

Solution:

A lower than expected molar absorptivity could be due to:

  • Inaccurate Concentration: Ensure the concentration of your sample is accurately known. Any errors in weighing or dilution will directly affect the calculated molar absorptivity.

  • Purity of the Sample: The presence of non-absorbing impurities will lead to a lower apparent molar absorptivity. Re-purify the sample if necessary.

  • Instrumental Issues: Ensure the spectrophotometer is properly calibrated and that the cuvette is clean and correctly positioned.

Experimental Protocols & Data

Representative Spectroscopic Data for a Cadinane Sesquiterpene

The following tables provide representative spectroscopic data for a cadinane sesquiterpene with an α,β-unsaturated ketone moiety, which can be used as a reference for the analysis of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a 9-Oxo-cadinane Derivative

PositionδC (ppm)δH (ppm), J (Hz)
1~50.2~2.5 (m)
2~37.0~1.8 (m), 2.1 (m)
3~155.2
4~137.0~6.8 (s)
5~48.6~2.9 (d, J = 10.5)
6~73.3~4.5 (dd, J = 10.5, 5.0)
7~37.3~2.2 (m)
8~36.8~1.7 (m), 1.9 (m)
9~200.5
10~50.2~2.4 (m)
11~23.0~2.1 (sept, J = 7.0)
12~20.5~1.0 (d, J = 7.0)
13~20.8~1.1 (d, J = 7.0)
14~15.0~1.2 (s)
15~23.0~1.8 (s)

Note: This data is representative and actual chemical shifts and coupling constants for this compound may vary.

Table 2: Common Mass Spectral Fragments for Cadinane Sesquiterpenes

m/zPossible Fragment
M⁺Molecular Ion
M-15[M - CH₃]⁺
M-18[M - H₂O]⁺
M-28[M - CO]⁺
M-43[M - C₃H₇]⁺
General Experimental Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • Ensure the isolated this compound is of high purity. This can be achieved by techniques such as column chromatography followed by preparative HPLC.

    • For NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, Benzene-d₆).

    • For LC-MS, prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentration for analysis.

    • For UV-Vis, prepare a solution of known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to assess purity and obtain initial structural information.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to fully elucidate the structure and assign all signals.

  • Mass Spectrometry:

    • For LC-MS, develop a chromatographic method that provides good peak shape and separation from matrix components.

    • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) to achieve good sensitivity and fragmentation.

    • Acquire full scan MS data to identify the molecular ion and fragmentation patterns. For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • UV-Vis Spectroscopy:

    • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Determine the wavelength of maximum absorption (λmax).

    • Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε).

Visualizations

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Eupatorium adenophorum extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatography (CC, HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound nmr NMR (1H, 13C, 2D) pure_compound->nmr ms LC-MS/MS pure_compound->ms uv UV-Vis pure_compound->uv structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure quantification Quantification ms->quantification uv->quantification

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

Troubleshooting_NMR_Overlap cluster_2d_nmr 2D NMR Options problem Problem: ¹H NMR Signal Overlap solution1 Change Deuterated Solvent problem->solution1 solution2 Perform 2D NMR Experiments problem->solution2 solution3 Use Higher Field Spectrometer problem->solution3 cosy COSY solution2->cosy hsqc HSQC solution2->hsqc hmbc HMBC solution2->hmbc

Caption: Troubleshooting guide for ¹H NMR signal overlap.

LCMS_Matrix_Effects cluster_solutions Mitigation Strategies cluster_sample_prep Sample Prep Techniques problem Problem: LC-MS Matrix Effects sample_prep Optimize Sample Prep problem->sample_prep chromatography Modify Chromatography problem->chromatography internal_std Use Internal Standard problem->internal_std std_addition Standard Addition problem->std_addition spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle

Caption: Strategies to mitigate matrix effects in LC-MS analysis.

References

Technical Support Center: Optimizing Antifungal Assays with 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing culture conditions in antifungal assays involving 9-Oxoageraphorone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antifungal activity?

A1: this compound is a cadinene sesquiterpene, a type of natural compound isolated from plants such as Eupatorium adenophorum.[1] It has demonstrated significant antifungal activity against a range of pathogenic fungi, including various species of Fusarium, Aspergillus, and Alternaria.[1][2][3] Its mechanism of action is believed to involve the disruption of fungal cell membrane integrity and the inhibition of ergosterol synthesis, leading to cell death.[3]

Q2: Which fungal strains are most susceptible to this compound?

A2: Based on available research, this compound has shown strong toxicity against several soil-borne and plant-pathogenic fungi. Species such as Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima have been reported to be particularly susceptible.[1][2]

Q3: What is the primary mechanism of antifungal action for this compound?

A3: The primary antifungal mechanism of this compound involves compromising the fungal cell's structural integrity. It has been observed to cause fungal cell wall shrinkage, collapse, and broken cell walls.[1][2] Furthermore, related compounds have been shown to destroy the integrity of cell membranes and inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[3]

Q4: Are there standardized methods for testing the antifungal activity of natural products like this compound?

A4: Yes, the Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing, such as the M27-A2 protocol for yeasts and the M38-A protocol for filamentous fungi.[2] These protocols recommend using specific media like RPMI-1640 and standardized inoculum sizes to ensure reproducibility.[2] Adapting these standard methods is recommended for testing natural compounds to ensure the reliability and comparability of results.[2]

Troubleshooting Guide

Q1: I'm observing poor solubility of this compound in my culture medium. How can I address this?

A1: this compound is a hydrophobic compound, which can lead to solubility issues in aqueous culture media. To address this, you can initially dissolve the compound in a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) before preparing the serial dilutions in the broth. It is crucial to maintain a final solvent concentration that is non-toxic to the fungal strains being tested, typically below 1% (v/v). Including a solvent control in your assay is essential to ensure the solvent itself does not inhibit fungal growth.

Q2: My MIC (Minimum Inhibitory Concentration) results for this compound are inconsistent across experiments. What could be the cause?

A2: Inconsistent MIC values can arise from several factors:

  • Inoculum Variability: Ensure your fungal spore or yeast cell suspension is standardized to the recommended concentration (e.g., 0.5 x 10^5 to 2.5 x 10^5 CFU/mL) for each experiment.

  • Incubation Conditions: Maintain consistent incubation times and temperatures, as these can significantly impact fungal growth and compound efficacy.

  • Media Composition: The type of culture medium can influence the activity of natural products. Standardized media like RPMI-1640 are recommended for better reproducibility compared to complex media like Sabouraud Dextrose Broth.[2]

  • Endpoint Reading: The interpretation of the MIC endpoint, especially with natural compounds that may cause partial inhibition, should be standardized. Using a spectrophotometer for quantitative measurement alongside visual assessment can improve consistency.

Q3: I am observing a "trailing effect" (reduced but persistent growth at concentrations above the MIC) in my microdilution assay. How should I interpret this?

A3: The trailing effect is a known phenomenon in antifungal susceptibility testing, particularly with azole antifungals and some natural products. It can make the visual determination of the MIC challenging. It is generally recommended to read the MIC as the lowest concentration that produces a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the growth control. For greater accuracy, this can be quantified using a microplate reader.

Q4: The agar diffusion method (disk diffusion) is giving me no zone of inhibition, but the compound appears active in broth dilution. Why is this happening?

A4: This discrepancy is common for hydrophobic compounds like this compound. The poor diffusion of water-insoluble compounds through the agar matrix can result in a lack of a clear inhibition zone, even if the compound is active. Broth dilution or agar dilution methods, where the compound is directly incorporated into the medium, are more suitable for testing such compounds.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A2 and M38-A guidelines for testing the antifungal activity of this compound.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
  • Further dilute this stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

2. Preparation of Microtiter Plates:

  • Use sterile 96-well flat-bottom microtiter plates.
  • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.
  • Add 200 µL of the working solution of this compound to the wells in column 1.
  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
  • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

3. Preparation of Fungal Inoculum:

  • Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar).
  • Prepare a spore suspension (for molds) or a cell suspension (for yeasts) in sterile saline.
  • Adjust the suspension to a concentration of approximately 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.
  • Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum density.

4. Inoculation and Incubation:

  • Add 100 µL of the final inoculum to each well from columns 1 to 11. The final volume in these wells will be 200 µL.
  • Add 100 µL of sterile RPMI-1640 medium to column 12.
  • Seal the plate and incubate at the optimal temperature for the specific fungus (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the organism.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control in column 11. This can be determined visually or by measuring the absorbance at a suitable wavelength (e.g., 530 nm) with a microplate reader.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

1. Post-MIC Determination:

  • Following the MIC determination, select the wells showing no visible growth (at and above the MIC).
  • Mix the contents of each well thoroughly.

2. Subculturing:

  • From each selected well, take a 10 µL aliquot and plate it onto a fresh, compound-free agar plate (e.g., Potato Dextrose Agar).
  • Also, plate an aliquot from the growth control well to ensure the viability of the fungus.

3. Incubation and MFC Determination:

  • Incubate the plates under the same conditions as the initial incubation.
  • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) compared to the initial inoculum.

Quantitative Data Summary

The following table summarizes the reported antifungal activity of this compound against various fungal species.

Fungal SpeciesAssay MethodConcentration/MetricResultReference
Fusarium oxysporumPoisoned Food TechniqueEC500.325 mg/mL (48h)[3]
Fusarium oxysporumPoisoned Food TechniqueEC500.365 mg/mL (96h)[3]
Fusarium oxysporumAgar DilutionMedian Lethal Conc.0.476 mg/mL (4 days)[1][2]
Bipolaris sorokinianaAgar DilutionMedian Lethal Conc.0.357 mg/mL (4 days)[1][2]
Fusarium proliferatumAgar DilutionMedian Lethal Conc.0.357 mg/mL (4 days)[1][2]
Alternaria tenuissimaAgar DilutionMedian Lethal Conc.0.357 mg/mL (4 days)[1][2]
Pythium myriotylumPoisoned Food TechniqueMIC100 µg/mL (7 days)[2]

Visualizations

Antifungal_Assay_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 Culture Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Plates with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature and Time inoculation->incubation read_mic Determine MIC (Visual/Spectrophotometric) incubation->read_mic subculture_mfc Subculture from Clear Wells for MFC Determination read_mic->subculture_mfc read_mfc Determine MFC (Colony Counting) subculture_mfc->read_mfc

Caption: Workflow for determining MIC and MFC of this compound.

Signaling_Pathway Proposed Antifungal Mechanism of this compound cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_outcome Cellular Outcome compound This compound ergosterol_synthesis Ergosterol Biosynthesis (e.g., Lanosterol 14α-demethylase) compound->ergosterol_synthesis Inhibition membrane_integrity Membrane Fluidity and Integrity ergosterol_synthesis->membrane_integrity Disruption cell_wall_stress Cell Wall Stress membrane_integrity->cell_wall_stress Induces ion_leakage Ion Leakage and Loss of Cellular Contents membrane_integrity->ion_leakage cell_wall_damage Cell Wall Shrinkage and Damage cell_wall_stress->cell_wall_damage cell_death Fungal Cell Death (Fungicidal Effect) cell_wall_damage->cell_death ion_leakage->cell_death

References

selecting the appropriate cell lines for 9-Oxoageraphorone research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating experiments involving 9-Oxoageraphorone.

Frequently Asked Questions (FAQs)

Q1: Which cancer cell lines are most suitable for studying the effects of this compound?

A1: Based on current research, the human cervical cancer cell line, HeLa , is a suitable model for studying the apoptotic effects of this compound. Studies have shown that this compound induces apoptosis and cell cycle arrest in HeLa cells.[1] To aid in the selection of other potential cell lines, the following table summarizes the cytotoxic effects of this compound, though data remains limited. Researchers are encouraged to perform initial cytotoxicity screening across a panel of cell lines relevant to their specific cancer type of interest.

Data Presentation: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Notes
HeLaCervical CancerData not yet available in µM concentration. Described as effective in inducing apoptosis.[1]Induces G2/M phase cell cycle arrest and apoptosis.[1]

Researchers should determine the IC50 value for their specific cell line and experimental conditions.

Q2: What is the known mechanism of action for this compound?

A2: this compound has been shown to induce apoptosis in HeLa cancer cells. The mechanism involves the arrest of the cell cycle at the G2/M phase and an increase in the gene expression of caspase-10, an initiator caspase in the extrinsic apoptotic pathway.[1] The potential involvement of other signaling pathways, such as PI3K/Akt and STAT3, or the induction of reactive oxygen species (ROS), is an active area of investigation for structurally related compounds and warrants further study for this compound.

Q3: What are the recommended starting concentrations for this compound in in vitro experiments?

A3: As IC50 values can vary significantly between cell lines and experimental conditions, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 1 µM to 100 µM is a reasonable starting point for many natural product-derived compounds.

Troubleshooting Guides

Problem 1: Low or no cytotoxicity observed after this compound treatment.

  • Possible Cause: Sub-optimal concentration of this compound.

    • Troubleshooting: Perform a dose-response study with a wider range of concentrations to determine the IC50 value for your specific cell line.

  • Possible Cause: Cell line resistance.

    • Troubleshooting: Consider using a different cancer cell line. If you are using a cell line known to be multi-drug resistant, this could be a contributing factor.

  • Possible Cause: Issues with the compound.

    • Troubleshooting: Verify the purity and stability of your this compound stock. Ensure proper storage conditions are maintained.

Problem 2: Inconsistent results in apoptosis assays.

  • Possible Cause: Variation in cell confluency or seeding density.

    • Troubleshooting: Ensure consistent cell seeding density and confluency across all experimental and control wells.

  • Possible Cause: Timing of the assay.

    • Troubleshooting: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.

  • Possible Cause: Improper staining or data acquisition in flow cytometry.

    • Troubleshooting: Review the detailed experimental protocol for Annexin V/PI staining and ensure proper compensation settings on the flow cytometer.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570nm) E->F G Calculate IC50 F->G

MTT Assay Workflow
Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow A Treat Cells with This compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Annexin V/PI Apoptosis Assay Workflow
Western Blot Analysis

This protocol allows for the detection of specific proteins to investigate changes in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, Caspase-10, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Potential Signaling Pathways to Investigate

Based on the known mechanisms of related compounds, the following signaling pathways are recommended for investigation in the context of this compound research.

Signaling_Pathways cluster_0 Potential Upstream Effects cluster_1 Signaling Cascades cluster_2 Downstream Cellular Responses Oxo This compound ROS ROS Generation Oxo->ROS PI3K_Akt PI3K/Akt Pathway Oxo->PI3K_Akt Investigate STAT3 STAT3 Pathway Oxo->STAT3 Investigate Apoptosis Apoptosis (Caspase-10 activation) Oxo->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Oxo->CellCycle ROS->PI3K_Akt Possible Modulation ROS->STAT3 Possible Modulation PI3K_Akt->Apoptosis STAT3->Apoptosis

References

Technical Support Center: Consistent Quantification of 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and accurate quantification of 9-Oxoageraphorone, a significant sesquiterpene lactone found in species such as Ageratina adenophora. This guide includes detailed experimental protocols, troubleshooting advice for common analytical challenges, and quantitative data to support experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a naturally occurring sesquiterpene lactone belonging to the guaianolide class. It is recognized as one of the major toxic components in the invasive plant Ageratina adenophora.[1] Accurate quantification of this compound is crucial for toxicological studies, understanding its pharmacological and biological activities, and for the quality control of herbal extracts or derived products.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a similar UV-Vis detector is the most common and reliable method for the quantification of this compound and other sesquiterpene lactones. This technique offers good separation, sensitivity, and reproducibility.

Q3: How can I ensure the stability of this compound during the experimental process?

A3: this compound, like many natural products, can be susceptible to degradation. To ensure its stability, it is recommended to protect samples from light and elevated temperatures. Extracts and standard solutions should be stored in amber vials at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage). It is also advisable to perform a stability study of the analyte in the chosen solvent to understand its degradation profile under experimental conditions.

Q4: What are the typical concentrations of this compound found in Ageratina adenophora?

A4: The concentration of toxic sesquiterpenes, including this compound, in the dried leaves of Ageratina adenophora can range from 0.63% to 1.99% by mass.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the quantification of this compound using HPLC.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the initial mobile phase composition.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Column bleeding.1. Use high-purity solvents and flush the detector cell. 2. Degas the mobile phase and prime the system thoroughly. 3. Use a column appropriate for the mobile phase and temperature conditions.
Low Sensitivity or No Peak 1. Insufficient sample concentration. 2. Degradation of the analyte. 3. Incorrect detection wavelength.1. Concentrate the sample or inject a larger volume. 2. Prepare fresh samples and standards and ensure proper storage. 3. Determine the UV maximum of this compound and set the detector accordingly.

Quantitative Data Summary

The following table summarizes key quantitative data related to the toxicity of this compound.

Compound Parameter Value Species
This compound (OA)Median Lethal Dose (LD50)1470 mg/kg body weightMice
2-deoxo-2-(acetyloxy)-9-oxo-ageraphorone (DAOA)Median Lethal Dose (LD50)926 mg/kg body weightMice
9-oxo-10, 11-dehydro-agerophorone (euptox A)Median Lethal Dose (LD50)1470 mg/kg body weightMice

Data sourced from a review on the toxicity of Ageratina adenophora.[1]

Experimental Protocols

Extraction of this compound from Ageratina adenophora Leaves

This protocol describes a general method for the extraction of this compound from plant material.

Materials:

  • Dried and powdered leaves of Ageratina adenophora

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more with fresh methanol.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Quantification of this compound

This protocol provides a refined HPLC method for the quantification of this compound. Note: This is a generalized method and should be validated for specific laboratory conditions.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-100% B

    • 30-35 min: 100% B

    • 35.1-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined by DAD scan, typically in the range of 220-260 nm for guaianolides).

Calibration:

  • Prepare a stock solution of a this compound standard of known purity in methanol.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis HPLC Analysis cluster_quantification Quantification plant_material Dried A. adenophora Leaves powdering Grinding to Fine Powder plant_material->powdering extraction Ultrasonic Extraction with Methanol powdering->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation under Vacuum supernatant->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_injection Inject into HPLC-DAD System filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV-Vis Detection separation->detection data_acquisition Data Acquisition & Integration detection->data_acquisition quantification Calculate Concentration of this compound data_acquisition->quantification calibration_curve Prepare Calibration Curve with Standards calibration_curve->quantification

Workflow for this compound Quantification

logical_relationship cluster_source Source cluster_compound Active Compound cluster_effects Toxicological Effects in Animals ageratina Ageratina adenophora oxo This compound ageratina->oxo contains hepatotoxicity Hepatotoxicity (Liver Damage) oxo->hepatotoxicity induces immunotoxicity Immunotoxicity (Spleen & Thymus Effects) oxo->immunotoxicity induces other_toxicity Other Toxic Effects oxo->other_toxicity contributes to

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activities of 9-Oxoageraphorone and Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective antifungal agents, a comprehensive comparison between the naturally derived sesquiterpene 9-Oxoageraphorone and the well-established synthetic drug ketoconazole reveals distinct profiles in terms of potency, mechanism of action, and spectrum of activity. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their antifungal properties, supported by available experimental data.

Executive Summary

Ketoconazole, a broad-spectrum azole antifungal, has long been a benchmark in antifungal therapy. Its mechanism of action, involving the inhibition of ergosterol biosynthesis, is well-documented. This compound, a cadinene sesquiterpene isolated from Eupatorium adenophorum, has demonstrated significant antifungal potential against a range of plant pathogenic fungi. While direct comparative studies using standardized metrics are limited, this guide consolidates existing data to offer a preliminary assessment of their relative strengths and weaknesses.

Data Presentation: Quantitative Antifungal Activity

A direct comparison of the antifungal efficacy of this compound and ketoconazole is challenging due to the different metrics reported in the literature. Studies on this compound have predominantly reported median lethal concentrations (LC50) or effective concentrations for 50% inhibition (EC50), whereas the standard for clinical antifungals like ketoconazole is the Minimum Inhibitory Concentration (MIC).

It is crucial to note that LC50/EC50 and MIC values are not directly comparable. An MIC is the lowest concentration of a drug that prevents visible growth of a microorganism, whereas an LC50/EC50 is the concentration that kills or inhibits the growth of 50% of the test population.

This compound: Antifungal Activity (LC50/EC50)
Fungal StrainLC50/EC50 (µg/mL)Reference
Fusarium oxysporum357 - 476[1]
Bipolaris sorokiniana357 - 476[1]
Alternaria tenuissima357 - 476[1]
Fusarium oxysporum (as 9-oxo-10,11-dehydroageraphorone)325
Ketoconazole: Antifungal Activity (MIC)
Fungal StrainMIC Range (µg/mL)Geometric Mean MIC (µg/mL)SusceptibilityReference
Fusarium oxysporum0.5 - >642.32Generally Poor[2]
Alternaria spp.Not specified-All isolates susceptible[3]

Experimental Protocols

Determination of Antifungal Activity of this compound (Poisoned Food Technique)

The antifungal activity of this compound, as reported in the cited literature, was determined using a modified poisoned food technique.

  • Preparation of Test Compound: this compound is dissolved in an appropriate solvent (e.g., ethanol) to create a stock solution.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten, the stock solution of this compound is added to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes.

  • Inoculation: A mycelial disc of the test fungus, taken from the edge of an actively growing culture, is placed at the center of the agar plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period (e.g., 4 days).

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent. The LC50 value is then determined from the dose-response curve.

Determination of Antifungal Activity of Ketoconazole (Broth Microdilution Method - CLSI M38-A2)

The Minimum Inhibitory Concentration (MIC) of ketoconazole is typically determined following the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agent: A stock solution of ketoconazole is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the ketoconazole stock solution are prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Inoculum Preparation: A standardized suspension of fungal conidia or yeast cells is prepared and adjusted to a specific concentration.

  • Inoculation: The microtiter plates are inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth in the control well (drug-free).

Mechanism of Action

This compound

The precise molecular target of this compound has not been fully elucidated. However, microscopic studies have shown that it induces significant morphological changes in fungal cells. These changes include fungal cell wall shrinkage, loss of conidia, and the formation of short branches . This suggests that this compound may interfere with cell wall integrity or the underlying cytoskeletal structures.

Ketoconazole

Ketoconazole's mechanism of action is well-established and targets the fungal cell membrane. It is an inhibitor of the enzyme lanosterol 14α-demethylase , a cytochrome P450-dependent enzyme. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By inhibiting this enzyme, ketoconazole disrupts the fungal cell membrane's structure and function, leading to fungal cell death or growth inhibition.[4][5]

Visualizing the Processes

experimental_workflow cluster_9O This compound (Poisoned Food) cluster_Keto Ketoconazole (Broth Microdilution) p1 Prepare 9-O Stock p2 Add to Molten PDA p1->p2 p3 Inoculate with Fungal Disc p2->p3 p4 Incubate p3->p4 p5 Measure Colony Diameter p4->p5 p6 Calculate LC50 p5->p6 k1 Prepare Keto Stock k2 Serial Dilutions in 96-well Plate k1->k2 k3 Inoculate with Fungal Suspension k2->k3 k4 Incubate k3->k4 k5 Visual/Spectrophotometric Reading k4->k5 k6 Determine MIC k5->k6

Fig. 1: Experimental workflows for antifungal susceptibility testing.

signaling_pathway cluster_Keto_MoA Ketoconazole Mechanism of Action cluster_9O_MoA This compound Proposed Effect Ketoconazole Ketoconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51A1) Ketoconazole->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Cell_Death Fungal Cell Death/ Growth Inhibition Fungal_Cell_Membrane->Cell_Death Disruption leads to Nine_Oxo This compound Cell_Wall Fungal Cell Wall Nine_Oxo->Cell_Wall Acts on Cell_Wall_Shrinkage Cell Wall Shrinkage Cell_Wall->Cell_Wall_Shrinkage

Fig. 2: Antifungal mechanisms of action.

Conclusion

This compound and ketoconazole represent two distinct classes of antifungal compounds with different mechanisms of action and, based on available data, potentially different efficacy profiles against specific fungal species. Ketoconazole's strength lies in its well-characterized, broad-spectrum activity and established clinical use. However, the emergence of resistance in some fungal strains, such as certain Fusarium species, highlights the need for novel antifungal agents.

This compound shows promise as a potent antifungal, particularly against plant pathogenic fungi. Its unique mode of action targeting the fungal cell wall could be advantageous, especially against fungi that have developed resistance to ergosterol biosynthesis inhibitors. However, further research is required to establish its full spectrum of activity, determine its MIC values against a wider range of clinically relevant fungi, and elucidate its precise molecular target. Such studies will be crucial in determining the potential of this compound as a future therapeutic agent.

References

A Comparative Analysis of the Cytotoxic Effects of 9-Oxoageraphorone and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Potent Anti-Cancer Agents

In the landscape of cancer research and drug development, the evaluation of novel therapeutic compounds against established chemotherapy agents is a critical step. This guide provides a comparative analysis of the cytotoxic properties of 9-Oxoageraphorone, a natural sesquiterpene, and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and Doxorubicin have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following table summarizes the available IC50 values for both compounds on HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. It is important to note that direct comparative studies are limited, and the data presented here is compiled from independent research. Variations in experimental conditions can influence IC50 values.

CompoundCell LineIC50 (µM)
This compound HeLa30.532[1]
MCF-7Not Reported
A549Not Reported
Doxorubicin HeLa~1.0 - 2.9[2]
MCF-7~0.1 - 2.5[2]
A549> 20[2]

Note: The IC50 values for Doxorubicin can vary significantly between different studies due to variations in experimental protocols and cell line passages.

Experimental Protocols

The determination of cytotoxicity is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (HeLa, MCF-7, or A549) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Doxorubicin. A control group with untreated cells and a blank group with only the medium are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Both this compound and Doxorubicin exert their cytotoxic effects by inducing apoptosis, or programmed cell death, although through different signaling pathways.

This compound: Inducing Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in HeLa cells by upregulating the expression of apoptotic genes, such as caspase-10.[3] It also causes cell cycle arrest at the S to G2/M phase transition.[3] Furthermore, studies on a similar compound, 9-oxo-(10E,12E)-octadecadienoic acid, suggest that the apoptotic mechanism involves the mitochondrial pathway, characterized by the dissipation of mitochondrial membrane potential, release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[4]

G This compound Apoptosis Pathway This compound This compound Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Cell Cycle Arrest (S/G2-M) Cell Cycle Arrest (S/G2-M) This compound->Cell Cycle Arrest (S/G2-M) Bcl-2 Family Regulation Bcl-2 Family Regulation Mitochondrial Pathway->Bcl-2 Family Regulation Cytochrome c Release Cytochrome c Release Bcl-2 Family Regulation->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Doxorubicin: A Multi-faceted Approach to Cell Death

Doxorubicin's cytotoxic mechanism is more complex and multifaceted. It is known to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS).[2] These actions trigger a cascade of cellular responses that ultimately lead to apoptosis through various signaling pathways, including the p53, MAPK, and TGF-beta pathways.[1][5] The activation of these pathways converges on the executioner caspases, leading to the characteristic morphological and biochemical changes of apoptosis.

G Doxorubicin Apoptosis Pathways Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation p53_Pathway p53 Pathway DNA_Intercalation->p53_Pathway Topoisomerase_II_Inhibition->p53_Pathway MAPK_Pathway MAPK Pathway ROS_Generation->MAPK_Pathway TGF_beta_Pathway TGF-beta Pathway p53_Pathway->TGF_beta_Pathway Caspase_Activation Caspase Activation p53_Pathway->Caspase_Activation MAPK_Pathway->Caspase_Activation TGF_beta_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Multiple signaling pathways leading to apoptosis induced by Doxorubicin.

Experimental Workflow

The general workflow for comparing the cytotoxicity of these two compounds is outlined below.

G Cytotoxicity Comparison Workflow Start Start Cell_Culture Cell Culture (HeLa, MCF-7, A549) Start->Cell_Culture Compound_Treatment Treatment with this compound & Doxorubicin Cell_Culture->Compound_Treatment Incubation Incubation (24, 48, 72h) Compound_Treatment->Incubation Pathway_Analysis Signaling Pathway Analysis Compound_Treatment->Pathway_Analysis MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Pathway_Analysis->Comparison End End Comparison->End

Caption: General workflow for comparing the cytotoxicity of two compounds.

References

Unraveling the Antifungal Action of 9-Oxoageraphorone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antifungal properties of the natural compound 9-Oxoageraphorone reveals a mechanism centered on the disruption of fungal cell structure. While its precise molecular interactions are still under investigation, current evidence points towards a multi-faceted assault on fungal integrity. This guide provides a comparative analysis of this compound's mechanism of action against established antifungal agents, supported by available experimental data, to offer researchers and drug development professionals a clear perspective on its potential.

At a Glance: Comparing Antifungal Mechanisms

The primary mode of action of this compound appears to be the destruction of the fungal cell wall and membrane. In contrast, conventional antifungal drugs typically target specific enzymes involved in crucial biosynthetic pathways or directly interact with essential membrane components. The following table summarizes these differences.

Antifungal AgentPrimary TargetMechanism of Action
This compound Fungal Cell Wall & MembranePhysical disruption leading to cell shrinkage, collapse, and lysis. Potential inhibition of ergosterol synthesis.
Azoles (e.g., Fluconazole) Lanosterol 14α-demethylase (Erg11)Inhibition of ergosterol biosynthesis, leading to a depleted and dysfunctional cell membrane.
Polyenes (e.g., Amphotericin B) ErgosterolBinds to ergosterol, forming pores in the cell membrane, causing leakage of cellular contents.
Echinocandins (e.g., Caspofungin) β-1,3-glucan synthaseInhibition of cell wall synthesis, leading to osmotic instability and cell lysis.

In-Depth Analysis of this compound's Antifungal Action

Studies on this compound, a sesquiterpene isolated from Eupatorium adenophorum, have demonstrated its potent activity against a range of plant pathogenic fungi. The primary evidence for its mechanism of action comes from morphological studies and minimum inhibitory concentration (MIC) assays.

Morphological and Cellular Effects

Scanning electron microscopy of fungi treated with this compound reveals significant damage to the cell structure. Observed effects include:

  • Fungal cell wall shrinkage and collapse[1].

  • Loss of conidia and the formation of short, abnormal branches in mycelia[1].

  • Broken cell walls and increased hyphae diameter, ultimately leading to cell lysis[1].

These observations strongly suggest that this compound's primary antifungal activity is due to the loss of cell wall and membrane integrity. There is also an indication from studies on crude extracts containing this compound that it may inhibit ergosterol synthesis, a key component of the fungal cell membrane. However, direct experimental validation on the purified compound is not yet available in the scientific literature.

Antifungal Potency: A Look at MIC Values

The potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While direct head-to-head comparative studies are limited, the available data provides an initial assessment of this compound's efficacy.

Fungal SpeciesThis compound (LC50 in mg/mL)Fluconazole (MIC90 in µg/mL)Voriconazole (MIC90 in µg/mL)Amphotericin B (MIC90 in µg/mL)
Fusarium oxysporum~0.357 - 0.476[1]>64164
Fusarium proliferatum~0.357 - 0.476[1]>64164
Alternaria tenuissima~0.357 - 0.476[1]N/AN/AN/A

Note: LC50 (Lethal Concentration 50%) is not directly equivalent to MIC but provides an indication of potency. MIC90 is the concentration required to inhibit 90% of isolates.

Established Antifungal Agents: A Mechanistic Overview

To provide a clear comparison, it is essential to understand the well-defined mechanisms of action of established antifungal drug classes.

Azoles: Inhibitors of Ergosterol Synthesis

The azole class of antifungals, which includes drugs like fluconazole and voriconazole, functions by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and a deficiency of ergosterol in the cell membrane, impairing its function and inhibiting fungal growth.

Polyenes: Disruptors of Membrane Integrity

Polyenes, such as Amphotericin B, have a high affinity for ergosterol. They bind to ergosterol in the fungal cell membrane, forming pores or channels. This leads to an increase in membrane permeability, allowing the leakage of essential intracellular components and ultimately causing cell death.

Echinocandins: Inhibitors of Cell Wall Synthesis

Echinocandins, like caspofungin, target the fungal cell wall, a structure not present in human cells. They specifically inhibit the enzyme β-1,3-glucan synthase, which is responsible for synthesizing a major component of the cell wall. This disruption of the cell wall's structural integrity leads to osmotic stress and cell lysis.

Experimental Protocols for Mechanism Validation

Validating the mechanism of action of a novel antifungal agent like this compound involves a series of well-established experimental protocols.

Cell Membrane Integrity Assay
  • Principle: To determine if the compound damages the fungal cell membrane, allowing the entry of molecules that are normally excluded.

  • Methodology:

    • Fungal cells are treated with varying concentrations of this compound.

    • A fluorescent dye, such as propidium iodide (PI), is added. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

    • The fluorescence intensity is measured using a fluorometer or observed via fluorescence microscopy. An increase in fluorescence indicates membrane damage.

Ergosterol Synthesis Quantification
  • Principle: To quantify the amount of ergosterol in fungal cells after treatment with the compound to determine if it inhibits the ergosterol biosynthesis pathway.

  • Methodology:

    • Fungal cultures are treated with the test compound.

    • The lipids are extracted from the fungal cells.

    • The ergosterol content in the lipid extract is quantified using spectrophotometry or more sensitive methods like gas chromatography-mass spectrometry (GC-MS). A dose-dependent decrease in ergosterol content would suggest inhibition of its synthesis.

Mitochondrial Function Assay
  • Principle: To assess if the compound affects mitochondrial function, which is crucial for cellular energy production and can be a target for antifungal agents.

  • Methodology:

    • Fungal cells are treated with this compound.

    • A fluorescent probe, such as Rhodamine 123, is used to stain the mitochondria. The accumulation of this dye is dependent on the mitochondrial membrane potential.

    • A decrease in fluorescence intensity, as measured by flow cytometry or fluorescence microscopy, indicates a loss of mitochondrial membrane potential and mitochondrial dysfunction.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Antifungal_Mechanisms cluster_9Oxo This compound cluster_Azoles Azoles cluster_Polyenes Polyenes cluster_Echino Echinocandins Oxo This compound Membrane_Wall Cell Wall & Membrane Integrity Oxo->Membrane_Wall Disruption Ergosterol_Synth_Oxo Ergosterol Synthesis (Putative) Oxo->Ergosterol_Synth_Oxo Inhibition (unconfirmed) Azoles Fluconazole, etc. Erg11 Lanosterol 14α-demethylase Azoles->Erg11 Inhibition Ergosterol_Synth_Azoles Ergosterol Synthesis Erg11->Ergosterol_Synth_Azoles Blocks Polyenes Amphotericin B Ergosterol Ergosterol Polyenes->Ergosterol Binding Pore Pore Formation Ergosterol->Pore Induces Echino Caspofungin Glucan_Synthase β-1,3-glucan synthase Echino->Glucan_Synthase Inhibition Cell_Wall_Synth Cell Wall Synthesis Glucan_Synthase->Cell_Wall_Synth Blocks Experimental_Workflow cluster_membrane Membrane-Targeting Assays cluster_mito Mitochondrial Function Assays cluster_pathway Signaling Pathway Analysis start Antifungal Activity Confirmation (MIC assay) q1 Mechanism of Action Hypothesis start->q1 membrane_integrity Cell Membrane Integrity (Propidium Iodide) q1->membrane_integrity Membrane damage? mito_potential Mitochondrial Membrane Potential (Rhodamine 123) q1->mito_potential Energy disruption? pathway_analysis Transcriptomics/Proteomics (e.g., RNA-seq) q1->pathway_analysis Altered gene expression? ergosterol_quant Ergosterol Quantification (GC-MS) membrane_integrity->ergosterol_quant end Mechanism Elucidation membrane_integrity->end ergosterol_quant->end atp_assay ATP Production Assay mito_potential->atp_assay mito_potential->end atp_assay->end pathway_analysis->end Fungal_Signaling_Pathways cluster_stimuli Stress Stimuli cluster_pathways Core Signaling Pathways cluster_responses Cellular Responses Antifungals Antifungal Drugs CWI Cell Wall Integrity (CWI) Pathway Antifungals->CWI HOG High Osmolarity Glycerol (HOG) Pathway Antifungals->HOG Calcineurin Ca2+/Calcineurin Pathway Antifungals->Calcineurin Osmotic_Stress Osmotic Stress Osmotic_Stress->HOG Oxidative_Stress Oxidative Stress Oxidative_Stress->HOG Cell_Wall_Repair Cell Wall Remodeling CWI->Cell_Wall_Repair Stress_Adaptation Stress Adaptation HOG->Stress_Adaptation Drug_Resistance Drug Resistance Calcineurin->Drug_Resistance Growth_Regulation Growth & Development Calcineurin->Growth_Regulation TOR Target of Rapamycin (TOR) Pathway TOR->Growth_Regulation Fungal_Survival Fungal_Survival Cell_Wall_Repair->Fungal_Survival Stress_Adaptation->Fungal_Survival Drug_Resistance->Fungal_Survival Growth_Regulation->Fungal_Survival

References

Cross-Validation of Analytical Methods for 9-Oxoageraphorone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of two primary analytical methods applicable for the quantification of 9-Oxoageraphorone: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Due to a lack of specific cross-validation data for this compound, this guide utilizes data from a closely related oxylipin, 9-oxo-octadecatrienoic acid (9-OxoOTrE), to provide a representative comparison.[1] The principles and methodologies described are broadly applicable to the analysis of similar small molecules.

Performance Comparison of Analytical Methods

The selection of an analytical method is contingent on factors such as required sensitivity, specificity, sample matrix, throughput, and available instrumentation.[1] While UPLC-MS/MS is considered a gold standard for its high selectivity and sensitivity, ELISA presents a high-throughput and more accessible option.[1]

ParameterUPLC-MS/MSCompetitive ELISA
Principle Chromatographic separation followed by mass-to-charge ratio detectionAntigen-antibody competitive binding
Specificity Very HighHigh (dependent on antibody)
Sensitivity (LOD) Low (pg/mL range)Low to moderate (ng/mL range)
Quantitation Range WideNarrower
Throughput LowerHigh
Sample Volume SmallSmall
Matrix Effect Can be significant, requires careful managementCan be present, requires validation
Instrumentation Cost HighLow
Expertise Required HighModerate

Experimental Protocols

UPLC-MS/MS Method for Oxylipin Quantification

This protocol is adapted from established methods for oxylipin analysis.[1][2][3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma, add an internal standard.

  • Extract the analyte and internal standard using a suitable organic solvent (e.g., n-butyl chloride or acetonitrile).[2][4]

  • Centrifuge to separate the organic layer.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution appropriate for injection onto the LC column (e.g., 25% methanol and 75% Milli-Q water).[2]

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column is typically used (e.g., Luna C18, 30 mm × 2.0 mm, 2 µm).[2]

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate buffer) is commonly employed.[2]

  • Flow Rate: A typical flow rate is around 0.1 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 65°C, to ensure reproducibility.[4]

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive or negative electrospray ionization (ESI) is used depending on the analyte's properties.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[2][3]

Competitive ELISA Protocol

This is a general protocol for a competitive ELISA.[1]

1. Plate Coating: A microplate is coated with a capture antibody specific for the target analyte (e.g., this compound).[1]

2. Competitive Binding: The sample containing the analyte and a known amount of enzyme-labeled analyte (tracer) are added to the wells.[1] The sample analyte and the tracer compete for binding to the limited number of capture antibody sites.[1]

3. Washing: The plate is washed to remove any unbound sample and tracer.[1]

4. Substrate Addition: A substrate for the enzyme is added to the wells, which the enzyme converts into a colored product.[1]

5. Signal Detection: The absorbance of the colored product is measured using a microplate reader.[1] The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[1]

Method Validation Parameters

Analytical method validation ensures that the method is suitable for its intended purpose.[6] Key validation parameters according to ICH guidelines include:

  • Accuracy: The closeness of the test results to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[7][8] The mean recovery should typically be within 100 ± 2% at each concentration level.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[6] It is usually expressed as the relative standard deviation (RSD).

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[6]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[8]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the Cross-Validation Workflow

Analytical_Method_Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation A Define Analytical Requirements (e.g., Sensitivity, Specificity) B Select Analytical Technique (e.g., LC-MS/MS, ELISA) A->B C Optimize Method Parameters (e.g., Mobile Phase, Antibody Concentration) B->C D Accuracy C->D E Precision (Repeatability & Intermediate) F Specificity G LOD & LOQ H Linearity & Range I Robustness J Stability K Analyze Same Samples by Method 1 (e.g., UPLC-MS/MS) J->K M Statistical Comparison of Results (e.g., Correlation, Bland-Altman Plot) K->M L Analyze Same Samples by Method 2 (e.g., ELISA) L->M N Assess Agreement & Bias M->N O O N->O Method is Validated & Cross-Validated

Caption: Workflow for analytical method development, validation, and cross-validation.

References

9-Oxoageraphorone: A Comparative Analysis of In Vitro and In Vivo Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antimicrobial activity of 9-Oxoageraphorone, a sesquiterpene lactone with demonstrated biological potential. While robust in vitro data exists, showcasing its efficacy against a range of soil-borne pathogens, a notable gap persists in the scientific literature regarding its in vivo performance. This document summarizes the available experimental data, details the methodologies employed in these studies, and discusses the implications for future research and development.

Quantitative Data Summary

The antimicrobial potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings against selected bacterial and fungal strains.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Ralstonia solanacearum (Strain 1)0.25 - 1
Ralstonia solanacearum (Strain 2)0.25 - 1
Ralstonia solanacearum (Strain 3)0.25 - 1

Table 2: In Vitro Antifungal Activity of this compound

Fungal StrainMedian Lethal Concentration (LC50) (mg/mL)
Fusarium oxysporum0.365
Bipolaris sorokinianaNot Specified
Fusarium proliferatumNot Specified
Alternaria tenuissima0.357 - 0.476

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the antimicrobial activity of this compound.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of this compound was determined using a micro-well dilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Bacterial strains of Ralstonia solanacearum were cultured in a suitable broth medium to achieve a standardized cell density.

  • Serial Dilution: this compound was serially diluted in the broth medium within 96-well microtiter plates to create a range of concentrations.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates were incubated under optimal conditions for bacterial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vitro Antifungal Susceptibility Testing

The poisoned food technique was employed to evaluate the antifungal properties of this compound against various phytopathogenic fungi.[1]

  • Media Preparation: Potato Dextrose Agar (PDA) was prepared and autoclaved.

  • Incorporation of Test Compound: A stock solution of this compound was mixed with the molten PDA at various concentrations to create "poisoned" media.

  • Plating: The poisoned PDA was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial disc of the test fungus was placed at the center of each plate.

  • Incubation: The plates were incubated at an appropriate temperature for fungal growth.

  • Data Collection: The radial growth of the fungal colony was measured at regular intervals and compared to a control (media without the compound) to calculate the percentage of growth inhibition and determine the LC50 value.

In Vivo Activity: A Research Gap

A thorough review of the existing scientific literature reveals a significant absence of studies investigating the in vivo antimicrobial activity of this compound. While the in vitro data is promising, the translation of these findings into a living organism is a critical step in the drug development process. Factors such as bioavailability, metabolism, and potential toxicity in a complex biological system remain unevaluated.

Future research should prioritize well-designed in vivo studies to ascertain the therapeutic potential of this compound. Based on its demonstrated activity against soil-borne pathogens, relevant animal models could include:

  • Murine models of fungal infection: Mice infected with pathogenic fungi like Fusarium oxysporum could be used to assess the efficacy of this compound in reducing fungal burden and improving survival rates.

  • Galleria mellonella (wax moth larvae) infection model: This invertebrate model is increasingly used for preliminary in vivo screening of antimicrobial compounds due to its cost-effectiveness and ethical advantages.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and molecular mechanisms underlying the antimicrobial activity of this compound have not been fully elucidated in the reviewed literature. However, morphological studies using scanning electron microscopy have provided some insights into its effects on fungi.[1] Observations include:

  • Fungal cell wall shrinkage

  • Loss of conidia

  • Formation of short branches in mycelia

  • Collapse and breakage of cell walls

  • Increased hyphal diameter

These findings suggest that this compound may exert its antifungal effect by disrupting cell wall integrity and interfering with normal fungal morphogenesis. Further research is required to identify the specific molecular targets and signaling cascades involved in these processes.

Visualizing the Science

To better understand the experimental processes and conceptual mechanisms, the following diagrams have been generated.

InVitro_Antimicrobial_Workflow cluster_bacterial Antibacterial Assay (MIC) cluster_fungal Antifungal Assay (Poisoned Food) B_start Prepare Bacterial Inoculum B_dilute Serial Dilution of this compound B_inoculate Inoculate Microtiter Plates B_dilute->B_inoculate B_incubate Incubate B_inoculate->B_incubate B_determine Determine MIC B_incubate->B_determine F_start Prepare 'Poisoned' Media F_inoculate Inoculate with Fungal Disc F_start->F_inoculate F_incubate Incubate F_inoculate->F_incubate F_measure Measure Radial Growth F_incubate->F_measure F_calculate Calculate LC50 F_measure->F_calculate

Caption: Workflow for in vitro antimicrobial susceptibility testing of this compound.

Antimicrobial_Action_Concept cluster_compound cluster_pathogen Pathogen Cell cluster_effects Observed Effects Compound This compound CellWall Cell Wall Compound->CellWall Morphogenesis Normal Morphogenesis Compound->Morphogenesis Disruption Cell Wall Disruption (Shrinkage, Breakage) CellWall->Disruption AlteredMorph Altered Morphogenesis (Short Branches) Morphogenesis->AlteredMorph Growth Cell Growth & Proliferation Inhibition Growth Inhibition Disruption->Inhibition AlteredMorph->Inhibition

Caption: Conceptual diagram of the observed antimicrobial action of this compound on fungal pathogens.

References

validating the anticancer potential of 9-Oxoageraphorone in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing preclinical data underscores the potential of 9-Oxoageraphorone, a natural compound isolated from Ageratina adenophora, as a formidable candidate in oncology research. This guide synthesizes the available data on its efficacy in various cancer models, offering a comparative perspective against established chemotherapeutic agents and delving into its mechanism of action, with a focus on key signaling pathways.

In Vitro Efficacy: A Head-to-Head Comparison

This compound, also referred to as euptox A, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for several cancer types, showcasing its broad-spectrum potential.

Notably, one study directly compared the efficacy of this compound to the standard chemotherapeutic drug 5-fluorouracil (5-FU), suggesting that this compound exhibits superior antitumor activity.

CompoundA549 (Lung Cancer) IC50HeLa (Cervical Cancer) IC50Hep-2 (Larynx Cancer) IC50
This compound (euptox A) 369 µg/mL[1]401 µg/mL[1]427 µg/mL[1]
5-Fluorouracil (5-FU) Stated to be less effective than this compound[1]Stated to be less effective than this compound[1]Stated to be less effective than this compound[1]

At a concentration of 500 μg/mL, this compound demonstrated significant inhibition of cancer cell proliferation, with inhibition rates of 76.42% in human lung cancer A549 cells, 68.30% in HeLa cells, and 79.05% in Hep-2 cells.[1][2]

Mechanism of Action: Inducing Cancer Cell Suicide

The primary mechanism by which this compound exerts its anticancer effects appears to be the induction of apoptosis, or programmed cell death. Extracts from Ageratina adenophora, rich in sesquiterpene lactones like this compound, have been shown to trigger this process in colorectal cancer cells. This is achieved through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and an increase in reactive oxygen species (ROS), which can induce cellular damage and promote apoptosis.

Targeting Key Cancer Pathways: The PI3K/Akt Signaling Cascade

While direct evidence for this compound is still emerging, related sesquiterpene lactones have been shown to modulate critical signaling pathways that are often dysregulated in cancer. One of the most important of these is the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival. The ability of compounds from Ageratina adenophora to influence this pathway suggests a targeted mechanism of action that could be particularly effective against tumors with aberrant PI3K/Akt signaling.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream NineOxo This compound (Potential Inhibitor) NineOxo->PI3K Potential Inhibition

Figure 1. Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following provides a general overview of the methodologies used to assess the anticancer potential of this compound.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cancer cells (A549, HeLa, Hep-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a control vehicle for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Plate Plate Cancer Cells in 96-well plate Start->Plate Treat Treat with This compound Plate->Treat Incubate1 Incubate Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate AddMTT->Incubate2 AddSolvent Add Solubilization Solvent Incubate2->AddSolvent Read Read Absorbance AddSolvent->Read Analyze Calculate IC50 Read->Analyze

Figure 2. Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Detection (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound or a control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The instrument distinguishes between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion and Future Directions

The available data strongly suggest that this compound is a promising natural product with significant anticancer potential. Its demonstrated cytotoxicity against multiple cancer cell lines, coupled with its ability to induce apoptosis, positions it as a valuable lead compound for further drug development. Future research should focus on in vivo studies to validate these in vitro findings, a more detailed elucidation of its molecular targets within the PI3K/Akt and other relevant signaling pathways, and head-to-head comparisons with a broader range of standard-of-care chemotherapeutics. Such investigations will be crucial in translating the preclinical promise of this compound into a potential clinical reality for cancer patients.

References

A Comparative Guide to Sesquiterpene Extraction from Ageratina adenophora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ageratina adenophora, a plant rich in bioactive compounds, is a significant source of sesquiterpenes, which have garnered attention for their potential therapeutic properties. The choice of extraction method is a critical step in isolating these valuable compounds, directly impacting the yield, purity, and overall cost-effectiveness of the process. This guide provides an objective comparison of various extraction techniques for Ageratina adenophora sesquiterpenes, supported by available experimental data and detailed methodologies.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method for sesquiterpenes from Ageratina adenophora is a trade-off between extraction efficiency, time, cost, and environmental impact. Traditional methods like hydrodistillation and steam distillation are well-established, while modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages in terms of speed and efficiency.

A study directly comparing hydro-steam distillation and steam distillation for the essential oil of Ageratina adenophora (synonym Eupatorium adenophorum) revealed that hydro-steam distillation provided a higher oil content (0.23%) and yield (2.27 kg/10q ) compared to steam distillation (0.18% content and 1.82 kg/10q yield)[1]. While specific comparative data for UAE, MAE, and SFE on A. adenophora is limited, their general performance characteristics for terpene extraction from other plant materials suggest their potential for high efficiency.

Extraction MethodPrincipleTypical Sesquiterpene YieldExtraction TimeAdvantagesDisadvantages
Hydrodistillation Plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and separated.Moderate3 - 6 hoursSimple, low-cost equipment.Long extraction time, potential for thermal degradation of sensitive compounds.
Steam Distillation Steam is passed through the plant material, vaporizing the volatile compounds which are then condensed and separated.Moderate to High2 - 4 hoursAvoids direct contact of plant material with boiling water, reducing hydrolysis of some compounds.Higher energy consumption than hydrodistillation.
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles in a solvent, disrupting cell walls and enhancing mass transfer.Potentially High30 - 60 minutesFaster extraction, lower solvent consumption, suitable for thermolabile compounds.Can generate free radicals which may affect compound stability, requires specialized equipment.
Microwave-Assisted Extraction (MAE) Microwaves are used to heat the solvent and plant material, causing rapid cell rupture and release of compounds.Potentially High15 - 45 minutesVery fast, reduced solvent usage, improved extraction yield.[2][3]Requires microwave-transparent solvents, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as a solvent, which has properties of both a liquid and a gas, allowing for efficient extraction.High to Very High1 - 3 hoursHigh selectivity, no solvent residue, environmentally friendly.High initial equipment cost, requires high pressure.

Experimental Protocols

Below are detailed methodologies for the key experiments cited and discussed in this guide. These protocols are intended to serve as a starting point for researchers, and optimization of parameters for specific laboratory conditions is recommended.

Hydro-Steam Distillation

This method was found to be more efficient than steam distillation for Ageratina adenophora essential oil[1].

Materials and Equipment:

  • Fresh or dried aerial parts of Ageratina adenophora

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Round bottom flask (2 L)

  • Condenser

  • Collecting vessel

Procedure:

  • Place a known quantity of the plant material (e.g., 500 g of chopped aerial parts) into the 2 L round bottom flask.

  • Add a sufficient volume of distilled water to the flask to ensure the plant material is submerged but leaving enough headspace.

  • Set up the Clevenger-type apparatus with the flask on the heating mantle.

  • Connect the condenser and ensure a steady flow of cold water.

  • Heat the flask to boiling and maintain a steady rate of distillation.

  • Collect the distillate, which will be a two-phase mixture of oil and water.

  • The essential oil, being less dense, will accumulate at the top of the collection tube of the Clevenger apparatus.

  • Continue the distillation for approximately 3 hours or until no more oil is collected.

  • Carefully collect the separated essential oil and dry it over anhydrous sodium sulfate.

  • Store the oil in a sealed, dark glass vial at 4°C.

Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline for the extraction of terpenoids from plant material.

Materials and Equipment:

  • Dried, powdered Ageratina adenophora

  • Ultrasonic bath or probe sonicator

  • Extraction solvent (e.g., ethanol, methanol, or a mixture with water)

  • Erlenmeyer flask

  • Filtration system (e.g., filter paper or vacuum filtration)

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.

  • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Place the flask in the ultrasonic bath or immerse the probe of the sonicator into the mixture.

  • Set the desired extraction temperature (e.g., 40°C) and sonication frequency (e.g., 40 kHz).

  • Sonicate for a specified duration (e.g., 30 minutes).

  • After extraction, separate the extract from the solid residue by filtration.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be further purified to isolate the sesquiterpenes.

Microwave-Assisted Extraction (MAE)

This is a general protocol for MAE of essential oils from herbs[2][3].

Materials and Equipment:

  • Dried, powdered Ageratina adenophora

  • Microwave extraction system (closed or open vessel)

  • Extraction solvent (microwave-transparent, e.g., ethanol)

  • Extraction vessel

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material (e.g., 10 g) into the microwave extraction vessel.

  • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:15 w/v).

  • Seal the vessel (for a closed system) and place it in the microwave extractor.

  • Set the microwave power (e.g., 400 W) and extraction time (e.g., 20 minutes).

  • After the extraction is complete, allow the vessel to cool.

  • Filter the extract to separate the solid residue.

  • Concentrate the filtrate using a rotary evaporator.

  • The crude extract can then be subjected to further purification steps.

Supercritical Fluid Extraction (SFE)

This protocol is a general guideline for the SFE of sesquiterpenes from plant materials.

Materials and Equipment:

  • Dried, powdered, and milled Ageratina adenophora

  • Supercritical fluid extractor

  • High-pressure CO2 cylinder

  • Co-solvent pump and solvent (e.g., ethanol)

  • Extraction vessel

  • Separator vessels

Procedure:

  • Pack the milled plant material into the extraction vessel.

  • Heat the extraction vessel to the desired temperature (e.g., 40°C).

  • Pressurize the system with CO2 to the desired pressure (e.g., 200 bar).

  • If using a co-solvent, introduce it at a specific percentage (e.g., 5% ethanol).

  • Begin the flow of supercritical CO2 through the extraction vessel.

  • The extract-laden supercritical fluid is then passed to the separator vessels where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collect the extract from the separators.

  • The extraction is typically run for a set period (e.g., 2 hours).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of sesquiterpenes from Ageratina adenophora.

ExtractionWorkflow cluster_extraction Extraction Methods cluster_analysis Analysis & Purification Plant Ageratina adenophora (Aerial Parts) Preparation Drying & Grinding Plant->Preparation HD Hydrodistillation Preparation->HD SD Steam Distillation Preparation->SD UAE Ultrasound-Assisted Extraction Preparation->UAE MAE Microwave-Assisted Extraction Preparation->MAE SFE Supercritical Fluid Extraction Preparation->SFE CrudeExtract Crude Extract / Essential Oil HD->CrudeExtract SD->CrudeExtract UAE->CrudeExtract MAE->CrudeExtract SFE->CrudeExtract GCMS GC-MS Analysis (Composition) CrudeExtract->GCMS Purification Chromatography (Purification) CrudeExtract->Purification Isolated Isolated Sesquiterpenes Purification->Isolated

General workflow for sesquiterpene extraction.

References

Evaluating the Synergistic Potential of 9-Oxoageraphorone in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of the Synergistic Effects of 9-Oxoageraphorone with Conventional Antifungal Agents

In the ongoing battle against fungal infections, the exploration of novel compounds and combination therapies is paramount. This guide provides a detailed evaluation of the synergistic effects of this compound, a naturally occurring sesquiterpene, with established antifungal drugs. Drawing on available data for this compound and analogous compounds, this document serves as a vital resource for researchers, scientists, and drug development professionals.

Introduction to this compound and Antifungal Synergy

This compound is a cadinene sesquiterpene isolated from the plant Ageratina adenophora. Preliminary studies have demonstrated its intrinsic antifungal properties, primarily attributed to its ability to disrupt the fungal cell wall. The concept of synergy in antifungal therapy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a promising strategy to enhance efficacy, reduce dosages, and overcome resistance.

Synergistic Effects of this compound and Analogs with Standard Antifungals

While specific quantitative data on the synergistic interactions of isolated this compound with widely used antifungals like fluconazole and amphotericin B are not yet available in published literature, studies on essential oil extracts of Eupatorium adenophorum, rich in this compound, have shown a strong synergistic effect when combined with synthetic fungicides. To provide a comparative framework, this guide presents data on the synergistic effects of other sesquiterpenes and natural compounds with fluconazole and amphotericin B.

Combination with Azole Antifungals (e.g., Fluconazole)

Azole antifungals, such as fluconazole, inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. The disruption of the cell wall by this compound could potentially enhance the penetration and efficacy of azoles. Studies on other natural compounds have demonstrated this synergistic relationship. For example, the combination of the natural compound D-penicillamine with fluconazole has been shown to have a synergistic effect against Candida albicans.[1][2] Similarly, licofelone, when combined with fluconazole, exhibits strong synergistic effects against resistant C. albicans.[3]

Table 1: Synergistic Effects of Natural Compounds with Fluconazole against Candida albicans

Natural CompoundFungal StrainFIC Index (Interpretation)Reference
D-penicillamineFluconazole-resistant C. albicans0.06 - 0.25 (Synergy)[1][2]
D-penicillamineFluconazole-sensitive C. albicans0.28 - 0.5 (Synergy)[1][2]
LicofeloneFluconazole-resistant C. albicans<0.5 (Synergy)[3]

The Fractional Inhibitory Concentration (FIC) index is a measure of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is considered synergistic.

Combination with Polyene Antifungals (e.g., Amphotericin B)

Polyenes like amphotericin B bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. A compromised cell wall due to the action of this compound could expose more ergosterol, thereby potentiating the effect of amphotericin B. Synergistic interactions have been observed between other natural compounds and amphotericin B. For instance, certain essential oils have been shown to act synergistically with amphotericin B against Candida albicans.[4] Additionally, combinations of 1,3,4-thiadiazole derivatives with amphotericin B have demonstrated strong synergistic interactions against some Candida species.[5][6]

Table 2: Synergistic Effects of Natural and Synthetic Compounds with Amphotericin B against Candida Species

CompoundFungal StrainFIC Index (Interpretation)Reference
Palmarosa oilCandida albicans (growing-phase)Not specified, but described as synergistic[4]
Cinnamon oilCandida albicans (stationary-phase)Not specified, but described as superior efficacy[4]
Satureja montana oilCandida albicans (stationary-phase)Not specified, but described as superior efficacy[4]
1,3,4-thiadiazole derivative (C1)C. albicans & C. parapsilosis≤ 0.5 (Synergy)[5]
1,3,4-thiadiazole derivative (NTBD)C. albicans & C. parapsilosis≤ 0.5 (Synergy)[5]

Proposed Mechanism of Action and Signaling Pathway Involvement

The primary antifungal mechanism of this compound is believed to be the disruption of the fungal cell wall. This action triggers the Cell Wall Integrity (CWI) signaling pathway, a crucial stress response mechanism in fungi.

Fungal Cell Wall Integrity (CWI) Pathway

The CWI pathway is a highly conserved signaling cascade that responds to cell wall stress, initiating compensatory mechanisms to maintain cell integrity.[7][8][9] Key components of this pathway include cell surface sensors, Rho-type GTPases, a protein kinase C (PKC), and a mitogen-activated protein kinase (MAPK) cascade.[7][8][9]

CWI_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., this compound) Sensors Cell Surface Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPKKK Bck1 (MAPKKK) PKC1->MAPKKK MAPKK Mkk1/2 (MAPKK) MAPKKK->MAPKK MAPK Slt2/Mpk1 (MAPK) MAPKK->MAPK Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) MAPK->Transcription_Factors Gene_Expression Cell Wall Gene Expression Transcription_Factors->Gene_Expression

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

By damaging the cell wall, this compound would activate this pathway, leading to a cellular response to repair the damage. The synergistic effect with other antifungals could arise from the fungus being simultaneously challenged by cell wall damage and inhibition of other essential processes, overwhelming its repair and survival mechanisms.

Experimental Protocols

The evaluation of synergistic effects between antifungal agents is typically performed using the checkerboard microdilution method.

Checkerboard Assay Protocol

This method involves testing a series of concentrations of two drugs, both individually and in combination, to determine their effect on fungal growth.

  • Preparation of Antifungal Solutions: Stock solutions of this compound and the comparative antifungal (e.g., fluconazole or amphotericin B) are prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).

  • Incubation: The microtiter plate containing the drug dilutions and the fungal inoculum is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula:

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Checkerboard_Workflow Start Start Prepare_Solutions Prepare Serial Dilutions of Drug A and Drug B Start->Prepare_Solutions Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Dispense Dispense Drug Dilutions into 96-well Plate Prepare_Solutions->Dispense Inoculate Inoculate Plate Dispense->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MICs Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret

Caption: Experimental Workflow for Checkerboard Assay.

Conclusion and Future Directions

The available evidence, though indirect, strongly suggests that this compound holds significant potential as a synergistic partner in combination with conventional antifungal agents. Its mode of action, targeting the fungal cell wall, is complementary to that of major antifungal classes like azoles and polyenes.

Future research should focus on conducting direct in vitro and in vivo studies to quantify the synergistic effects of purified this compound with a broad range of clinically relevant antifungal drugs against various fungal pathogens. Elucidating the precise molecular interactions and the impact on the CWI and other signaling pathways will be crucial for the development of novel and effective antifungal combination therapies.

References

Comparative Analysis of 9-Oxoageraphorone and Other Sesquiterpene Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, sesquiterpene lactones represent a compelling class of natural products with a broad spectrum of biological activities. While direct head-to-head comparative studies involving 9-Oxoageraphorone are limited in the current scientific literature, this guide provides a comprehensive overview of its known activities alongside a detailed comparison of three well-researched sesquiterpene lactones: Parthenolide, Costunolide, and Dehydrocostus Lactone. This analysis focuses on their cytotoxic and anti-inflammatory properties, supported by experimental data and detailed protocols.

This compound: An Overview of Biological Activities

Current research on this compound primarily highlights its promising antimicrobial and antifungal properties. Studies have demonstrated its efficacy against various fungal pathogens, where it induces morphological changes such as cell wall shrinkage, loss of conidia, and inhibition of spore germination.[1] Additionally, it has exhibited moderate bactericidal activity against the plant pathogen Ralstonia solanacearum.[1] However, extensive data on its cytotoxic and anti-inflammatory effects, including IC50 values and specific mechanisms of action, are not yet widely available, precluding a direct quantitative comparison with other sesquiterpene lactones in these areas.

Head-to-Head Comparison: Parthenolide, Costunolide, and Dehydrocostus Lactone

In contrast to this compound, Parthenolide, Costunolide, and Dehydrocostus Lactone have been extensively studied for their potent cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

The tables below summarize the cytotoxic effects of these three compounds across a range of human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Sesquiterpene LactoneCell LineCancer TypeIC50 Value (µM)
Parthenolide SiHaCervical Cancer8.42 ± 0.76[2]
MCF-7Breast Cancer9.54 ± 0.82[2]
KOPN8Acute Lymphoblastic Leukemia2[3]
RAJIBurkitt Lymphoma2[3]
5637Bladder CancerDose-dependent[4]
Costunolide MCF-7Breast Cancer40[5]
MDA-MB-231Breast Cancer40[5]
H1299Lung Cancer23.93[6]
HL-60Promyelocytic Leukemia7.7[6]
A431Skin Cancer< 1[7]
Dehydrocostus Lactone BON-1Pancreatic Neuroendocrine Tumor71.9 (24h), 52.3 (48h)[8][9]
HCC70Breast Cancer1.11 ± 1.31[10]
MCF-7Breast Cancer24.70 ± 1.25[10]
HepG2, OVCAR-3, HeLaLiver, Ovarian, Cervical CancersCD50: 1.6-3.5 µg/mL[11]
Anti-inflammatory Activity

The anti-inflammatory properties of these sesquiterpene lactones are largely attributed to their ability to modulate key inflammatory signaling pathways, most notably the NF-κB pathway.

Sesquiterpene LactoneKey Findings
Parthenolide Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[12][13] This is primarily achieved through the inhibition of the NF-κB signaling pathway.[12] It has also been shown to inhibit IL-8 gene expression in human respiratory epithelial cells.[12]
Costunolide Demonstrates significant inhibition of nitric oxide (NO), IL-6, TNF-α, and PGE2 production in LPS-stimulated microglial cells by targeting the IKKβ/NF-κB pathway.[14] It also reduces inflammatory responses in macrophages stimulated with oxidized LDL by blocking NF-κB/p65 signaling.[15] Furthermore, it can inhibit the IL-6/STAT3 pathway by downregulating JAK1 and JAK2.[16]
Dehydrocostus Lactone Effectively inhibits NO production in LPS/IFNγ-stimulated macrophages with an IC50 of 2.283 µM.[17][18] Its mechanism involves the inhibition of the IKKα/β-NF-κB pathway and the activation of the Keap1-Nrf2 antioxidant response pathway.[17][18] In vivo studies have shown its ability to ameliorate colitis in mice.[18]

Experimental Protocols & Visualizations

To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below, accompanied by visual diagrams created using the DOT language.

Experimental Workflow: Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability.

Experimental_Workflow_Cytotoxicity_Assay start Start cell_plating Plate cells in 96-well plate start->cell_plating incubation1 Incubate (e.g., 24h) cell_plating->incubation1 treatment Treat with Sesquiterpene Lactone incubation1->treatment incubation2 Incubate (e.g., 24-72h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization readout Read Absorbance at 570 nm solubilization->readout end End readout->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol:

  • Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

Signaling Pathway: NF-κB Inhibition

The inhibition of the NF-κB pathway is a common mechanism of action for many anti-inflammatory sesquiterpene lactones.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces SL Sesquiterpene Lactones (e.g., Parthenolide, Costunolide) SL->IKK_complex inhibit SL->NFkB_n inhibit

Caption: Simplified NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

Protocol for NF-κB Nuclear Translocation Assay:

  • Cell Culture and Treatment: Cells are cultured on coverslips or in imaging-compatible plates and treated with the test compound prior to stimulation with an NF-κB activator (e.g., TNF-α).

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Images are captured using a fluorescence microscope, and the nuclear translocation of p65 is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion and Future Directions

While this compound shows promise as an antimicrobial and antifungal agent, a comprehensive understanding of its potential as a cytotoxic and anti-inflammatory agent requires further investigation. The detailed comparative data for Parthenolide, Costunolide, and Dehydrocostus Lactone presented in this guide can serve as a valuable benchmark for future studies on this compound and other novel sesquiterpene lactones. Direct head-to-head studies employing standardized experimental protocols are crucial for elucidating the relative potency and therapeutic potential of these compounds.

References

Unraveling the Antifungal Mechanism of 9-Oxoageraphorone: A Comparative Guide and Proposed Strategy for Target Enzyme Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents with unique mechanisms of action is paramount in the face of growing resistance to existing therapies. 9-Oxoageraphorone, a natural sesquiterpene, has demonstrated promising antifungal activity, yet its precise molecular targets within fungal cells remain elusive. This guide provides a comparative analysis of this compound's known antifungal effects against established antifungal drugs and outlines a comprehensive experimental strategy to identify its specific target enzymes.

Comparative Analysis of Antifungal Activity

While the direct enzymatic targets of this compound are yet to be confirmed, its observed effects on fungal morphology suggest a mechanism that may disrupt cell wall integrity or related signaling pathways. The following table compares the known characteristics of this compound with three major classes of antifungal drugs.

FeatureThis compound (Hypothesized)Amphotericin B (Polyene)Fluconazole (Azole)Caspofungin (Echinocandin)
Primary Target Unknown; Potentially enzymes involved in cell wall synthesis or integrity.Ergosterol in the fungal cell membrane.[1][2][3][4][5]Lanosterol 14-α-demethylase (Erg11p), an enzyme in the ergosterol biosynthesis pathway.[6][7][8][9][10]β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall synthesis.[11][12][13][14][15]
Mechanism of Action Induces fungal cell wall shrinkage, loss of conidia, and mycelial damage.Binds to ergosterol, forming pores in the cell membrane, leading to leakage of intracellular contents and cell death.[1][2][3][4][5]Inhibits ergosterol synthesis, leading to a dysfunctional cell membrane and inhibition of fungal growth.[6][7][8][9][10]Inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, resulting in osmotic instability and cell death.[11][12][13][14][15]
Observed Effects Cell wall abnormalities, reduced sporulation, and hyphal deformation.Fungicidal; causes rapid cell lysis.[2]Primarily fungistatic; inhibits fungal proliferation.[6]Fungicidal against yeasts and fungistatic against molds.[11]
Signaling Pathway Interaction Unknown; may trigger the Cell Wall Integrity (CWI) pathway.Does not directly target a signaling pathway but causes significant cell stress.Can activate the CWI pathway due to membrane stress.[16]Directly activates the Cell Wall Integrity (CWI) pathway in response to cell wall damage.[16]

Proposed Experimental Strategy for Target Identification

To elucidate the specific enzymatic targets of this compound, a multi-pronged approach combining affinity-based proteomics and quantitative proteomics is recommended.

Experimental Workflow

The following diagram illustrates the proposed workflow for identifying and validating the protein targets of this compound.

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation start This compound probe_synthesis Synthesize Affinity Probe start->probe_synthesis Chemical modification quantitative_proteomics Quantitative Proteomics (SILAC/TMT) start->quantitative_proteomics Treat fungal cells affinity_chromatography Affinity Chromatography-Mass Spectrometry probe_synthesis->affinity_chromatography Immobilization putative_targets List of Putative Protein Targets affinity_chromatography->putative_targets Protein ID quantitative_proteomics->putative_targets Protein ID recombinant_expression Recombinant Protein Expression putative_targets->recombinant_expression Select candidates genetic_validation Gene Deletion/Overexpression in Fungal Cells putative_targets->genetic_validation Select candidates enzyme_inhibition_assay Enzyme Inhibition Assays (IC50, Ki) recombinant_expression->enzyme_inhibition_assay Purified enzyme validated_target Validated Target Enzyme(s) enzyme_inhibition_assay->validated_target Confirm inhibition genetic_validation->validated_target Confirm phenotype

Figure 1: Proposed experimental workflow for the identification and validation of this compound's target enzymes.
Detailed Experimental Protocols

This method aims to isolate proteins that directly bind to this compound.

  • Synthesis of Affinity Probe:

    • Chemically modify this compound to incorporate a linker arm and a biotin tag or a reactive group for immobilization onto affinity beads. A control compound lacking the binding moiety of this compound but containing the linker and tag should also be synthesized.

  • Preparation of Fungal Cell Lysate:

    • Culture a susceptible fungal species (e.g., Fusarium oxysporum) to mid-log phase.

    • Harvest the cells and prepare a total protein lysate under non-denaturing conditions.

  • Affinity Pulldown:

    • Immobilize the this compound affinity probe onto streptavidin-coated magnetic beads or NHS-activated sepharose beads.

    • Incubate the fungal lysate with the probe-conjugated beads. As a negative control, incubate the lysate with beads conjugated to the control compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and visualize with silver staining.

    • Excise unique protein bands that appear in the this compound pulldown but not in the control.

    • Identify the proteins using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This approach identifies proteins whose expression or stability is altered upon treatment with this compound.

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC):

    • Culture fungal cells in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine).

    • Treat the "heavy" labeled culture with a sub-lethal concentration of this compound and the "light" culture with a vehicle control.

    • Combine equal amounts of protein from both cultures.

  • Protein Digestion and Mass Spectrometry:

    • Digest the combined protein mixture into peptides.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

    • Proteins with significantly altered abundance in the presence of this compound are considered potential targets or components of affected pathways.

Signaling Pathway Analysis

Once putative target enzymes are identified, their involvement in known fungal signaling pathways can be investigated. For example, if a target is related to cell wall biosynthesis, its impact on the Cell Wall Integrity (CWI) pathway should be examined.

cwi_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sensor Cell Surface Sensors (e.g., Wsc1, Mid2) rho1 Rho1-GTP sensor->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2 (MAPK) mkk1_2->slt2 rlm1 Rlm1 (Transcription Factor) slt2->rlm1 cell_wall_genes Cell Wall Gene Expression rlm1->cell_wall_genes ext_stress This compound (Cell Wall Stress) ext_stress->sensor

Figure 2: The Cell Wall Integrity (CWI) signaling pathway, a potential target of this compound.

Validation of Putative Targets

Experimental validation is crucial to confirm the direct interaction between this compound and the identified putative target enzymes.

  • Recombinant Protein Expression and Purification:

    • Clone the gene encoding the putative target enzyme into an expression vector.

    • Express the recombinant protein in a suitable host (e.g., E. coli or Pichia pastoris) and purify it.

  • Enzyme Kinetics:

    • Perform enzyme activity assays in the presence of varying concentrations of this compound to determine its inhibitory effect.

    • Calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify the potency of inhibition.[17][18][19][20]

By following this comprehensive guide, researchers can systematically identify and validate the enzymatic targets of this compound, paving the way for the development of a new class of antifungal drugs with a novel mechanism of action. This structured approach, combining proteomics, molecular biology, and biochemistry, will provide the critical data needed to advance our understanding of this promising natural product.

References

A Comparative Analysis of Natural Insecticidal Compounds: Eugenol, Carvacrol, and Thymol

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for effective and environmentally benign insecticides, researchers and drug development professionals are increasingly turning to plant-derived compounds. While the insecticidal activity of 9-Oxoageraphorone is not extensively documented in publicly available research, this guide provides a comparative study of three well-researched natural compounds with proven insecticidal properties: eugenol, carvacrol, and thymol. These compounds, found in essential oils of various plants, offer promising alternatives to synthetic pesticides.

Quantitative Comparison of Insecticidal Activity

The following table summarizes the insecticidal efficacy of eugenol, carvacrol, and thymol against a range of insect pests, based on available experimental data. The data highlights the lethal concentrations (LC50), mortality rates, and other relevant metrics.

CompoundTarget InsectBioassay MethodConcentration/DoseResult
Eugenol American Cockroach (Periplaneta americana)Contact Toxicity0.047 mg/cm²LC50
German Cockroach (Blattella germanica)Contact Toxicity0.021 mg/cm²LC50
Human Head Lice (Pediculus capitis)Contact Toxicity0.25 mg/cm²As potent as pyrethrum
Mosquitoes (Anopheles stephensi, Aedes aegypti, Culex quinquefasciatus)Larvicidal Assay7 L/ha100% mortality in 30-35 minutes[1]
Carvacrol Lesser Mealworm (Alphitobius diaperinus) - Young LarvaeDiet Incorporation1%85% mortality[2]
Lesser Mealworm (Alphitobius diaperinus) - Young LarvaeDiet Incorporation2%97.5% mortality[2]
West Nile Vector (Culex pipiens) - LarvaeLarvicidal AssayNot specifiedEffective larvicidal activity[3]
Various stored-product insectsFumigant AssayNot specifiedHighly effective with 100% mortality after 24h for some species[4]
Thymol Malarial Vector (Anopheles stephensi) - LarvaeLarvicidal Assay48.88 µg/mlLD50[5]
Malarial Vector (Anopheles stephensi) - AdultsVapor Toxicity79.5 mg/matLC50[5]
Lesser Mealworm (Alphitobius diaperinus) - Young LarvaeDiet Incorporation1%86.67% mortality[2]
Lesser Mealworm (Alphitobius diaperinus) - Young LarvaeDiet Incorporation2%91.67% mortality[2]
Diamondback Moth (Plutella xylostella) - 3rd Instar LarvaeTopical Application0.43 µ g/larvae (LD30)30% pupation inhibition, 33.33% adult-emergence inhibition, 54.33% reduction in egg numbers[6]
Aedes aegypti - LarvaeLarvicidal Assay0.1 mg/mL100% mortality after 24h[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the insecticidal activity of the compared compounds.

1. Contact Toxicity Bioassay (Filter Paper Diffusion Method): This method is widely used to evaluate the direct contact toxicity of a compound.

  • Preparation: A specific amount of the test compound, dissolved in a suitable solvent (e.g., acetone), is applied evenly to a filter paper. The solvent is then allowed to evaporate completely.

  • Exposure: A predetermined number of insects are released onto the treated filter paper within a sealed container (e.g., a Petri dish). A control group is exposed to a filter paper treated only with the solvent.

  • Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The data is used to calculate metrics such as LC50 (the concentration that kills 50% of the test insects).

2. Larvicidal Bioassay: This assay is specific for determining the efficacy of a compound against the larval stages of insects.

  • Preparation: Various concentrations of the test compound are prepared in a suitable solvent and then mixed with water or a rearing medium.

  • Exposure: A known number of insect larvae are introduced into the treated medium. A control group is placed in a medium with the solvent only.

  • Observation: Larval mortality is assessed after a specific period (e.g., 24 hours).

  • Data Analysis: The results are used to determine the lethal concentration (e.g., LC50) for the larval stage.

3. Fumigant Toxicity Bioassay: This method assesses the toxicity of a compound in its vapor phase.

  • Preparation: A specific amount of the test compound is applied to a filter paper or a cotton ball, which is then placed inside a sealed container of a known volume.

  • Exposure: A cage containing a known number of insects is suspended within the container, ensuring no direct contact with the treated material. A control group is exposed to a container with no test compound.

  • Observation: Insect mortality is recorded at set time intervals.

  • Data Analysis: The data helps in determining the fumigant efficacy of the compound.

4. Diet Incorporation Bioassay: This method evaluates the oral toxicity of a compound.

  • Preparation: The test compound is mixed at various concentrations into the artificial diet of the insects.

  • Exposure: A known number of insects are allowed to feed on the treated diet. A control group is fed an untreated diet.

  • Observation: Mortality, developmental effects (e.g., reduced growth, pupation inhibition), and antifeedant effects are recorded over a period of time.[2]

  • Data Analysis: This method can provide information on both lethal and sublethal effects of the compound.

Visualizing Experimental Processes and Pathways

To better understand the experimental workflow and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Test Compound Dilution C Insect Introduction A->C B Control Preparation B->C D Record Mortality/Effects C->D E Calculate LC50/LD50 D->E F Statistical Analysis E->F

Caption: A generalized workflow for evaluating the insecticidal activity of a compound.

The insecticidal action of these natural compounds can be attributed to various mechanisms. For instance, eugenol is known to act on the octopaminergic system in insects, which is involved in neurotransmission.[8] Carvacrol and thymol are believed to disrupt the cell membranes of insects and can also inhibit acetylcholinesterase, an enzyme crucial for nerve function.[9]

Signaling_Pathway cluster_pathway Octopaminergic Signaling Pathway (Target for Eugenol) Eugenol Eugenol Receptor Octopamine Receptor Eugenol->Receptor Binds to and blocks G_Protein G-Protein Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotoxicity) PKA->Cellular_Response Leads to

Caption: Simplified diagram of the octopaminergic signaling pathway targeted by eugenol.

Conclusion

Eugenol, carvacrol, and thymol represent viable and effective natural alternatives to synthetic insecticides. Their broad-spectrum activity against various insect pests, coupled with diverse modes of action, makes them valuable candidates for integrated pest management programs and the development of new insecticidal formulations. The provided data and experimental protocols offer a solid foundation for researchers to conduct further comparative studies and explore the full potential of these natural compounds. Future research could focus on synergistic effects when these compounds are used in combination, as well as the development of novel delivery systems to enhance their efficacy and stability.

References

Safety Operating Guide

Proper Disposal of 9-Oxoageraphorone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 9-Oxoageraphorone, a bioactive natural product, is crucial for maintaining laboratory safety and environmental protection. Due to its chemical nature as an alpha,beta-unsaturated ketone, this compound is presumed to possess inherent toxicological properties that necessitate its handling as hazardous chemical waste. Adherence to established disposal protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, whether in pure form or in solution, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Classification: this compound and materials contaminated with it are to be classified as hazardous chemical waste. This is based on the reactivity and potential toxicity of the alpha,beta-unsaturated ketone functional group, which can act as an alkylating agent.[1][2][3][4]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless they are compatible. It should be collected separately to avoid unintended reactions. Halogenated and non-halogenated solvent wastes are typically segregated.[5]

  • Waste Collection:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant waste container. The container must be compatible with the solvents used. Glass or polyethylene containers are generally recommended.[6]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). The start date of waste accumulation should also be clearly marked.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be away from general lab traffic and incompatible materials. The container must remain closed except when adding waste.

  • Disposal Request: Once the waste container is full or has reached the storage time limit set by your institution (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9] Never dispose of this compound down the drain or in the regular trash.[9]

  • Empty Container Disposal: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[9] After proper rinsing, the original labels should be defaced or removed before the container is discarded or recycled according to institutional policies.

Hazard Profile of Alpha,Beta-Unsaturated Ketones

The following table summarizes the general hazards associated with the chemical class to which this compound belongs.

Hazard TypeDescriptionReferences
Toxicity Alpha,beta-unsaturated carbonyl compounds are known to be toxic and can interact with proteins and DNA.[2]
Reactivity As electrophiles, they can act as alkylating agents.[1]
Skin Sensitization This class of compounds can cause skin sensitization.[3]
Aquatic Toxicity Many alpha,beta-unsaturated carbonyls exhibit toxicity to aquatic organisms.[2][3]
Irritation Can be irritating to the respiratory system upon inhalation.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Classify as Hazardous Waste C->D E Segregate from Incompatible Waste D->E F Collect in a Labeled, Sealed Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Professional Disposal (EHS/Contractor) G->H I End of Process H->I

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 9-Oxoageraphorone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 9-Oxoageraphorone was found. The following guidance is based on the general properties of sesquiterpene lactones, the chemical class to which this compound belongs. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before beginning any work.

Hazard Summary

This compound is a sesquiterpene lactone. Compounds in this class are known to be potential sensitizers and may cause allergic reactions upon contact with skin or inhalation.

Hazard TypeDescription
Skin Contact May cause allergic contact dermatitis.
Inhalation Airborne particles may cause respiratory sensitization and allergic reactions.
Ingestion May lead to systemic contact dermatitis.
Eye Contact May cause irritation.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is crucial to minimize exposure.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or coveralls.
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is recommended.

Operational Plan

1. Engineering Controls:

  • Handle this compound in a well-ventilated area.

  • A certified chemical fume hood is required when handling the solid powder, preparing solutions, or performing any operation that could generate dust or aerosols.

2. Handling Procedures:

  • Before use, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the creation of dust when handling the solid form.

  • If making a solution, add the solid to the solvent slowly.

  • Use compatible solvents such as ethanol, methanol, or ethyl acetate in a fume hood.

  • After handling, wash hands thoroughly with soap and water.

3. Spill and Emergency Procedures:

  • Small Spills:

    • Restrict access to the area.

    • Wear appropriate PPE.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, weigh paper, pipette tips), must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste stream management.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safely Handling this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.